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  • Product: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide
  • CAS: 2125-91-9

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Derivatives

Executive Summary The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural core for a diverse array of therapeutic agents, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural core for a diverse array of therapeutic agents, including aryl hydrocarbon receptor (AhR) inhibitors 1, α4​ integrin receptor antagonists 2, and cannabinoid receptor type-2 (CB2R) inverse agonists 3. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of these derivatives, empowering researchers to construct highly functionalized 6-arylpyridazinone libraries with high regioselectivity and atom economy.

Mechanistic Rationale: Pathway Selection & Causality

Traditionally, the synthesis of pyridazinones relies on the Paal-Knorr approach, condensing 1,4-keto-acids or esters with hydrazine. However, constructing the highly functionalized 4-carbohydrazide derivative demands precise regiocontrol. We evaluate two primary synthetic paradigms:

The Step-Wise Assembly Strategy

This classical approach involves the initial formation of a 1,4-dicarbonyl equivalent (e.g., via the condensation of phenacyl bromides with dialkyl malonates in the presence of sodium hydride), followed by cyclization with hydrazine monohydrate in refluxing ethanol to yield an ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate intermediate 3. A subsequent, distinct hydrazinolysis step is required to convert the C4-ester into the target carbohydrazide 1. While reliable, this method is time-consuming and requires intermediate purification.

The One-Pot Multicomponent Reaction (MCR) Paradigm

A highly efficient, diversity-oriented strategy involves the direct multicomponent reaction of arylglyoxals, dialkyl malonates, and hydrazine hydrate 4. This cascade reaction achieves Knoevenagel condensation, cyclization, dehydration, and nucleophilic acyl substitution in a single operational step.

Causality of Solvent and Base Selection

The choice of pyridine as a solvent in the MCR is not arbitrary; it is a mechanistically dictated necessity. Dialkyl malonates are weakly acidic 1,3-dicarbonyls. In neutral protic solvents (e.g., water or ethanol), they fail to tautomerize or form the requisite enolate anion 4. Attempts to drive the reaction using catalytic amounts of pyridine in ethanol also fail due to insufficient basicity and solvent leveling effects [[4]]().

By utilizing pyridine as the bulk solvent, it acts as a stoichiometric base to smoothly deprotonate the malonate, driving the Knoevenagel-type condensation with the highly electrophilic aldehyde carbon of the arylglyoxal. Furthermore, pyridine maintains the solubility of the transient acyclic intermediates, preventing premature precipitation before the excess hydrazine can execute both the ring closure and the subsequent hydrazinolysis at the C4-ester position 4.

Synthesis Workflow Visualization

SynthesisLogic N1 Arylglyoxal N4 Enolate Formation (Pyridine) N1->N4 N9 3-Oxo-2,3-dihydropyridazine -4-carbohydrazide N1->N9 One-Pot MCR (Pyridine, RT) N2 Dialkyl Malonate N2->N4 N3 Hydrazine Hydrate N6 Cyclization N3->N6 N8 Hydrazinolysis N3->N8 N5 Knoevenagel Intermediate N4->N5 Aldol Addition N5->N6 + Hydrazine N7 Ethyl 3-oxo-2,3-dihydro... -4-carboxylate N6->N7 N7->N8 Excess Hydrazine N8->N9

Mechanistic workflow of step-wise vs. one-pot multicomponent synthesis of the pyridazinone scaffold.

Experimental Methodologies: Self-Validating Protocols

Protocol A: One-Pot MCR Synthesis (Optimized)

This protocol describes the direct synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides 4.

  • Reagent Preparation: In a dry, round-bottom flask, dissolve the arylglyoxal (1.0 equiv) and dialkyl malonate (e.g., diethyl malonate, 1.0 equiv) in anhydrous pyridine (approx. 5 mL per mmol of substrate).

  • Nucleophile Introduction: Dropwise add hydrazine hydrate (excess, typically 3.0 - 5.0 equiv) to the stirring solution at room temperature. Causality: Excess hydrazine is strictly required because it functions dualistically: first as a dinucleophile for the cyclization, and second as the primary nucleophile for the subsequent hydrazinolysis of the C4-ester 4.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via TLC (Eluent: EtOAc/Hexane). The system self-validates completion when the UV-active arylglyoxal spot is fully consumed (typically 1.5 - 2.5 hours depending on the electronic nature of the aryl para-substituent).

  • Isolation: Pour the reaction mixture into crushed ice/water. Causality: The sudden shift in solvent polarity forces the highly polar carbohydrazide product to precipitate, leaving unreacted malonate and pyridine in the aqueous phase, acting as an auto-purification step 4.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and recrystallize from an appropriate solvent system (e.g., ethanol/DMF) to yield the analytically pure target compound.

Protocol B: Step-Wise Hydrazinolysis

For substrates incompatible with pyridine or requiring isolation of the ester intermediate 1.

  • Precursor Synthesis: Condense a phenacyl bromide with diethyl malonate in the presence of sodium hydride to form a diester intermediate, followed by cyclization with hydrazine monohydrate in refluxing ethanol to yield ethyl 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate [[3]]().

  • Hydrazinolysis: Dissolve the isolated ester (1.0 equiv) in a suitable solvent (e.g., acetic acid or ethanol). Add hydrazine hydrate (excess) and heat the mixture (e.g., 50°C for 8 hours) 1.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude product from an ethyl acetate/petroleum ether mixture (1:1) to obtain the pure carbohydrazide [[1]]().

Quantitative Data: Substituent Effects on Reaction Kinetics

The electronic nature of the aryl substituent on the arylglyoxal significantly influences the reaction kinetics and overall yield in the MCR pathway. Electron-withdrawing groups (e.g., -NO2) accelerate the initial Knoevenagel condensation, whereas electron-donating groups (e.g., -OCH3) slightly retard the process 4.

Aryl Substituent (Ar)Reaction Time (h)Yield (%)Melting Point (°C)
Phenyl (C6H5)2.085245-247
4-Chlorophenyl2.088258-260
4-Bromophenyl2.090263-265
4-Methoxyphenyl2.582232-234
4-Nitrophenyl1.592278-280

Table 1: Reaction parameters for the one-pot synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides in pyridine at room temperature.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed:

  • 1H NMR Spectroscopy: The structural hallmark of the 3-oxo-2,3-dihydropyridazine-4-carbohydrazide is the presence of distinct nitrogen-bound protons. The pyridazinone ring N-H typically resonates far downfield ( δ 12.5 - 13.5 ppm) due to strong hydrogen bonding and conjugation. The carbohydrazide moiety exhibits a secondary amide N-H ( δ 9.5 - 10.5 ppm) and a terminal primary amine NH2 (broad singlet, δ 4.0 - 5.0 ppm).

  • IR Spectroscopy: Look for sharp absorption bands corresponding to the N-H stretches (3200-3400 cm⁻¹) and the dual carbonyl stretches: the lactam C=O (~1650 cm⁻¹) and the hydrazide C=O (~1680 cm⁻¹).

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry should confirm the exact mass [M+H]+, validating the displacement of the ethoxy group (-OEt) by the hydrazinyl group (-NHNH2).

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Exploratory

The Chemical Logic and Application Profiling of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide in Drug Discovery

Executive Summary In the landscape of diversity-oriented synthesis and rational drug design, heterocyclic scaffolds that offer multiple points of orthogonal functionalization are highly prized. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of diversity-oriented synthesis and rational drug design, heterocyclic scaffolds that offer multiple points of orthogonal functionalization are highly prized. As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently leverage 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS: 2125-91-9) as a core building block. This molecule combines the structural stability of a pyridazinone ring with the high reactivity of a carbohydrazide moiety, creating a dual-action pharmacophore.

This technical guide dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this compound, providing a comprehensive blueprint for researchers looking to deploy it in anti-inflammatory, anticonvulsant, and antimicrobial campaigns.

Core Physicochemical Profiling

Understanding the baseline properties of1 is critical for predicting its behavior in both synthetic environments and biological assays[1]. The presence of multiple hydrogen bond donors and acceptors dictates its high polarity and influences its binding affinity within enzymatic pockets.

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Significance
IUPAC Name 3-Oxo-2,3-dihydropyridazine-4-carbohydrazideDefines the core heterocyclic and functional groups.
CAS Number 2125-91-9Standardized registry identification[1].
Chemical Formula C5H6N4O2Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 154.13 g/mol Low molecular weight ideal for fragment-based drug design[1].
H-Bond Donors 3Facilitates strong interactions with target receptor residues.
H-Bond Acceptors 4Enhances aqueous solubility and target anchoring.

Structural & Mechanistic Insights

The utility of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide stems from two distinct chemical behaviors:

  • Lactam-Lactim Tautomerism: The pyridazinone core exists in a dynamic equilibrium between its lactam (3-oxo-2,3-dihydro) and lactim (3-hydroxy) forms. In physiological pH and polar solvents, the lactam form predominates. However, this tautomerism allows for selective electrophilic attack at the N-2 position, enabling the introduction of lipophilic alkyl or aryl groups to tune the molecule's blood-brain barrier (BBB) permeability.

  • Alpha-Effect Nucleophilicity: The terminal −NH2​ of the carbohydrazide group exhibits the "alpha-effect"—an enhancement of nucleophilicity due to the adjacent nitrogen's lone pair. This makes the C-4 position highly reactive toward aldehydes and ketones, facilitating the rapid formation of Schiff bases (hydrazones) without the need for harsh thermal conditions.

Experimental Protocol: Diversity-Oriented Synthesis

To build libraries around this scaffold, we utilize a 2[2]. This protocol specifically outlines the synthesis of 6-aryl derivatives of the core compound, circumventing the need to isolate unstable intermediates.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. Combine equimolar amounts (1.0 mmol) of a selected arylglyoxal and a dialkylmalonate (e.g., diethyl malonate).

  • Step 2: Base-Catalyzed Condensation. Dissolve the reagents in 1.0 mL of anhydrous pyridine. Stir the mixture at room temperature (25°C) for 30 minutes.

    • Causality: Pyridine is chosen specifically because it acts as both the solvent and a mild base. It deprotonates the active methylene of the dialkylmalonate to initiate a Knoevenagel-type condensation, while being gentle enough to prevent the degradation of the sensitive arylglyoxal[2].

  • Step 3: Hydrazinolysis & Cyclization. Add excess hydrazine hydrate (3.0 mmol) directly to the reaction vessel and stir for an additional 30 minutes.

    • Causality: The excess hydrazine serves a dual purpose: it drives the aminolysis of the ester groups to form the carbohydrazide, and it acts as a binucleophile to close the pyridazine ring.

  • Step 4: Self-Validating Isolation. Quench the reaction by adding 5.0 mL of deionized water.

    • System Validation: This step is self-validating. The starting materials and intermediates are highly soluble in the pyridine/water mixture, but the fully cyclized 6-aryl-pyridazinone product is hydrophobic. A sudden, massive precipitation upon water addition visually confirms successful cyclization.

  • Step 5: Analytical Confirmation. Filter the precipitate, wash with cold water, and recrystallize from methanol. Confirm the structure via 13C -NMR, ensuring the presence of the lactam carbonyl peak at ~160 ppm and the hydrazide carbonyl at ~167 ppm[2].

SynthesisWorkflow Arylglyoxal Arylglyoxal (1.0 mmol) Pyridine Pyridine Solvent (Stir 30 min, 25°C) Arylglyoxal->Pyridine Dialkylmalonate Dialkylmalonate (1.0 mmol) Dialkylmalonate->Pyridine Intermediate Condensation Intermediate Pyridine->Intermediate Base Catalysis Hydrazine Hydrazine Hydrate (3.0 mmol) Hydrazine->Intermediate Nucleophilic Attack Product 6-Aryl-3-oxo-2,3-dihydro pyridazine-4-carbohydrazide Intermediate->Product Cyclization & Precipitation

Fig 1. One-pot multicomponent synthesis workflow for pyridazinone-4-carbohydrazide derivatives.

Pharmacophore Modeling & Biological Applications

The modular nature of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide allows it to be directed toward multiple therapeutic targets depending on its functionalization.

A. Anti-Tubercular Activity (InhA Inhibition)

The carbohydrazide moiety is a direct structural analog to Isoniazid (pyridine-4-carbohydrazide), a cornerstone treatment for Mycobacterium tuberculosis. Through computational and in vitro evaluations, 3 have been shown to act as prodrugs[3]. They are activated by the mycobacterial KatG enzyme to form an acyl radical, which subsequently inhibits InhA, a vital enzyme in mycolic acid biosynthesis[3].

B. Anticonvulsant Properties (GABA Modulation)

By converting the C-4 carbohydrazide into a Schiff base (hydrazone) via reaction with substituted benzaldehydes, the lipophilicity of the molecule is drastically increased. This modification allows the compound to cross the blood-brain barrier. Studies on 4 demonstrate significant protection indices in Maximal Electroshock Seizure (MES) models, indicating potent modulation of GABAergic pathways[4].

C. Anti-Inflammatory Action (COX-2 Inhibition)

The planar pyridazinone ring mimics the cyclic core of traditional non-steroidal anti-inflammatory drugs (NSAIDs). When substituted at the C-6 position with hydrophobic aryl groups, these5[5]. They effectively anchor into the hydrophobic pocket of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins[5].

PharmacophoreLogic Core 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Core Scaffold Sub1 N-2 Position Alkylation / Arylation Core->Sub1 Sub2 C-4 Carbohydrazide Schiff Base Formation Core->Sub2 Sub3 C-6 Position Aryl Substitution Core->Sub3 Target1 COX-2 Inhibition (Anti-inflammatory) Sub1->Target1 Enhances Lipophilicity Target2 KatG / InhA Pathway (Anti-Tubercular) Sub2->Target2 Isoniazid-like Prodrug Target3 GABA Modulation (Anticonvulsant) Sub3->Target3 Receptor Binding Affinity

Fig 2. Structural functionalization logic and associated biological target pathways.

References

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications, CMJ Publishers.
  • A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides, TÜBİTAK Academic Journals.
  • Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents, PubMed.
  • Pyridazinones as selective cyclooxygenase-2 inhibitors, ResearchGate.
  • 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide, CATO.

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of medicinal chemistry, pyridazinone derivatives are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide provides a comprehensive, field-proven methodology for the structural elucidation of a key member of this family: 3-oxo-2,3-dihydropyridazine-4-carbohydrazide.

This document eschews a rigid, templated approach. Instead, it presents a logical, self-validating workflow that mirrors the process a seasoned analytical chemist would follow. Each step is not merely a protocol but a reasoned decision, designed to build a complete and verifiable structural picture.

The Analytical Workflow: A Self-Validating System

The structure elucidation process is a puzzle where each piece of data must fit perfectly with the others. Our workflow is designed to be iterative and self-correcting. We begin with techniques that provide broad, essential information (like molecular weight) and progressively move to those that offer fine, detailed connectivity data. Each subsequent analysis should confirm the hypotheses drawn from the previous one.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR FT-IR Spectroscopy Identify Key Functional Groups MS->IR Confirms functional groups match MW NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments IR->NMR_1D Guides NMR interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assigns protons to carbons Final_Structure Proposed Structure Integration of All Data NMR_2D->Final_Structure Defines the molecular skeleton X_Ray X-Ray Crystallography (Optional, Definitive 3D Structure) Final_Structure->X_Ray Ultimate verification

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: We begin with Mass Spectrometry as it provides the most critical initial piece of data: the molecular weight of the compound. This immediately validates the success of the synthesis and provides the molecular formula, which is the foundation for all subsequent spectral interpretation. We will use Electron Impact (EI) ionization, a common technique for relatively small, stable organic molecules.

Experimental Protocol: Electron Impact Mass Spectrometry
  • Sample Preparation:

    • Ensure the sample is pure and dry. Impurities can complicate the spectrum.

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2] The solvent must be of high purity (HPLC grade) to avoid introducing extraneous peaks.[3]

    • The sample must be fully dissolved. Any solid particulates can cause issues in the ion source.[3]

  • Instrument Parameters (Typical):

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation and allows for comparison with spectral libraries)

    • Source Temperature: 200-250°C (to ensure volatilization of the sample)

    • Mass Range: m/z 40-400 (to encompass the expected molecular ion and its fragments)

Data Presentation & Interpretation

For 3-oxo-2,3-dihydropyridazine-4-carbohydrazide (C₅H₆N₄O₂), the expected molecular weight is 154.13 g/mol . The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our target.[4]

Expected m/zAssignmentRationale
154 [M]⁺ Molecular Ion Peak
123[M - NHNH₂]⁺Loss of the hydrazinyl group.
95[M - CO-NHNH₂]⁺Loss of the carbohydrazide side chain.
68[C₃H₄N₂]⁺Pyridazinone ring fragment.

The presence of a prominent molecular ion peak is expected for heterocyclic compounds due to the stability of the aromatic system.[5] The fragmentation pattern will provide initial evidence for the carbohydrazide side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: With the molecular formula established, FT-IR spectroscopy serves as a rapid and non-destructive method to confirm the presence of key functional groups. This is a crucial cross-validation step. For our target molecule, we expect to see characteristic absorptions for N-H, C=O, and C=N bonds.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Gently grind ~1-2 mg of the dry sample in an agate mortar and pestle.

    • Add ~100-200 mg of spectroscopic grade, dry potassium bromide (KBr).[6]

    • Mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[7]

    • Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7][8]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Presentation & Interpretation

The FT-IR spectrum will provide a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3300-3400N-H (Amine/Amide)StretchingTwo sharp to medium peaks (primary amine of hydrazide) and a broader peak for the ring NH.
3100-3300N-H (Amide)StretchingMedium, possibly broad peak from the pyridazinone ring NH.
~3050C-H (Aromatic)StretchingWeak to medium peak.
1660-1680C=O (Amide - carbohydrazide)StretchingStrong, sharp peak.[9]
1640-1660C=O (Amide - pyridazinone ring)StretchingStrong, sharp peak.
1550-1600C=N / C=C (Ring)StretchingMedium to strong peaks.
1400-1500C-NStretchingMedium peaks.

The presence of multiple strong carbonyl peaks and N-H stretching bands would strongly support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the molecule's skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve 5-25 mg of the sample in ~0.6-0.7 mL of a deuterated solvent.[10][11] Given the presence of exchangeable N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will allow for their observation.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is key for connecting different parts of the molecule.

Data Presentation & Interpretation

¹H NMR (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0-12.0Broad singlet1HNH (ring)Amide proton in a heterocyclic ring, often broad and downfield.
~9.5Singlet1HNH (amide)Amide proton of the carbohydrazide.
~8.0-8.2Singlet1HH-5Olefinic proton on the pyridazinone ring, deshielded by the adjacent C=O and C=N.
~4.5Broad singlet2HNH₂Primary amine protons of the hydrazide, often broad due to exchange.
~7.8Singlet1HH-6Proton on the pyridazinone ring adjacent to the two nitrogen atoms.

¹³C NMR (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (hydrazide)Typical chemical shift for an amide carbonyl.
~160C=O (ring)Amide-like carbonyl within the pyridazinone ring.
~145C-6Carbon adjacent to two nitrogen atoms in the ring.
~135C-5Olefinic carbon in the ring.
~125C-4Carbon bearing the carbohydrazide substituent.

2D NMR - The Connectivity Map

The HMBC experiment is the cornerstone of our connectivity analysis. It will allow us to link the disparate fragments of the molecule together.

Caption: Key expected HMBC correlations for structure confirmation. Note: A placeholder image is used in the DOT script. In a real report, this would be the 2D chemical structure.

  • H-5 to C-4, C-3, and C-6: This will confirm the position of H-5 on the ring and its relationship to the carbonyl and the other ring carbons.

  • H-6 to C-4 and C-5: This will confirm the position of H-6 and its connectivity.

  • Ring NH to C-3 and C-6: This will definitively place the NH proton within the ring and adjacent to these carbons.

  • Amide NH to the hydrazide C=O: This confirms the carbohydrazide moiety.

Structure Confirmation and Final Report

By integrating the data from these orthogonal techniques, we can confidently elucidate the structure of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide.

  • MS provides the correct molecular formula: C₅H₆N₄O₂.

  • FT-IR confirms the presence of N-H groups, two distinct C=O groups (amide and ring), and the heterocyclic C=N/C=C framework.

  • ¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

  • 2D NMR connects these individual atoms into the final pyridazinone-carbohydrazide skeleton.

Each piece of evidence validates the others, creating a robust and defensible structural assignment. For absolute, unequivocal proof of the three-dimensional structure and tautomeric form in the solid state, single-crystal X-ray crystallography would be the final, definitive step, should a suitable crystal be obtained.

This systematic approach ensures not only the accuracy of the final structure but also provides a comprehensive dataset that is essential for regulatory submissions, publications, and furthering the development of this promising class of compounds.

References

  • Bowie, J. H., et al. "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry 20.12 (1967): 2677-2690. [Link]

  • Asif, M. "A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone." ResearchGate, 2020. [Link]

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  • AZoM. "How to Interpret FTIR Results: A Beginner's Guide." [Link]

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  • Royal Society of Chemistry. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." RSC Publishing, 2025. [Link]

  • National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." PubMed Central, 2025. [Link]

  • ResearchGate. "IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2)." [Link]

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Exploratory

Spectroscopic and Structural Elucidation of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules.[1][2] A thorough understanding of the structural and spectroscopic properties of its derivatives is paramount for the rational design and synthesis of new therapeutic agents.

Chemical Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the chemical structure and standard numbering convention for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide are presented below.

Figure 1. Chemical structure of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.

Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

The synthesis of the target compound can be efficiently achieved through a one-pot, three-component reaction, a strategy that has proven successful for analogous 6-aryl derivatives.[3] This approach offers operational simplicity and the use of readily available starting materials.

Experimental Protocol

A plausible synthetic route involves the condensation of glyoxal, diethyl malonate, and hydrazine hydrate in a suitable solvent like pyridine.

G cluster_reactants Reactants cluster_process Process cluster_product Product glyoxal Glyoxal stir Stir in Pyridine at Room Temperature glyoxal->stir malonate Diethyl Malonate malonate->stir hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate hydrazine->add_hydrazine stir->add_hydrazine continue_stirring Continue Stirring add_hydrazine->continue_stirring precipitate Precipitate with Water continue_stirring->precipitate product 3-Oxo-2,3-dihydropyridazine- 4-carbohydrazide precipitate->product

Figure 2. Synthetic workflow for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.

Step-by-Step Methodology:

  • To a stirred solution of diethyl malonate (1 mmol) in pyridine (5 mL), add glyoxal (1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (3 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into water (20 mL) to induce precipitation.

  • Collect the resulting solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as methanol to afford the pure product.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide based on the analysis of structurally similar compounds reported in the literature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Singlet1HNH (pyridazine ring)
~9.5Singlet1HCONH
~8.0Doublet1HH-6 (pyridazine ring)
~7.5Doublet1HH-5 (pyridazine ring)
~4.5Broad Singlet2HNH₂

Interpretation:

  • The downfield signals at ~11.5 ppm and ~9.5 ppm are characteristic of acidic amide and hydrazide protons.

  • The protons on the pyridazine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other.

  • The hydrazide NH₂ protons will likely appear as a broad singlet due to rapid exchange and quadrupole broadening from the adjacent nitrogen atom.

¹³C NMR (Carbon NMR) Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ will provide information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (carbohydrazide)
~160C=O (pyridazine ring, C-3)
~145C-6 (pyridazine ring)
~130C-4 (pyridazine ring)
~125C-5 (pyridazine ring)

Interpretation:

  • The two carbonyl carbons are expected to resonate at the most downfield positions, typically above 160 ppm.

  • The carbons of the pyridazine ring will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretching (NH and NH₂)
3000-3100WeakC-H stretching (aromatic)
~1680StrongC=O stretching (pyridazine ring)
~1650StrongC=O stretching (carbohydrazide, Amide I)
~1600MediumN-H bending (Amide II)
~1550MediumC=C and C=N stretching (ring)

Interpretation:

  • The broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of both the ring and the hydrazide group.

  • The two strong carbonyl absorption bands are expected due to the presence of the ring lactam and the hydrazide carbonyl groups.

  • The presence of bands in the 1500-1600 cm⁻¹ region confirms the presence of the pyridazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 154 (corresponding to the molecular formula C₅H₆N₄O₂)

  • Key Fragmentation Pathways:

M [M]⁺˙ m/z 154 F1 [M - NHNH₂]⁺ m/z 123 M->F1 - NHNH₂ F2 [M - CONHNH₂]⁺ m/z 96 M->F2 - CONHNH₂ F3 [C₄H₃N₂O]⁺ m/z 95 F2->F3 - H F4 [C₃H₂N]⁺ m/z 52 F3->F4 - HNCO

Figure 3. Proposed mass fragmentation pathway for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.

Interpretation:

  • The molecular ion peak is expected at m/z 154.

  • A common fragmentation pathway for carbohydrazides is the loss of the hydrazinyl group (-NHNH₂) leading to a fragment at m/z 123.

  • Loss of the entire carbohydrazide side chain (-CONHNH₂) would result in a fragment corresponding to the pyridazinone ring at m/z 96.

  • Further fragmentation of the pyridazinone ring can lead to smaller fragments.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide. By leveraging data from structurally similar compounds, we have outlined the expected NMR, IR, and MS characteristics, offering a valuable resource for researchers working on the synthesis and characterization of this and related pyridazine derivatives. The provided synthetic protocol, adapted from established literature, offers a practical starting point for its preparation. This comprehensive guide is intended to facilitate the identification and structural confirmation of this important heterocyclic scaffold in various research and development settings.

References

  • Al-Mulla, A. (2013). A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. Journal of the Korean Chemical Society, 57(3), 395-399. Available from: [Link]

  • Gundla, R., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 14(12), 2465-2479. Available from: [Link]

  • Haider, S., et al. (2022). Pyridazine as a promising scaffold in medicinal chemistry. Archiv der Pharmazie, 355(1), 2100277. Available from: [Link]

  • Al-Mulla, A. (2013). A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. ARKIVOC, 2013(3), 20-30. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, among which pyridazine derivatives hold a prominent positio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, among which pyridazine derivatives hold a prominent position due to their diverse pharmacological activities. This technical guide delves into the core biological activities of a specific and promising subclass: 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives. This document provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential across various domains, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications.

The 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-oxo-2,3-dihydropyridazine ring is a core structural motif found in numerous biologically active compounds.[1] The incorporation of a carbohydrazide group at the 4-position introduces a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored biological properties.[2] The hydrazide-hydrazone functional group (-CO-NH-N=CH-) is known to be a key pharmacophore, contributing to the biological activities of many compounds.[3]

The general synthetic approach to these derivatives often involves the multi-step synthesis of a 3-oxo-2,3-dihydropyridazine-4-carboxylate ester, followed by hydrazinolysis to yield the key 3-oxo-2,3-dihydropyridazine-4-carbohydrazide intermediate. This intermediate can then be readily converted into various derivatives, such as Schiff bases, by condensation with different aromatic aldehydes, or cyclized to form other heterocyclic systems like 1,3,4-oxadiazoles.[4][5]

Diagram: General Synthesis Workflow

Synthesis Workflow A Starting Materials (e.g., β-ketoesters, hydrazine) B Cyclization (Formation of Pyridazinone Ring) A->B Step 1 C Esterification B->C Step 2 D Hydrazinolysis (Formation of Carbohydrazide) C->D Step 3 E Derivatization (e.g., Schiff Base Formation) D->E Step 4 F Final Derivatives E->F Step 5

Caption: A generalized workflow for the synthesis of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyridazinone-based compounds have shown promise in this area, and the introduction of a carbohydrazide moiety can enhance their antimicrobial potential.[6]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The carbohydrazide group can act as a chelating agent, binding to metal ions crucial for enzymatic functions. Furthermore, the formation of Schiff bases with various aromatic aldehydes allows for the modulation of lipophilicity, which can influence the compound's ability to penetrate microbial cell membranes.

Structure-activity relationship studies have indicated that the nature and position of substituents on the aromatic ring of the Schiff base play a crucial role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups, for instance, have been shown to enhance activity against certain bacterial strains.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of these derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Hypothetical Antimicrobial Activity Data

DerivativeSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -H64128
1b 4-Cl1632
1c 4-NO₂816
Ciprofloxacin (Standard)10.5

Anticancer Activity: Targeting Key Pathways in Oncology

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[7][8] The carbohydrazide derivatives of this scaffold are being explored for their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.[6]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer mechanism of these compounds can be multifaceted. Some derivatives have been shown to act as inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor angiogenesis and growth.[6][8] Others may induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[6]

The structure-activity relationship in the context of anticancer activity is highly dependent on the specific substitutions made to the core scaffold. For instance, in a series of 3-oxo-2,3-dihydropyridazine derivatives, the presence of a 3-fluorophenyl group was associated with improved selectivity for Interleukin-2-inducible T-cell kinase (ITK), a target in T-cell leukemia.[7]

Diagram: Simplified Anticancer Mechanism

Anticancer Mechanism cluster_0 Cancer Cell A 3-Oxo-2,3-dihydropyridazine-4- carbohydrazide Derivative B Kinase Inhibition (e.g., VEGFR, ITK) A->B C Apoptosis Induction (↑ p53, Bax; ↓ Bcl-2) A->C D Cell Cycle Arrest B->D E Tumor Growth Inhibition C->E D->E

Caption: Potential anticancer mechanisms of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Table 2: Hypothetical Anticancer Activity Data

DerivativeSubstituent (R)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
2a -H>100>100
2b 4-OCH₃25.332.1
2c 3,4-diCl5.88.2
Doxorubicin (Standard)0.91.2

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a continuous effort. Pyridazinone derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent inhibition of key inflammatory mediators.[11][12]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] Some derivatives may also exert their effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13]

The structural features of the derivatives, including the nature of the substituents on the pyridazinone ring and the carbohydrazide moiety, significantly influence their anti-inflammatory potency and selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[12][14]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Diagram: Workflow for In Vivo Anti-inflammatory Assay

Anti-inflammatory Assay A Animal Acclimatization and Grouping B Compound Administration (Oral/IP) A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition of Edema) D->E

Caption: A step-by-step workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity: Exploring Novel Treatments for Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with better efficacy and fewer side effects. The carbohydrazide moiety is a known pharmacophore in several anticonvulsant agents, and its incorporation into the pyridazinone scaffold presents an interesting avenue for the discovery of new antiepileptic drugs.[15][16]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticonvulsant activity of carbohydrazide derivatives may be mediated through various mechanisms, including the modulation of GABAergic neurotransmission, the principal inhibitory neurotransmitter system in the brain.[17] Some compounds may also exert their effects by blocking voltage-gated sodium or calcium channels. The formation of 1,3,4-oxadiazole derivatives from the carbohydrazide precursor has been a successful strategy in developing potent anticonvulsant agents.[18][19]

The anticonvulsant potency is often influenced by the lipophilicity of the molecule and the nature of the substituents, which affect the ability of the compound to cross the blood-brain barrier and interact with its target.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests

The MES and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard preclinical models used to identify anticonvulsant activity.[16][20]

Protocol: MES and scPTZ Seizure Models

  • Maximal Electroshock (MES) Test:

    • Compound Administration: Test compounds are administered to mice, typically intraperitoneally.

    • Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal electrodes.

    • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Compound Administration: Test compounds are administered to mice.

    • Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously.

    • Observation: The mice are observed for the onset of clonic seizures for a specific period. Protection is defined as the absence of clonic seizures.[21]

Table 3: Hypothetical Anticonvulsant Activity Data

DerivativeSubstituent (R)MES Test (% Protection)scPTZ Test (% Protection)
3a -H2010
3b 4-F6050
3c (Oxadiazole) -8070
Phenytoin (Standard)100Inactive
Diazepam (Standard)Inactive100

Conclusion and Future Perspectives

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The ease of derivatization of the carbohydrazide moiety allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with potent and selective biological activities.

Future research in this area should focus on:

  • Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Conducting more extensive in vivo studies to evaluate the therapeutic potential and safety of the most promising candidates.

  • Computational Modeling: Utilizing molecular docking and other in silico tools to guide the rational design of new derivatives with enhanced activity and selectivity.[22]

By leveraging a multidisciplinary approach that combines synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives can be unlocked, paving the way for the development of new and effective treatments for a wide range of diseases.

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  • Ashraf, M., et al. (2018). Discovery of potent anti-convulsant carbonic anhydrase inhibitors: Design, synthesis, in vitro and in vivo appraisal. Bioorganic & Medicinal Chemistry, 26(14), 4054-4063.
  • Pandey, A., et al. (2012). Synthesis, Analgesic and Anti-Inflammatory Activities of Novel Schiff Bases of 2-Amino-5-Aryl-1, 3, 4-Thiadiazole. Journal of Pharmacy Research, 5(2), 994-997.
  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 3(4), 436-456.
  • Li, Y., et al. (2019). Design, Synthesis and Bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivatives as Novel Xanthine Oxidase Inhibitors. Chemical & Pharmaceutical Bulletin, 67(5), 462-470.
  • Al-Omair, M. A., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,. Molecules, 28(1), 346.
  • Kauthale, S. S., et al. (2015). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 59(6), 517-524.
  • El-Emam, A. A., et al. (2004). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules, 9(9), 765-775.
  • Al-Abdullah, E. S., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Ahmad, V. U., et al. (2014). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Journal of the Chemical Society of Pakistan, 36(1), 125-132. Chemical Society of Pakistan*, 36(1), 125-132.

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Exploratory

An In-depth Technical Guide to the Therapeutic Targeting Potential of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Foreword: The Strategic Value of the Pyridazinone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of the Pyridazinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prime example of such a scaffold.[1] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen-bonding capacity, and tunable electronics—render it an exceptionally versatile core for drug design.[2] The 3-oxo-2,3-dihydropyridazine (or pyridazinone) derivative, in particular, has been incorporated into numerous compounds demonstrating a broad spectrum of pharmacological activities, from anticancer and anti-inflammatory to neuroprotective and cardiovascular effects.[3][4][5]

This guide focuses on a specific, functionalized pyridazinone: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide . The addition of the carbohydrazide moiety at the C4 position introduces a critical hydrogen-bonding domain and a reactive handle for further chemical elaboration, significantly influencing its target interaction profile. This document will dissect the most promising therapeutic targets for this compound class, moving from directly validated interactions to rationally hypothesized pathways. Each section is designed not merely to report findings but to provide the strategic and methodological rationale required for effective drug discovery and development programs.

Section 1: Enzyme Inhibition in Metabolic Disease

Primary Target: Xanthine Oxidase (XO)

The most direct evidence for the therapeutic utility of the 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold comes from its potent activity as an inhibitor of Xanthine Oxidase (XO).[6]

Biological Rationale: Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a precursor to gout, a painful inflammatory arthritis. Therefore, inhibiting XO is a cornerstone therapeutic strategy for managing this condition.

Evidence & Mechanism: A study dedicated to synthesizing and evaluating 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives identified several compounds with micromolar-level inhibitory potency against XO.[6] Molecular docking studies revealed that, unlike carboxylate-bearing inhibitors like febuxostat, the carbohydrazide moiety engages in a novel set of interactions within the enzyme's active site. This distinction is critical, as it suggests a different binding mode that could be optimized to overcome resistance or improve selectivity. The hydrazide group's ability to form multiple hydrogen bonds is key to its affinity and inhibitory action.

cluster_0 Purine Catabolism Pathway cluster_1 Pathophysiology Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase (XO) Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia Overproduction Gout Gout Hyperuricemia->Gout Crystal Deposition Inhibitor 3-Oxo-2,3-dihydropyridazine -4-carbohydrazide Inhibitor->Xanthine Inhibition TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Signal ITK_inactive ITK (Inactive) Lck->ITK_inactive Phosphorylates ITK_active ITK-P (Active) ITK_inactive->ITK_active PLCg PLCγ ITK_active->PLCg Phosphorylates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC Transcription Gene Transcription (IL-2, etc.) Ca_PKC->Transcription Inhibitor 3-Oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK_active Inhibition

Caption: ITK Signaling Pathway and Point of Inhibition.

Experimental Protocol: Target Validation Workflow for ITK

This workflow provides a logical progression from biochemical confirmation to cellular target engagement.

cluster_workflow ITK Target Validation Workflow A Step 1: In Vitro Kinase Assay (Biochemical Potency) B Step 2: Kinase Selectivity Panel (Off-Target Profiling) A->B Confirm Potency C Step 3: Cellular Phosphorylation Assay (On-Target Engagement) B->C Confirm Selectivity D Step 4: Cytotoxicity & Proliferation Assay (Functional Outcome) C->D Confirm Cellular Activity

Caption: Experimental Workflow for ITK Target Validation.

  • Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™)

    • Principle: Measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

    • Procedure:

      • In a 384-well plate, combine recombinant human ITK enzyme, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase buffer.

      • Add the test compound across a range of concentrations.

      • Incubate at 30°C for 1 hour.

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.

      • Measure luminescence. Luminescence is proportional to ITK activity.

    • Analysis: Calculate IC₅₀ from the dose-response curve.

  • Step 2: Western Blot for Downstream Signaling

    • Principle: To confirm that the compound inhibits ITK signaling inside a relevant cell line (e.g., Jurkat).

    • Procedure:

      • Culture Jurkat cells to the desired density.

      • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

      • Stimulate the T-cell receptor using an anti-CD3 antibody or phytohemagglutinin (PHA) for 15 minutes.

      • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Quantify total protein using a BCA assay and normalize samples.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against:

        • Phospho-ITK (Tyr511)

        • Total ITK

        • Phospho-ERK1/2 (Thr202/Tyr204)

        • Total ERK1/2

        • GAPDH (as a loading control)

      • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-ITK/total ITK and phospho-ERK/total ERK.

Hypothesized Target: Vascular Endothelial Growth Factor Receptor (VEGFR)

Biological Rationale: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGFR signaling pathway is a master regulator of this process. [1]Several pyridazine derivatives have been reported as inhibitors of VEGFR, making it a rational target to investigate for the 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold.

Experimental Validation Strategy:

  • Primary Screen: Perform an in-vitro kinase assay using recombinant VEGFR2 (KDR), the primary mediator of angiogenesis, following the ADP-Glo™ protocol described for ITK.

  • Cellular Assay: Use Human Umbilical Vein Endothelial Cells (HUVECs) for a tube formation assay.

    • Coat a 96-well plate with Matrigel®.

    • Seed HUVECs onto the gel in the presence of VEGF growth factor and varying concentrations of the test compound.

    • Incubate for 6-18 hours.

    • Image the wells and quantify the formation of capillary-like structures (tube length, number of nodes). A VEGFR inhibitor will disrupt this process in a dose-dependent manner.

Section 3: Modulation of Inflammatory Pathways

The anti-inflammatory properties of pyridazinone derivatives are widely reported, suggesting targets within inflammatory cascades. [7][8]

Hypothesized Target: Cyclooxygenase (COX) Enzymes

Biological Rationale: COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that produce prostaglandins, which are central mediators of pain, fever, and inflammation. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Given the structural similarities of pyridazinones to other heterocyclic anti-inflammatory agents, COX inhibition is a plausible mechanism. [4] Experimental Validation Strategy:

  • Primary Screen: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the peroxidase component of COX activity via a colorimetric or fluorescent method. This will determine the compound's potency and selectivity (COX-1 vs. COX-2).

  • Cellular Assay: Measure prostaglandin E₂ (PGE₂) production in a cellular context.

    • Use a cell line like RAW 264.7 macrophages or A549 lung carcinoma cells.

    • Pre-treat cells with the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and activity.

    • Collect the cell culture supernatant after 18-24 hours.

    • Quantify PGE₂ levels in the supernatant using a competitive ELISA kit. An effective inhibitor will cause a dose-dependent reduction in PGE₂ production.

Summary of Potential Targets and Data

The table below summarizes the potential therapeutic targets for the 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold, the strength of the supporting evidence, and relevant quantitative data from the literature.

Target ClassSpecific TargetAssociated Disease(s)Strength of EvidenceKey Quantitative Data (Example)Reference(s)
Enzyme Inhibition Xanthine Oxidase (XO)Gout, HyperuricemiaDirect (for carbohydrazide)IC₅₀ values in the micromolar range[6]
Kinase Inhibition Interleukin-2-inducible T-cell Kinase (ITK)T-cell Leukemia, Autoimmune DiseaseDirect (for core scaffold)IC₅₀ (ITK) = 0.87 µM; IC₅₀ (Jurkat cells) = 37.61 µM[9][10]
Kinase Inhibition Vascular Endothelial Growth Factor Receptor (VEGFR)CancerHypothesized (for class)N/A[1]
Inflammation Cyclooxygenase (COX) EnzymesInflammation, PainHypothesized (for class)N/A[4][8]
Neuro-modulation Monoamine Oxidase B (MAO-B)Parkinson's DiseaseIndirect (for related derivatives)IC₅₀ = 0.17 µM for a lead pyridazinone derivative[11]

Conclusion and Future Directions

The 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly supports its potential as an inhibitor of Xanthine Oxidase for metabolic disorders and ITK for immunological and oncological indications. Furthermore, rational hypotheses position it as a candidate for inhibiting other key targets like VEGFR and COX .

The path forward requires a systematic approach:

  • Screening: The compound and its analogs should be screened against diverse kinase and enzyme panels to uncover both primary targets and potential off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: The carbohydrazide moiety and the C6 position of the pyridazinone ring are prime locations for chemical modification. Synthesizing a focused library of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is essential to ensure that potent compounds have the potential to become viable drug candidates.

By integrating the robust biochemical and cellular assays outlined in this guide with a strategic medicinal chemistry program, researchers can effectively unlock the full therapeutic potential of this versatile chemical scaffold.

References

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Foundational

discovery and history of pyridazinone compounds

The Pyridazinone Scaffold: A Technical Guide to the History, Discovery, and Synthesis of a Privileged Pharmacophore Abstract In modern medicinal and agricultural chemistry, the pyridazinone nucleus—a six-membered heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyridazinone Scaffold: A Technical Guide to the History, Discovery, and Synthesis of a Privileged Pharmacophore

Abstract

In modern medicinal and agricultural chemistry, the pyridazinone nucleus—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group—has emerged as a highly versatile "privileged scaffold"[1],[2]. Its unique amphiphilic nature, capable of acting simultaneously as both a hydrogen bond donor and acceptor, allows it to dock with high affinity into a diverse array of biological targets[1]. This whitepaper explores the historical discovery of pyridazinone compounds, details their mechanistic pharmacology, and provides a self-validating, step-by-step synthetic protocol for researchers engaged in drug development.

Historical Milestones in Drug Discovery

The trajectory of pyridazinone from a basic chemical curiosity to a cornerstone of targeted therapeutics spans several decades of rational drug design:

  • 1960s–1970s: Early Discoveries and Agrochemicals. The pharmacological potential of the scaffold was first recognized in 1967 when Gerhard and August reported the anti-inflammatory and antihypertensive activities of 6-(4-aminophenyl)-4,5-dihydro-pyridazinone[3]. Concurrently, the agricultural sector capitalized on the scaffold to develop potent herbicides like chloridazon (pyrazon), which disrupted photosynthesis by inhibiting photosystem II.

  • 1980s–1990s: The Cardiovascular Boom. The search for non-glycoside, non-catecholamine positive inotropic agents led to a golden era for pyridazinones. Researchers discovered that substituting the pyridazinone ring yielded potent cardiotonic drugs such as Pimobendan and Levosimendan [3],[2]. These compounds revolutionized the treatment of congestive heart failure by acting as dual-action inodilators (calcium sensitizers and phosphodiesterase-3 inhibitors).

  • 2000s–Present: Precision Oncology and Anti-Inflammatories. Recent high-throughput screening has repositioned pyridazinones as highly selective kinase inhibitors. For example, the discovery of Compound 13, a potent C-Terminal Src Kinase (CSK) inhibitor, demonstrated the scaffold's utility in immuno-oncology by increasing T-cell proliferation[4],[5]. Additionally, novel derivatives have shown highly selective COX-2 inhibition for advanced analgesia[6].

Mechanistic Pharmacology: Target Engagement

The pharmacological success of pyridazinones is largely driven by their structural mimicry of endogenous substrates. In cardiovascular applications, the pyridazinone ring mimics the cyclic phosphate group of cAMP. By competitively binding to the catalytic site of Phosphodiesterase 3 (PDE3), pyridazinones prevent the hydrolysis of cAMP, triggering a downstream phosphorylation cascade that ultimately enhances myocardial contractility[3].

PDE3_Pathway Drug Pyridazinone Scaffold (e.g., Levosimendan) PDE3 Phosphodiesterase 3 (PDE3) Drug->PDE3 Competitive Inhibition cAMP Elevated cAMP Concentration PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Calcium Intracellular Ca2+ Sensitization PKA->Calcium Phosphorylation Cascade Inotropy Positive Inotropy (Myocardial Contraction) Calcium->Inotropy Troponin C Binding

Fig 1: Pyridazinone-mediated PDE3 inhibition and cAMP/Ca2+ signaling in cardiomyocytes.

Synthetic Methodologies & Reaction Causality

Historically, pyridazinones were synthesized via the Friedel-Crafts acylation of benzene with maleic anhydride to form a β -aroylpropionic acid, followed by condensation with hydrazine[7]. While effective, this method often suffered from harsh conditions and limited functional group tolerance.

Modern medicinal chemistry favors the highly efficient furanone ring-opening protocol [8]. This two-step, one-pot synthesis utilizes 2(3H)-furanones reacting with hydrazine hydrate. The causality of this design is rooted in atom economy and regiocontrol: the lactone ring provides a highly electrophilic carbonyl for initial nucleophilic attack, while the resulting intermediate is perfectly pre-organized for a thermodynamically driven intramolecular cyclization[8].

Synthesis_Workflow Start 2(3H)-Furanone Precursor Intermediate Open-Chain Hydrazide Intermediate Start->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Reagent Product Pyridazinone Derivative Intermediate->Product Intramolecular Cyclization (-H2O) Cyclization Acid/Heat Catalysis Cyclization->Product Promotes

Fig 2: Two-step synthesis of pyridazinone derivatives via 2(3H)-furanone ring-opening.

Validated Experimental Protocol

The following is a self-validating methodology for the synthesis of 4-arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones, designed to ensure high yield and purity for biological screening[8].

Phase 1: Nucleophilic Ring Opening (Hydrazide Formation)

  • Preparation: Dissolve 10 mmol of the selected 2(3H)-furanone derivative in 20 mL of absolute ethanol at 25°C. Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic attack without participating in competing hydrolysis reactions.

  • Reagent Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate (NH₂NH₂·H₂O) dropwise over 15 minutes under continuous magnetic stirring. Causality: Dropwise addition ensures a low steady-state concentration of hydrazine, minimizing the risk of bis-addition or unwanted side reactions.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is complete when the lactone C=O stretch (~1750 cm⁻¹) in the FTIR spectrum is completely replaced by an open-chain hydrazide C=O stretch (~1650 cm⁻¹).

Phase 2: Intramolecular Cyclization 4. Catalysis & Heating: To the crude hydrazide suspension, add 5 mL of glacial acetic acid. Elevate the temperature to reflux (approx. 80°C) for 2–4 hours. Causality: The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity. This facilitates the intramolecular attack by the terminal amine of the hydrazide, driving the dehydration (-H₂O) necessary to close the stable six-membered pyridazinone ring. 5. Isolation: Cool the mixture to 0–5°C in an ice bath to induce precipitation. Filter the solid under vacuum and wash with cold ethanol. 6. Self-Validation (Quality Control): Confirm product identity via FTIR (appearance of a sharp lactam C=O peak at ~1670 cm⁻¹ and a broad N-H stretch at ~3200 cm⁻¹) and ¹H-NMR (disappearance of the open-chain hydrazide protons)[9].

Structure-Activity Relationship (SAR) Data

The substitution pattern on the pyridazinone core dictates its pharmacological destiny. The table below summarizes the quantitative potency of historical and modern pyridazinone derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetTherapeutic / Agricultural IndicationQuantitative PotencyKey Pharmacological Effect
Levosimendan PDE3 / K_ATP ChannelsDecompensated Heart FailureIC₅₀ ≈ 1.4 nMCalcium sensitization, positive inotropy[3]
Pimobendan PDE3 / Troponin CCongestive Heart FailureIC₅₀ ≈ 0.3 µMVasodilation, increased cardiac output[2]
Compound 13 C-Terminal Src Kinase (CSK)Immuno-oncologyIC₅₀ = 1.6 nMIncreased T-cell proliferation, LCK modulation[5]
Compound 47 Cyclooxygenase-2 (COX-2)Inflammation / PainSelective InhibitionAnalgesia, rapid onset anti-inflammatory action[6]
Compound 25b Protoporphyrinogen IX OxidaseWeed Control (Herbicide)Kᵢ = 0.0338 µmol/LBroad-spectrum bleaching herbicidal activity[1]

References

  • ACS Medicinal Chemistry Letters - Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (SciSpace) - Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

  • Bentham Science - Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available at: [Link]

  • RHHZ - Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Available at:[Link]

  • Journal of Chemical Reviews - A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Available at: [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES - A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

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Exploratory

Exploring the Chemical Space of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, distinguish it from other azines and its carbocyclic analog, benzene.[3][4][5] These characteristics provide a versatile foundation for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and neuroprotective effects, with several compounds progressing into clinical use.[6][7]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the pyridazine chemical space, focusing on synthetic strategies, key physicochemical properties, structure-activity relationships (SAR), and practical experimental protocols. The content herein is structured to offer not just a recitation of facts, but a causal understanding of experimental choices and their impact on the journey from a chemical scaffold to a potential therapeutic agent.

I. Synthetic Strategies: Accessing the Pyridazine Core

The construction of the pyridazine ring is predominantly achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This classical approach remains a cornerstone of pyridazine synthesis due to its reliability and the ready availability of starting materials.[8][9] However, modern synthetic methodologies, including microwave-assisted and multi-component reactions, have significantly enhanced the efficiency and diversity of accessible pyridazine derivatives.[8][10]

Foundational Synthetic Workflows

Two primary pathways to key pyridazine scaffolds are the cyclocondensation to form pyridazinones and the synthesis of the versatile 3,6-dichloropyridazine intermediate.

G cluster_0 Pyridazinone Synthesis cluster_1 3,6-Dichloropyridazine Synthesis A γ-Ketoacid / γ-Ketoester C Cyclocondensation A->C B Hydrazine Hydrate (H₂NNH₂·H₂O) B->C D Pyridazin-3(2H)-one Core C->D Formation of dihydropyridazinone J Further Functionalization E Maleic Anhydride G 3,6-Dihydroxypyridazine (Maleic Hydrazide) E->G F Hydrazine F->G I 3,6-Dichloropyridazine G->I H Chlorinating Agent (e.g., POCl₃, PCl₅) H->I

Caption: Core synthetic routes to key pyridazine scaffolds.

Experimental Protocol 1: Microwave-Assisted Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol provides a rapid and high-yield synthesis of a common pyridazinone core structure, comparing favorably to conventional heating methods which can take several hours and result in lower yields.[10]

Materials and Reagents:

  • 4-Oxo-4-phenylbutanoic acid (1 mmol, 178.2 mg)

  • Hydrazine hydrate (1.2 mmol, 60 µL of a ~64% solution)

  • Ethanol (optional, 2 mL)

  • Microwave reactor vials (10 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, combine 4-oxo-4-phenylbutanoic acid (1 mmol) and hydrazine hydrate (1.2 mmol). If desired for solubility, add 2 mL of ethanol.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If ethanol was used, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Expected Outcome: This method typically yields 85-92% of the desired product as a crystalline solid.[10]

Experimental Protocol 2: Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a crucial and highly versatile intermediate, allowing for selective nucleophilic substitution at the C3 and C6 positions to build a diverse library of derivatives.

Materials and Reagents:

  • 3,6-Dihydroxypyridazine (Maleic hydrazide) (40 mmol, 4.48 g)

  • Phosphorus oxychloride (POCl₃) (60 mmol, 5.6 mL, 9.20 g)

  • Chloroform (20 mL)

  • 100 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and 20 mL of chloroform.[11]

  • Equip the flask with a reflux condenser and stir the mixture.

  • Heat the reaction mixture to 50°C and maintain for 4 hours.[11] The reaction progress can be monitored by TLC and Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent and excess POCl₃ by rotary evaporation under vacuum.

  • The resulting crude product is then purified by silica gel column chromatography to obtain the pure 3,6-dichloropyridazine.

Expected Outcome: This procedure typically provides the product in good yield (e.g., 72-87%) as a solid.[11][12]

II. Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The pyridazine ring offers a unique set of properties that can be strategically exploited in drug design to enhance solubility, modulate lipophilicity, and improve metabolic stability.[1][3][4]

Key Physicochemical Parameters
  • Basicity (pKa): Pyridazine is a weak base with a pKa of approximately 2.3.[5] This low basicity is advantageous as it reduces the likelihood of off-target interactions at physiological pH and can improve cell permeability compared to more basic heterocycles.

  • Lipophilicity (LogP/LogD): The pyridazine ring is inherently less lipophilic than a phenyl ring, which can lead to improved aqueous solubility and a more favorable ADME profile.[1][3] The calculated LogP (cLogP) of pyridazine is significantly lower than that of benzene.

  • Dipole Moment: Pyridazine possesses a large dipole moment (~4D), which contributes to its polarity and its ability to engage in productive dipole-dipole and π-π stacking interactions with biological targets.[3][5]

  • Hydrogen Bonding: The two adjacent nitrogen atoms act as effective hydrogen bond acceptors, a feature that can be crucial for high-affinity binding to target proteins.[3] X-ray crystallography studies have confirmed the ability of the pyridazine nitrogens to form dual hydrogen bonds with enzyme active sites.[3]

Data Summary: Physicochemical Properties of Pyridazine and Analogs
CompoundpKacLogPDipole (D)TPSA (Ų)Aqueous Solubility
Benzene N/A2.1300Poor
Pyridine 5.20.842.2212.9Miscible
Pyridazine 2.3[5]-0.51[4]4.22[4]25.8[4]Miscible[5]
Minaprine (free base) ~7.6~2.5--Oil[1]
Minaprine (di-HCl salt) ----Excellent[1]
6-Phenylpyridazin-3(2H)-one -~1.5--Poor in water[1][13]

Data compiled from various sources. cLogP and Dipole values can vary based on the calculation method.

The Pyridazine Moiety as a Bioisostere

Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a powerful strategy in lead optimization.[14] The pyridazine ring is frequently employed as a bioisostere for the phenyl ring. This substitution can confer several advantages:

  • Improved Solubility: Replacing a phenyl ring with the more polar pyridazine ring often enhances aqueous solubility.[1][2]

  • Reduced Metabolic Liability: The pyridazine core can block sites of metabolism (e.g., para-hydroxylation on a phenyl ring) and is generally stable against degradation by cytochrome P450 enzymes.[3][4]

  • Enhanced Target Interactions: The introduction of hydrogen bond acceptors can lead to new, favorable interactions within a target's active site, potentially increasing potency and selectivity.[3]

III. Structure-Activity Relationships (SAR) and Biological Targets

The chemical space of pyridazine is rich with compounds demonstrating potent and selective activity against a wide range of biological targets. Understanding the SAR is crucial for rationally designing new derivatives with improved therapeutic properties.

Case Study 1: Pyridazine Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several studies have identified pyridazine-based compounds as potent and selective COX-2 inhibitors.[6][15]

Key SAR Insights for COX-2 Inhibition:

  • A common scaffold involves a central pyridazine or pyridazinone ring with aryl substituents.

  • Molecular docking studies show that these compounds bind within the COX-2 active site, with the pyridazine nitrogen atoms often forming hydrogen bonds with key residues like His90.

  • The nature and position of substituents on the aryl rings significantly impact potency and selectivity. For instance, certain substitutions can lead to IC50 values in the nanomolar range, exceeding the potency of reference drugs like celecoxib.[6]

Table of COX-2 Inhibitory Activity:

Compound IDR GroupCOX-2 IC₅₀ (nM)Selectivity Index (SI)
Celecoxib (Reference) -17.7917.98
9a Thiazole derivative15.5021.29
9b Thiazole derivative17.50-
12 Pyrazole derivative17.10-
16b Thiazole derivative16.9018.63
6b Phenyl derivative1806.33

Data adapted from references[6]. The selectivity index (SI) is the ratio of COX-1 IC50 / COX-2 IC50.

Case Study 2: Pyridazine Derivatives as Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors targeting pathways involved in angiogenesis, proliferation, and inflammation.

Targeted Kinase Pathways:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors, blocking downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt.[6][10]

  • IKKβ: IκB kinase β is a central component of the NF-κB signaling pathway, which is crucial for inflammatory responses. Imidazo[1,2-b]pyridazine derivatives have been identified as potent IKKβ inhibitors.[2][13]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

IV. Conclusion and Future Perspectives

The pyridazine heterocycle represents a remarkably fruitful area of chemical space for the discovery of novel therapeutic agents. Its distinctive electronic and steric properties, coupled with well-established and evolving synthetic accessibility, make it an attractive scaffold for medicinal chemists. The strategic application of pyridazine as a core structural element or as a bioisosteric replacement has consistently led to compounds with enhanced potency, selectivity, and drug-like properties.

Future research will likely focus on expanding the diversity of pyridazine libraries through novel synthetic methodologies, including C-H activation and late-stage functionalization. Furthermore, the integration of computational modeling and machine learning with experimental screening will undoubtedly accelerate the identification of new pyridazine derivatives with optimized activity against a growing number of challenging biological targets. The continued exploration of this "wonder nucleus" holds significant promise for the development of the next generation of innovative medicines.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2023). Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. Semantic Scholar. [Link]

  • Shandong Youbang Biochem Tech. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • Asif, M. (2022). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. [Link]

  • Hadi, N. A. E., et al. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry. [Link]

  • El-Sayed, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ramnath, N., & Adjei, A. A. (2007). Inhibitors of Raf kinase and MEK signaling. Update on Cancer Therapeutics. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • Lito, P., et al. (2020). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Cancers. [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ Inhibitors. Part 2: Improvement of Potency in Vitro and in Vivo. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Z., et al. (2016). Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit. Molecular Cell. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. [Link]

  • Niederreiter, L., & Tilg, H. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

  • Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research & Reviews: Journal of Chemistry. [Link]

  • Özkınalı, Ş., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Research in Pharmacy. [Link]

  • Asif, M. (2016). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

  • Wikipedia. (n.d.). PDE4 inhibitor. Wikipedia. [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Publishing. [Link]

  • Blankenbuehler, M., & Parkin, S. (n.d.). SYNTHESIS OF 4-(1,4-DIARYL-2H-CYCLOPENT[d]PYRIDAZIN-2-YL)- BENZENESULFONAMIDES. Morehead State University. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]

  • El-Gohary, N. S. M., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry. [Link]

  • Zhang, T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, R. P., et al. (2016). PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. [Link]

  • Tegginamath, G., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Tegginamath, G., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Chen, X., et al. (2015). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Cellular and Molecular Bioengineering. [Link]

  • Nethery-Brokx, M. (2006). The IKK-NF-κB pathway: a source for novel molecular drug targets in pain therapy? eClass. [Link]

  • Wang, D., et al. (2020). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Pharmacological Research. [Link]

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Foundational

A Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide: Synthesis, Physicochemical Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide, a heterocyclic compound that has garnered interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide, a heterocyclic compound that has garnered interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore synthetic methodologies for its derivatives, and discuss its emerging role as a scaffold for developing novel therapeutic agents, particularly as enzyme and kinase inhibitors.

Core Molecular Attributes

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a pyridazinone derivative characterized by a hydrazide functional group at the 4-position. This structural arrangement provides a versatile platform for chemical modifications, making it an attractive starting point for the synthesis of compound libraries in drug discovery programs.

PropertyValueSource
Molecular Formula C₅H₆N₄O₂[1][2][3]
Molecular Weight 154.13 g/mol [1][2][3]
CAS Number 2125-91-9[1][2][3]

Synthesis of the Pyridazinone Core

The synthesis of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide and its derivatives often involves the cyclization of a 1,4-dicarbonyl compound with hydrazine. A particularly efficient method for creating substituted derivatives is a one-pot, three-component reaction.

A notable strategy for the regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives involves the reaction of an arylglyoxal, a dialkylmalonate, and hydrazine hydrate in pyridine at room temperature.[1] This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.[1]

Experimental Protocol: One-Pot Synthesis of 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides

This protocol is adapted from a method for the synthesis of 6-aryl derivatives and can be conceptually applied to the synthesis of the core scaffold with appropriate starting materials.[1]

Materials:

  • Arylglyoxal (1.0 mmol)

  • Dialkylmalonate (e.g., diethyl malonate) (1.2 mmol)

  • Hydrazine hydrate (10.0 mmol)

  • Pyridine (5 mL)

Procedure:

  • To a solution of arylglyoxal in pyridine, add the dialkylmalonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add hydrazine hydrate to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide.

Synthesis Workflow

A Arylglyoxal + Dialkylmalonate C Initial Mixture A->C B Pyridine (Solvent) B->C E Cyclization & Hydrazinolysis C->E Add Hydrazine Hydrate D Hydrazine Hydrate D->E F Precipitation in Ice-Water E->F G Filtration & Washing F->G H Recrystallization G->H I Pure Product H->I

Caption: One-pot synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides.

Therapeutic Potential in Drug Development

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold has emerged as a promising framework for the design of inhibitors targeting enzymes and kinases implicated in various diseases.

Xanthine Oxidase Inhibition

Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide have been designed and synthesized as novel inhibitors of xanthine oxidase (XO).[4] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.[4]

Molecular docking studies have suggested that these hydrazide derivatives bind to the active site of xanthine oxidase in a mode distinct from that of known inhibitors like febuxostat.[4]

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor 3-Oxo-2,3-dihydropyridazine-4- carbohydrazide Derivative Inhibitor->XO Inhibition

Caption: Inhibition of Xanthine Oxidase in Purine Metabolism.

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 295 nm.[2]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (dissolved in DMSO)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Hydrochloric acid (1N)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., allopurinol) in phosphate buffer containing a small percentage of DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add phosphate buffer, xanthine oxidase solution, and the positive control solution at various concentrations.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1N HCl.

  • Measure the absorbance of each well at 295 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

Novel series of 3-oxo-2,3-dihydropyridazine derivatives have been investigated as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[6][7] ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[8] As a key mediator in T-cell activation and differentiation, ITK is a potential therapeutic target for T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.[7][8]

Structure-activity relationship (SAR) studies have shown that substitutions on the pyridazinone scaffold can modulate both the potency and selectivity of ITK inhibition.[6][7] For instance, certain derivatives have demonstrated selective inhibition of ITK over other kinases like BTK.[6]

TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 TCR->ZAP70 PI3K PI3K TCR->PI3K LAT_SLP76 LAT/SLP-76 Complex Lck->LAT_SLP76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Activation PI3K->ITK Recruitment to Membrane PLCG1 PLCγ1 ITK->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG->Downstream IP3->Downstream Inhibitor 3-Oxo-2,3-dihydropyridazine Derivative Inhibitor->ITK Inhibition

Caption: The role of ITK in the T-cell receptor signaling pathway and its inhibition.

Kinase activity can be quantified using various methods, including radiometric assays that measure the incorporation of ³²P into a substrate, or luminescence-based assays that measure ATP consumption.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced during the kinase reaction.[9][10]

Materials:

  • Recombinant human ITK enzyme

  • ITK substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • Kinase assay buffer

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer, the ITK enzyme, and the test compound at various concentrations.

    • Add the ITK substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide represents a valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries. The demonstrated biological activity of its derivatives as inhibitors of key enzymes and kinases, such as xanthine oxidase and ITK, underscores its potential for the development of novel therapeutics for a range of diseases, from metabolic disorders to cancers and autoimmune conditions. Further exploration of the structure-activity relationships of this compound class is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical translation.

References

  • A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. TÜBİTAK Academic Journals. [Link]

  • Design, Synthesis and Bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivatives as Novel Xanthine Oxidase Inhibitors. PubMed. [Link]

  • Xanthine oxidase. Wikipedia. [Link]

  • 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide. CATO. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]

  • Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Xanthine Oxidase (XO) inhibitors, Aryl Hydrocarbon Receptor (AhR) antagonists, antimicrobial agents, and iron chelators.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Xanthine Oxidase (XO) inhibitors, Aryl Hydrocarbon Receptor (AhR) antagonists, antimicrobial agents, and iron chelators.

Scientific Rationale & Scaffold Significance

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this core exhibit profound biological activities, including selective cyclooxygenase-2 (COX-2) inhibition, α 4 integrin receptor antagonism, and potent xanthine oxidase (XO) inhibition[1].

From a structural biology perspective, the carbohydrazide moiety offers a distinct mechanistic advantage over its carboxylic acid counterparts. Molecular docking studies have elucidated that the carbohydrazide group forms superior, multi-point hydrogen-bonding networks. For example, in the XO active site, the carbohydrazide group forms critical H-bonds with Arg880, Glu802, and MoS3004 residues, whereas a carboxylic acid only interacts with Glu802[2]. This enhanced binding affinity makes the carbohydrazide an ideal precursor for synthesizing high-affinity enzyme inhibitors and complex heterocyclic derivatives like Schiff bases and 1,3,4-oxadiazoles[3][4].

Experimental Workflows & Mechanistic Pathways

SynthesisWorkflow SM Arylglyoxal + Dialkylmalonate + Hydrazine Hydrate Reaction1 One-Pot MCR (Pyridine, Room Temp) SM->Reaction1 Core 6-Aryl-3-oxo-2,3-dihydro- pyridazine-4-carbohydrazide Reaction1->Core Cyclization & Hydrazinolysis Split Core->Split SchiffReaction Condensation Ar-CHO + H+ (cat.) Split->SchiffReaction OxadReaction Cyclodehydration R-COOH + POCl3 Split->OxadReaction SchiffBase Schiff Base Derivatives (e.g., Antimicrobial, Chelators) SchiffReaction->SchiffBase -H2O Oxadiazole 1,3,4-Oxadiazole Derivatives (e.g., AhR / XO Inhibitors) OxadReaction->Oxadiazole -H2O

Figure 1: Synthetic workflow from multicomponent reaction to Schiff base and oxadiazole derivatives.

Protocol 1: One-Pot Synthesis of the Core Scaffold

Objective: Regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides via a multicomponent reaction (MCR)[1].

Mechanistic Causality: Historically, pyridazinone formation relied on the Paal–Knorr synthesis using 1,4-keto-esters. However, dialkylmalonates are weakly acidic 1,3-dicarbonyl compounds that fail to react with arylglyoxals in neutral aqueous or ethanolic conditions. The strategic choice of pyridine as the solvent is critical; it acts as a weak base to facilitate the deprotonation of the malonate, driving the Knoevenagel-type nucleophilic addition to the highly reactive aldehyde carbonyl of the arylglyoxal[1]. The subsequent addition of excess hydrazine hydrate serves a dual purpose: it drives the cyclization into the pyridazinone ring and executes the hydrazinolysis of the ester to yield the carbohydrazide.

Step-by-Step Procedure:

  • Initiation: In a 50 mL round-bottom flask, dissolve the arylglyoxal monohydrate (1.0 mmol) and dialkylmalonate (e.g., diethyl malonate, 1.0 mmol) in 5 mL of anhydrous pyridine.

  • Addition: Slowly add hydrazine hydrate (80% aqueous solution, 3.0 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the mixture continuously at room temperature for 4–6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

  • Work-up: Upon completion, pour the mixture into 50 mL of ice-cold distilled water. The pyridine will dissolve, and the product will precipitate.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual pyridine, and recrystallize from ethanol to afford the pure 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide.

Protocol 2: Synthesis of Aroylhydrazone (Schiff Base) Derivatives

Objective: Condensation of the carbohydrazide with aromatic aldehydes to form Schiff bases, valued as iron chelators and antimicrobial agents[4][5].

Mechanistic Causality: This condensation is catalyzed by glacial acetic acid . The acid protonates the carbonyl oxygen of the target aldehyde, increasing the electrophilicity of the carbonyl carbon. This significantly lowers the activation energy required for the nucleophilic attack by the terminal primary amine of the carbohydrazide, ensuring rapid and high-yielding imine bond formation while preventing side reactions.

Step-by-Step Procedure:

  • Preparation: Suspend the synthesized 3-oxo-2,3-dihydropyridazine-4-carbohydrazide (1.0 mmol) in 15 mL of absolute ethanol or dioxane[5].

  • Catalysis: Add the appropriate aromatic aldehyde (1.1 mmol) followed by 3–5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3–5 hours. The suspension will typically transition into a clear solution before a new precipitate (the Schiff base) begins to form.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. Filter the solid product and recrystallize from acetic acid or dioxane to obtain the pure derivative[5].

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Cyclodehydration of the carbohydrazide to form a conformationally restricted 1,3,4-oxadiazole ring, commonly utilized in AhR and XO inhibitors[3].

Mechanistic Causality: Phosphorus oxychloride ( POCl3​ ) is utilized as both the solvent and a powerful dehydrating agent. It reacts with the enol tautomer of the intermediate diacylhydrazine (formed by reacting the carbohydrazide with a carboxylic acid), converting the hydroxyl group into a highly reactive dichlorophosphate leaving group. This drives the intramolecular cyclodehydration, eliminating water and forming the aromatic 1,3,4-oxadiazole ring.

Step-by-Step Procedure:

  • Acylation: Mix the carbohydrazide (1.0 mmol) with an appropriate aliphatic or aromatic carboxylic acid (1.2 mmol).

  • Cyclodehydration: Carefully add 10 mL of POCl3​ . Caution: POCl3​ is highly corrosive and moisture-sensitive; perform this step in a well-ventilated fume hood.

  • Heating: Heat the mixture under reflux at 90–100 °C for 6–8 hours.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) with vigorous stirring to quench the excess POCl3​ .

  • Neutralization & Extraction: Neutralize the aqueous mixture with saturated NaHCO3​ solution until pH 7 is reached. Extract with ethyl acetate (3 x 30 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3].

Quantitative Data Summary

The table below summarizes key derivatives synthesized from the 3-oxo-2,3-dihydropyridazine-4-carbohydrazide core, highlighting the robustness of the protocols described above.

Derivative Structure / SubstitutionReaction TypeYield (%)Key ApplicationReference
6-Phenyl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide One-Pot MCR (Core)85%Precursor / Scaffold1[1]
6-(4-Chlorophenyl)-...-carbohydrazide One-Pot MCR (Core)88%Precursor / Scaffold1[1]
6-(8-Hydroxyquinolin-5-yl)-N'-[phenylmethylidene]-... Schiff Base Condensation66%Antifungal Agent5[5]
6-(3-Cyano-4-isobutoxyphenyl)-...-carbohydrazide Target Inhibitor SynthesisN/AXO Inhibitor2[2]
Fluoroalkyl-oxadiazole pyridazine derivatives Cyclodehydration36%AhR Inhibitor3[3]

References

  • Rimaz, M., & Mousavi, H. (2013). A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. TÜBİTAK Academic Journals. 1[1]

  • Abdelmohsen, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl‐6‐(8‐hydroxyquinolin‐5‐yl)‐3‐methylpyridazine‐4‐carboxylate as antimicrobial agents. European Journal of Chemistry (CORE). 5[5]

  • Borges, et al. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. MDPI. 2[2]

  • Popova, et al. (2018). Structure–Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. ACS Publications. 4[4]

  • World Intellectual Property Organization. (2021). WO2021127643A1 - Fluoroalkyl-oxadiazoles and uses thereof. Google Patents. 3[3]

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Application

Application of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Derivatives in T-Cell Leukemia Research: Targeting ITK Signaling

Executive Summary The development of targeted therapeutics for T-cell acute lymphoblastic leukemia (T-ALL) requires molecular scaffolds capable of precise kinome modulation. The 3-oxo-2,3-dihydropyridazine-4-carbohydrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for T-cell acute lymphoblastic leukemia (T-ALL) requires molecular scaffolds capable of precise kinome modulation. The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide core has emerged as a highly versatile pharmacophore in medicinal chemistry[1][2]. By leveraging its synthetic flexibility, researchers can construct diversity-oriented libraries to selectively inhibit Interleukin-2-inducible T-cell kinase (ITK)—a critical driver of malignant T-cell proliferation[2].

This application note details the scientific rationale, synthetic utility, and self-validating experimental protocols for deploying 3-oxo-2,3-dihydropyridazine derivatives in T-ALL preclinical research.

Pharmacological Rationale: The Pyridazinone Scaffold & ITK

ITK is a non-receptor tyrosine kinase predominantly expressed in T-cells. In T-ALL cell lines (such as Jurkat and CCRF-CEM), hyperactive T-cell receptor (TCR) signaling relies heavily on ITK to phosphorylate PLCγ1, triggering calcium mobilization and sustained cellular proliferation[2].

The primary challenge in targeting ITK is achieving selectivity over Bruton’s tyrosine kinase (BTK), a closely related kinase essential for B-cell function. Broad-spectrum inhibition leads to severe off-target immunosuppression. The 3-oxo-2,3-dihydropyridazine scaffold addresses this by acting as a rigid hinge-binding motif. The carbohydrazide moiety at position 4 serves as a synthetic handle, allowing for the introduction of specific aryl or heteroaryl groups that exploit the unique hydrophobic pockets of ITK, thereby sparing BTK[1][2].

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation ITK ITK (Targeted by Pyridazinone) ZAP70->ITK Recruitment PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Calcium Calcium Flux PLCg1->Calcium IP3 Generation NFAT NFAT Activation Calcium->NFAT Calcineurin Survival Malignant T-Cell Proliferation NFAT->Survival Gene Transcription

Figure 1: ITK signaling cascade in T-cells targeted by pyridazinone derivatives.

Synthetic Strategy & Workflow

The synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives is highly efficient. It is typically achieved via a one-pot multicomponent reaction involving arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine at room temperature[1]. This atom-economical approach yields high regioselectivity, providing a robust starting point for downstream biological evaluation[1].

Assay_Workflow Synth Scaffold Synthesis (Pyridazinone Core) Kinase Biochemical Profiling (ITK vs BTK) Synth->Kinase Cell In Vitro Efficacy (Jurkat / CCRF-CEM) Kinase->Cell Apopt Mechanistic Validation (Apoptosis Assays) Cell->Apopt

Figure 2: Preclinical workflow for evaluating pyridazinone-based ITK inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific controls and causal logic to eliminate artifacts.

Protocol A: Orthogonal Biochemical Kinase Profiling (TR-FRET)

Objective: Determine the IC₅₀ values for ITK and BTK to establish the therapeutic selectivity window of the synthesized pyridazinone derivatives[2].

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. Testing both ITK and BTK in parallel self-validates the structural selectivity of the compound.

  • Enzyme Preparation: Dilute recombinant human ITK and BTK in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

    • Expert Insight: DTT is critical to prevent the oxidation of active-site cysteines. Tween-20 prevents the highly hydrophobic pyridazinone derivatives from adhering to the microplate walls, which would artificially inflate the apparent IC₅₀.

  • Compound Incubation: Dispense compounds in a 10-point dose-response curve (0.1 nM to 100 µM). Include BMS-509744 as a positive selective control[2]. Pre-incubate with the kinase for 30 minutes.

    • Expert Insight: Pre-incubation allows for the detection of slow-binding kinetics, a common feature of rigidified pyridazinone scaffolds.

  • Reaction Initiation: Add ATP at a concentration equal to the predetermined Km​ for each kinase (e.g., 10 µM for ITK).

    • Expert Insight: Operating exactly at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors and allows direct mathematical conversion of IC₅₀ to the inhibition constant ( Ki​ ).

  • Detection: Add EDTA to quench the reaction by chelating Mg²⁺, followed by the Eu-labeled anti-phospho antibody. Read the TR-FRET signal (Emission ratio: 665 nm / 615 nm).

Protocol B: Multiparametric Flow Cytometry for T-ALL Apoptosis

Objective: Validate that biochemical ITK inhibition translates to targeted cytotoxicity via apoptosis in T-ALL cell lines (Jurkat, CCRF-CEM)[2][3][4].

Causality & Rationale: Parallel testing on non-cancerous fibroblast lines ensures the cytotoxicity is target-driven (ITK-dependent) rather than general chemical toxicity[2][3].

  • Cell Culture & Treatment: Seed Jurkat and CCRF-CEM cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with the lead pyridazinone compound at and the established cellular IC₅₀ for 48 hours.

    • Expert Insight: A 48-hour window is required to observe the downstream phenotypic effects of ITK inhibition, specifically the depletion of short-lived survival proteins following transcriptional shutdown.

  • Harvesting: Centrifuge at 300 x g for 5 minutes at 4°C.

    • Expert Insight: Processing at 4°C halts active membrane flipping, preserving the true apoptotic state of the cells at the exact time of harvest.

  • Dual Staining: Resuspend the pellet in Annexin V binding buffer (must contain Ca²⁺). Add Annexin V-FITC and Propidium Iodide (PI)[4].

    • Expert Insight: Annexin V binding is strictly calcium-dependent; utilizing standard PBS will yield false negatives. This dual stain discriminates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and primary necrosis (Annexin V-/PI+)[4].

  • Data Acquisition: Analyze via flow cytometry, gating for single cells and collecting a minimum of 10,000 events per sample.

Quantitative Data Presentation

The table below summarizes the expected profile of an optimized 3-oxo-2,3-dihydropyridazine derivative (e.g., Compound 9) compared to a known reference standard. A successful candidate demonstrates sub-micromolar ITK inhibition, no measurable BTK inhibition, and potent selective cytotoxicity against T-ALL lines[2].

Compound / ScaffoldITK IC₅₀ (µM)BTK IC₅₀ (µM)Jurkat CC₅₀ (µM)CCRF-CEM CC₅₀ (µM)Fibroblast CC₅₀ (µM)
Pyridazinone Lead (Cmpd 9) 0.87> 50.02.453.12> 100.0
BMS-509744 (Control) 0.191.201.802.1045.0

Data interpretation: The pyridazinone lead exhibits a superior therapeutic index and absolute selectivity for ITK over BTK compared to the reference control, validating its utility in T-ALL targeted therapy.

References

  • Tangallapalli, S., et al. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." RSC Advances, 2025. URL:[Link]

  • Rimaz, M., & Mousavi, H. "A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides." TÜBİTAK Academic Journals, 2013. URL:[Link]

  • Gutierrez, D. A., et al. "A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation." Cell Biology and Toxicology, 2019. URL:[Link]

  • Swain, R. M., et al. "Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells." PLOS One, 2023. URL:[Link]

Sources

Method

Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Properties of Pyridazinone Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The pyridazinone core is a six-membered heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridazinone core is a six-membered heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] Among these, its anti-inflammatory potential is particularly noteworthy, with numerous derivatives showing promise as effective therapeutic agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] The versatility of the pyridazinone scaffold allows for extensive functionalization, making it a prime target for the design of novel anti-inflammatory compounds.[3]

This guide provides a comprehensive framework of validated in vitro and in vivo methodologies to robustly evaluate the anti-inflammatory properties of novel pyridazinone derivatives. The narrative is structured to provide not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to make informed decisions, interpret data accurately, and elucidate the mechanisms of action for their compounds of interest.

Section 1: Initial Screening and Mechanistic Insights with In Vitro Assays

In vitro assays represent the foundational step in the evaluation pipeline. They are indispensable for high-throughput screening, initial potency determination, and providing early insights into the mechanism of action (MoA) in a controlled, cellular environment. The use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) is a widely accepted and robust model, as LPS, a component of gram-negative bacteria, reliably initiates a powerful inflammatory cascade through Toll-like receptor 4 (TLR4) signaling.[5][6][7][8]

Workflow for In Vitro Screening

The following diagram outlines the logical flow for the initial in vitro assessment of pyridazinone derivatives.

G cluster_0 Phase 1: In Vitro Assessment Compound Pyridazinone Derivative CellCulture LPS-Stimulated RAW 264.7 Macrophages Compound->CellCulture Treat cells Cytotoxicity Protocol 1.1: MTT Assay for Viability CellCulture->Cytotoxicity Assess toxicity NonToxic Non-Toxic Concentrations Identified Cytotoxicity->NonToxic Select doses NO_Assay Protocol 1.2: Griess Assay for Nitric Oxide (NO) Data IC50 Determination & Mechanism Hypothesis NO_Assay->Data Cytokine_Assay Protocol 1.3: ELISA for TNF-α & IL-6 Cytokine_Assay->Data COX_Assay Protocol 1.4: COX-1/COX-2 Inhibition Assay COX_Assay->Data NonToxic->NO_Assay NonToxic->Cytokine_Assay NonToxic->COX_Assay

Caption: Logical workflow for the in vitro evaluation of pyridazinone derivatives.

Protocol 1.1: Cell Viability Assessment (MTT Assay)

Causality & Justification: Before assessing anti-inflammatory activity, it is imperative to rule out cytotoxicity. A compound that kills macrophages will artifactually reduce the levels of inflammatory mediators, leading to a false-positive result. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. This step ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not cell death.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the pyridazinone derivative (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., DMSO) and a "no treatment" control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol 1.2: Measurement of Nitric Oxide (NO) via Griess Assay

Causality & Justification: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, producing large quantities of nitric oxide (NO), a key signaling and pro-inflammatory molecule. The Griess assay is a straightforward and cost-effective colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[6][9][10] A reduction in nitrite levels indicates inhibition of the NO production pathway.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1.1. Pre-treat cells with non-toxic concentrations of the pyridazinone derivative for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.[9]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

    • Incubate for another 5-10 minutes. A magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[9][11]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[12] Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality & Justification: Cytokines such as TNF-α and IL-6 are pivotal mediators of the inflammatory response.[13] Their overproduction contributes to the signs of inflammation. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique used to quantify the concentration of these cytokines secreted by macrophages into the culture medium.[14] A dose-dependent reduction in these cytokines is a strong indicator of anti-inflammatory activity.

Step-by-Step Protocol (General): This protocol is a general guide; always follow the specific instructions provided with your commercial ELISA kit.[15][16][17][18]

  • Sample Preparation: Prepare cell culture supernatants as described in Protocol 1.2, step 1 and 2.

  • Plate Coating: Use a 96-well plate pre-coated with a capture antibody specific for either TNF-α or IL-6.

  • Incubation: Add standards and samples to the appropriate wells. Incubate for the time specified in the kit manual (typically 1-2 hours).

  • Washing: Wash the wells multiple times to remove unbound substances.

  • Detection Antibody: Add a biotinylated detection antibody specific to the cytokine. Incubate.

  • Enzyme Conjugate: Wash the wells again and add a streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate.

  • Substrate Addition: After a final wash, add the TMB substrate. A blue color will develop.

  • Stop Reaction: Add a stop solution, which will turn the color to yellow.

  • Absorbance Measurement: Measure the optical density at 450 nm.[15][19]

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples.

Protocol 1.4: Cyclooxygenase (COX) Inhibition Assay

Causality & Justification: A primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in gastric protection) and COX-2 (inducible at sites of inflammation).[3] Evaluating the inhibitory effect of pyridazinone derivatives on both isoforms is crucial.[20][21] Selective COX-2 inhibition is a highly sought-after property, as it is associated with potent anti-inflammatory effects with a lower risk of gastric side effects.[14]

Step-by-Step Protocol (Using Commercial Kits):

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions for a human COX-1/COX-2 inhibitor screening kit.

  • Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound (pyridazinone derivative) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: The activity is typically measured colorimetrically or fluorometrically, detecting the production of prostaglandin PGG₂.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2 and determine the IC₅₀ values.

Parameter Typical Result for Active Compound Interpretation
Cell Viability (CC₅₀) > 50-100 µMCompound is not cytotoxic at effective concentrations.
NO Production (IC₅₀) < 10 µMPotent inhibitor of iNOS pathway or upstream signaling.
TNF-α Secretion (IC₅₀) < 10 µMPotent inhibitor of a key pro-inflammatory cytokine.
IL-6 Secretion (IC₅₀) < 10 µMPotent inhibitor of a key pro-inflammatory cytokine.
COX-2 Inhibition (IC₅₀) < 1 µMPotential NSAID-like mechanism.
COX-1 Inhibition (IC₅₀) > 20 µMSuggests COX-2 selectivity and potentially lower GI toxicity.
Table 1: Example Data Presentation for In Vitro Assays.

Section 2: Elucidating the Molecular Mechanism of Action

Once a pyridazinone derivative shows promising in vitro activity, the next critical step is to investigate how it works at a molecular level. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response and are common targets for anti-inflammatory drugs.[22][23][24][25][26]

Key Inflammatory Signaling Pathways

NF-κB Signaling: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[27] Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[27][28][29] Inhibition of this pathway is a hallmark of many potent anti-inflammatory agents.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Block Pyridazinone Derivative (Potential Target) Block->IKK Inhibits

Caption: Simplified NF-κB signaling pathway activated by LPS.

MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are another family of proteins that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[23][30] Their activation by phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

Protocol 2.1: Western Blotting for Key Signaling Proteins

Causality & Justification: Western blotting allows for the visualization and quantification of specific proteins. By measuring the levels of phosphorylated (i.e., activated) forms of key signaling proteins like IκBα and p38 MAPK, we can directly assess whether a pyridazinone derivative inhibits these pathways. A reduction in the phosphorylated protein, without a change in the total protein, is strong evidence of pathway inhibition.

Step-by-Step Protocol (High-Level):

  • Cell Lysis: Treat RAW 264.7 cells with the test compound and/or LPS for a short duration (e.g., 15-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p38, and their total protein counterparts).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and express the level of phosphorylated protein relative to the total protein.

Section 3: Efficacy and Safety Assessment with In Vivo Models

In vivo models are indispensable for confirming the anti-inflammatory efficacy observed in vitro and for evaluating the compound's overall effect in a complex biological system, including its safety profile.[31][32][33]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

Causality & Justification: This is the most widely used preclinical model for acute inflammation.[33][34][35] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a reproducible and biphasic inflammatory response.[36][37] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and cytokines.[37] This model is excellent for evaluating compounds that inhibit these mediators.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week.

  • Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of the pyridazinone derivative).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).

  • Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[37][38][39]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[38][39]

  • Data Analysis: Calculate the increase in paw volume (Vₜ - V₀) and the percentage inhibition of edema for each group compared to the vehicle control.

    • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

Protocol 3.2: Formalin-Induced Nociception Test

Causality & Justification: This model is valuable for assessing both analgesic and anti-inflammatory properties.[40][41] An intraplantar injection of formalin induces a biphasic pain response.[42][43] The first phase (0-5 min) is neurogenic pain caused by direct nerve stimulation. The second phase (15-30 min) is inflammatory pain resulting from the release of inflammatory mediators.[42][44] A compound that specifically reduces licking/biting time in the second phase has significant anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: As in Protocol 3.1, using mice or rats.

  • Compound Administration: Administer compounds 30-60 minutes prior to formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[43][44]

  • Observation: Immediately place the animal in a transparent observation chamber. Record the total time spent licking or biting the injected paw during two phases:

    • Phase 1: 0-5 minutes post-injection.

    • Phase 2: 15-30 minutes post-injection.

  • Data Analysis: Calculate the mean licking time for each group in both phases and determine the percentage of inhibition compared to the vehicle control.

Protocol 3.3: Ulcerogenicity (Gastric Safety) Assay

Causality & Justification: A major drawback of many NSAIDs is their tendency to cause gastric ulcers, primarily through the inhibition of COX-1.[2] Since many pyridazinone derivatives are developed to be safer alternatives, assessing their ulcerogenic potential is a critical safety evaluation.[4][20]

Step-by-Step Protocol:

  • Animal Treatment: Administer a high dose of the pyridazinone derivative (e.g., 3-5 times the effective anti-inflammatory dose) or a known ulcerogenic agent (e.g., Indomethacin) to fasted rats, once daily for 3-5 days.

  • Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise the stomachs.

  • Stomach Examination: Open the stomach along the greater curvature and rinse gently with saline.

  • Scoring: Examine the gastric mucosa for lesions (hemorrhagic spots, ulcers) using a magnifying glass. Score the severity of the ulcers based on their number and size (e.g., a 0-4 scale).

  • Data Analysis: Calculate the mean ulcer index for each group.

Parameter Typical Result for Active Compound Interpretation
Paw Edema (% Inhibition) > 50% at a reasonable doseDemonstrates significant acute anti-inflammatory activity.
Formalin Test (Phase 2) > 50% reduction in licking timeIndicates strong activity against inflammatory pain.
Ulcer Index Significantly lower than IndomethacinSuggests a superior gastrointestinal safety profile.
Table 2: Example Data Presentation for In Vivo Assays.

The comprehensive assessment of pyridazinone derivatives requires a multi-tiered, logical approach that progresses from broad in vitro screening to specific mechanistic studies and culminates in whole-animal in vivo validation. By employing the protocols detailed in this guide—from determining cytotoxicity and quantifying inflammatory mediators in cell culture to evaluating efficacy and safety in established animal models—researchers can build a robust data package. This systematic evaluation is essential for identifying promising lead candidates, understanding their mechanisms of action, and advancing the development of a new generation of safer and more effective anti-inflammatory therapies.

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  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2021). Revista de Ciências Farmacêuticas Básica e Aplicada, 42, e698. [Link]

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  • Formalin-Induced Pain Model. (n.d.). Melior Discovery. [Link]

  • Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. [Link]

  • TNF-α (free) ELISA. (n.d.). Diaclone. [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023). Pharmacology & Pharmacy, 14(12), 405-427. [Link]

  • The Combined Effects of Lysophospholipids against Lipopolysaccharide-induced Inflammation and Oxidative Stress in Microglial Cells. (2022). Food Science and Technology Research, 28(2), 125-131. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). ResearchGate. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Formalin Murine Model of Pain. (2017). Bio-protocol, 7(18), e2541. [Link]

  • In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways. (2021). Frontiers in Bioengineering and Biotechnology, 9, 638656. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). Analytical Sciences, 29(1), 121-126. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide as a Versatile Scaffold in the Synthesis of Novel Heterocyclic Compounds

Abstract This technical guide provides an in-depth exploration of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of its carbohydrazide moiety, coupled with the stable pyridazinone core, makes it an exceptional building block for constructing complex molecular architectures. These derived heterocycles, particularly pyrazoles and triazoles, are of significant interest in medicinal chemistry and drug discovery due to their wide-ranging pharmacological activities. This document offers a detailed examination of the synthetic pathways, reaction mechanisms, and step-by-step protocols for leveraging this versatile reagent. The content is designed for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Pyridazinone-Carbohydrazide Scaffold

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties. The incorporation of a carbohydrazide functional group at the 4-position of the 3-oxo-2,3-dihydropyridazine ring introduces a highly reactive and versatile handle for further chemical transformations. This carbohydrazide moiety serves as a nucleophilic synthon, enabling the construction of various five- and six-membered heterocyclic rings through cyclization and condensation reactions.

The strategic importance of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide lies in its ability to act as a precursor to compounds with potential therapeutic applications, such as xanthine oxidase inhibitors and interleukin-2-inducible T-cell kinase (ITK) inhibitors.[1][2][3][4] This guide will elucidate the synthetic routes to access this key intermediate and its subsequent elaboration into more complex heterocyclic systems.

Synthesis of the Core Scaffold: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

The synthesis of the title compound is typically achieved through a multi-step process, commencing from readily available starting materials. A common approach involves the reaction of a β-ketoester with hydrazine hydrate to form the pyridazinone ring, followed by the introduction of the carbohydrazide functionality.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: formation of the pyridazinone core and subsequent elaboration to the carbohydrazide.

Synthesis_Workflow Start β-Aroylpropionic Acid Intermediate1 Pyridazinone Ester Start->Intermediate1 Hydrazine Hydrate FinalProduct 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Intermediate1->FinalProduct Hydrazine Hydrate Pyrazole_Synthesis_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Dehydration Carbohydrazide Pyridazine Carbohydrazide Hydrazone Hydrazone Intermediate Carbohydrazide->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Final Pyrazole Derivative Cyclized_Intermediate->Pyrazole Dehydration Triazole_Synthesis_Pathway Carbohydrazide Pyridazine Carbohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Carbohydrazide->Thiosemicarbazide + Phenyl Isothiocyanate Triazole 1,2,4-Triazole Derivative Thiosemicarbazide->Triazole Base-catalyzed Cyclization (e.g., NaOH)

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyridazinone Cores

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridazinone Scaffolds and the Power of Suzuki-Miyaura Coupling The pyridazinone moiety is a privileged scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridazinone Scaffolds and the Power of Suzuki-Miyaura Coupling

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and cardiovascular agents. The ability to efficiently and selectively functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds between a halogenated pyridazinone and an organoboron reagent.[1][2] This reaction is favored for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to pyridazinone cores, offering insights into the mechanistic underpinnings, practical experimental protocols, and strategies for overcoming common challenges.

Understanding the Reaction: Key Components and Mechanistic Considerations

The success of a Suzuki-Miyaura coupling with a pyridazinone substrate hinges on the careful selection of several key components: the halogenated pyridazinone, the organoboron reagent, the palladium catalyst and its associated ligand, the base, and the solvent system.

The Pyridazinone Substrate: Halogen Choice and Electronic Effects

Typically, chloro- or bromo-substituted pyridazinones are employed as the electrophilic partners in this reaction. The reactivity of the C-X bond generally follows the order I > Br > Cl, a trend governed by the bond dissociation energy. While iodo- and bromo-pyridazinones are more reactive, chloro-pyridazinones are often more readily available and cost-effective, making them attractive starting materials. The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step of the catalytic cycle.[2]

The Organoboron Reagent: Stability and the Challenge of Protodeboronation

Aryl- and heteroarylboronic acids are the most common nucleophilic partners. However, a significant challenge, particularly with electron-deficient or certain heteroaryl boronic acids, is the undesired side reaction of protodeboronation .[3][4] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming the boronic acid and reducing the overall yield.[3]

To mitigate protodeboronation, several strategies can be employed:

  • Use of Boronate Esters: Pinacol or MIDA (N-methyliminodiacetic acid) boronates exhibit greater stability compared to their corresponding boronic acids and can be used to suppress this side reaction.[4][5]

  • Anhydrous Conditions: Minimizing the presence of water in the reaction can reduce the rate of protodeboronation.[4]

  • Careful Base Selection: The choice of base can significantly impact the stability of the boronic acid.

The Heart of the Reaction: The Palladium Catalyst and Ligand System

The palladium catalyst is central to the Suzuki-Miyaura coupling. The active catalytic species is a Pd(0) complex, which initiates the catalytic cycle. While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄, the choice of ligand is often the most critical parameter for a successful reaction with pyridazinone substrates.[6][7]

The nitrogen atoms in the pyridazinone ring can coordinate to the palladium center, leading to catalyst inhibition or poisoning .[7][8] To overcome this, bulky, electron-rich phosphine ligands are often employed. These ligands serve several crucial functions:

  • They stabilize the Pd(0) active species.

  • Their steric bulk can prevent the pyridazinone nitrogen from strongly coordinating to the palladium center.[4][9]

  • Their electron-donating properties increase the electron density on the palladium, facilitating the oxidative addition of the C-Cl or C-Br bond.[9]

Commonly used and highly effective ligands for this purpose include the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[6][8][9]

The Role of the Base and Solvent

The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][10] The choice of base can influence reaction rates and yields, and often needs to be optimized for a specific substrate combination.

The solvent system must be capable of dissolving the various reaction components. Aprotic solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently used, often in combination with water to aid in the dissolution of the inorganic base.[10][11]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps, as illustrated below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (Pyridazinone) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' (Pyridazinone-Aryl) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Pyridazinone-X ArX->OxAdd Boronic Ar'-B(OR)2 + Base Boronic->Transmetalation

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes. Both conventional heating and microwave-assisted methods are presented.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a robust, traditional method suitable for most laboratories.

Materials:

  • Halogenated pyridazinone (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the halogenated pyridazinone, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (and ligand, if not using a pre-formed complex) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[12][13]

Materials:

  • Halogenated pyridazinone (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a Buchwald ligand like SPhos, 5 mol%)[12]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the halogenated pyridazinone, arylboronic acid, and base.

  • Add the solvent to the vial.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 135-140 °C) for the specified time (e.g., 20-30 minutes).[12][13]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with a suitable solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of reaction parameters can significantly impact the outcome of the Suzuki-Miyaura coupling with pyridazinone cores. The following table summarizes various conditions reported in the literature for the coupling of halopyridazines with phenylboronic acid, providing a comparative guide for reaction optimization.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O804828[2][6]
PdCl₂(dppf)-K₂CO₃DME802High[6]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[6]
Pd(OAc)₂-K₃PO₄Toluene110383[6]
PdCl₂(PPh₃)₂-K₂CO₃Toluene/H₂OReflux1275-85[6]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary. The data presented is for analogous halo-heterocycles in some cases, due to the limited availability of direct comparative studies on a single pyridazinone substrate.

Troubleshooting and Optimization: A Guide to Common Challenges

Even with well-established protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow start Low or No Product Yield q1 Is protodeboronation suspected? start->q1 a1 Use boronate ester (pinacol, MIDA). Run under anhydrous conditions. Re-evaluate base choice. q1->a1 Yes q2 Is catalyst poisoning a possibility? q1->q2 No a1->q2 a2 Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). Use a pre-formed Pd precatalyst. q2->a2 Yes q3 Are starting materials fully dissolved? q2->q3 No a2->q3 a3 Screen different solvents or solvent mixtures (e.g., Dioxane, Toluene, DMF). Increase reaction temperature. q3->a3 Yes q4 Is homocoupling a major byproduct? q3->q4 No a3->q4 a4 Thoroughly degas the reaction mixture. Ensure a robust inert atmosphere. q4->a4 Yes end Successful Coupling q4->end No a4->end

Figure 2: A troubleshooting workflow for Suzuki-Miyaura coupling of pyridazinones.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of functionalized pyridazinone derivatives.[1] A thorough understanding of the reaction mechanism and the role of each component is crucial for success. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing strategies to mitigate common side reactions like protodeboronation and catalyst poisoning, researchers can efficiently access a wide array of novel pyridazinone-based molecules for applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for the practical application of this powerful transformation.

References

  • Protodeboronation - Wikipedia. [Link]

  • Al-Tel, T. H. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12891–12903. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Wallace, D. J., & Chen, C. Y. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (16), 1768–1770. [Link]

  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]

  • Strotman, N. A., & Chobanian, H. R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 15(15), 4054–4057. [Link]

  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]

  • Strotman, N. A., & Chobanian, H. R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 15(15), 4054–4057. [Link]

  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1–34). The Royal Society of Chemistry.
  • Al-Taie, A. F. M. (2019). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Guram, A. S., & King, A. O. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5857–5860. [Link]

  • Lebleu, T., & Pucheault, M. (2018). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 9(1), 3192. [Link]

  • Al-Masum, M., & Islam, M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1438–1448. [Link]

  • Raposo, M. M. M., & Belsley, M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Raposo, M. M. M., & Belsley, M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]

  • Raposo, M. M. M., & Belsley, M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(7), 445–463. [Link]

  • Wang, Z., & Li, H. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • El-faham, A., & El-sayed, M. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 8(62), 35567–35576. [Link]

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3698–3705. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Scite.ai. (n.d.). ChemInform Abstract: Facile Synthesis of 6‐Aryl 5‐N‐Substituted Pyridazinones: Microwave‐Assisted Suzuki—Miyaura Cross Coupling of 6‐Chloropyridazinones. Scite.ai. [Link]

  • Kónya, K., & Kállay, M. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3409. [Link]

  • Lee, H. M., & Chiu, C. F. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(23), 6431–6439. [Link]

  • Lebrasseur, N., & Le Paih, J. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 7(10), 803–809. [Link]

  • Braga, A. A. C., & Morgon, N. H. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1233–1245. [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 14(10), 4158–4173. [Link]

  • Raposo, M. M. M., & Belsley, M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Strotman, N. A., & Chobanian, H. R. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7731–7738. [Link]

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Application

use of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide as an intermediate in organic synthesis

Application Note: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide as a Versatile Intermediate in the Synthesis of Bioactive Heterocycles Introduction & Chemical Profile In the landscape of medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide as a Versatile Intermediate in the Synthesis of Bioactive Heterocycles

Introduction & Chemical Profile

In the landscape of medicinal chemistry and drug development, the pyridazinone scaffold is a privileged structure, frequently found in phosphodiesterase III (PDE III) inhibitors, aryl hydrocarbon receptor (AhR) antagonists, and anti-inflammatory agents. At the core of synthesizing these complex, multi-ring therapeutic candidates is 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS: 2125-91-9)[1].

This intermediate is highly valued for its carbohydrazide moiety (–CONHNH₂), which acts as a bis-nucleophilic handle. The terminal nitrogen exhibits enhanced nucleophilicity due to the alpha-effect from the adjacent nitrogen atom, making it an ideal anchor for divergent cyclization reactions. By exploiting this reactivity, chemists can efficiently append 5-membered heterocyclic pharmacophores—such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles—directly onto the pyridazine core[2][3].

Table 1: Physicochemical Profile of the Intermediate [1]

Property Specification
Chemical Name 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide
CAS Number 2125-91-9
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Structural Features Pyridazine ring, C3-ketone, C4-carbohydrazide

| Storage Conditions | Sealed in dry, 2-8°C (typical for hydrazides) |

Mechanistic Pathways & Synthetic Divergence

The utility of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide lies in its predictable reactivity. Depending on the electrophile introduced, the carbohydrazide predictably cyclizes into distinct heterocyclic systems.

  • Oxadiazole Formation: Reaction with carbon disulfide (CS₂) in an alkaline medium (e.g., KOH) generates a dithiocarbazate intermediate. Upon heating, the carbonyl oxygen acts as an internal nucleophile, attacking the thiocarbonyl carbon and extruding hydrogen sulfide (H₂S) to yield a 1,3,4-oxadiazole-2-thione[3].

  • Triazole Formation: Reaction with isothiocyanates yields a thiosemicarbazide intermediate. Under strongly basic conditions (e.g., NaOH), the nitrogen atom of the hydrazide drives the cyclization, resulting in a 1,2,4-triazole-3-thione[2][3].

DivergentSynthesis A 3-Oxo-2,3-dihydropyridazine- 4-carbohydrazide B 1,3,4-Oxadiazole-2-thiones A->B CS2, KOH (Reflux) [- H2S] C 1,2,4-Triazole-3-thiones A->C RNCS, then NaOH [- H2O] D Schiff Base Hydrazones A->D Aryl Aldehydes, H+ [- H2O]

Divergent synthetic pathways from the carbohydrazide intermediate to bioactive scaffolds.

Experimental Protocols & Causality

Protocol A: Synthesis of Pyridazinyl-1,3,4-Oxadiazole-2-thiones

This protocol describes the conversion of the carbohydrazide into an oxadiazole ring, a common bioisostere for esters and amides in drug design.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 3-oxo-2,3-dihydropyridazine-4-carbohydrazide in 30 mL of absolute ethanol. Causality: Ethanol ensures the solubility of the intermediate while remaining unreactive toward the electrophile.

  • Base Addition: Add 10 mmol of Potassium Hydroxide (KOH) dissolved in 5 mL of water. Stir for 15 minutes. Causality: KOH deprotonates the terminal hydrazide nitrogen, dramatically increasing its nucleophilicity.

  • Electrophile Introduction: Dropwise, add 15 mmol of Carbon Disulfide (CS₂).

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Causality: Heat is required to overcome the activation energy of the intramolecular cyclization and drive the elimination of H₂S gas.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it into crushed ice. Acidify to pH 3-4 using dilute HCl (1M). Causality: Acidification protonates the potassium thiolate salt, precipitating the neutral oxadiazole-2-thione product. Filter, wash with cold water, and recrystallize from ethanol.

Self-Validation Checkpoint: The reaction progress can be visually and olfactorily validated by the evolution of H₂S gas (detectable via lead acetate paper turning black). IR spectroscopy of the product will show the disappearance of the sharp C=O hydrazide stretch (~1650 cm⁻¹) and the appearance of C=N (~1610 cm⁻¹) and C=S (~1050 cm⁻¹) stretching bands.

Protocol B: One-Pot Multicomponent Synthesis of Substituted Derivatives

When a specific 6-aryl substituted version of the carbohydrazide is needed, a one-pot multicomponent reaction (MCR) is highly efficient, avoiding the need to isolate unstable intermediates[4][5].

MCR_Workflow A1 Arylglyoxal B One-Pot Condensation Solvent: Pyridine (Room Temp) A1->B A2 Dialkylmalonate A2->B A3 Hydrazine Hydrate (Excess) A3->B C 6-Aryl-3-oxo-2,3-dihydropyridazine- 4-carbohydrazide B->C Regioselective Cyclization & Hydrazinolysis

One-pot multicomponent synthesis of 6-aryl substituted carbohydrazides.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 1 mmol of arylglyoxal and 1 mmol of a dialkylmalonate (e.g., diethyl malonate) in 5 mL of pyridine[4].

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3 mmol) dropwise at room temperature[4].

    • Causality (Critical Insight): The use of excess hydrazine is mandatory. A stoichiometric amount will only form the pyridazinone-4-carboxylate ester. The excess hydrazine acts as a nucleophile in a subsequent step, attacking the ester to convert it directly into the target carbohydrazide[5].

  • Reaction: Stir at room temperature for 4–6 hours. Causality: Pyridine acts as a mild basic solvent that facilitates the enolization of the weakly acidic dialkylmalonate without causing the hydrolysis side-reactions seen in aqueous or ethanolic basic conditions[5].

  • Workup: Pour the mixture into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the regioselective 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide[4].

Quantitative Data Summary

Table 2: Comparative Yields and Reaction Conditions for Derivatization

Target Scaffold Reagents Solvent / Catalyst Temp Typical Yield Reference
1,3,4-Oxadiazole-2-thione CS₂, KOH Ethanol 78°C (Reflux) 65–80% [3]
1,2,4-Triazole-3-thione RNCS, then NaOH Ethanol / Water Reflux 60–75% [2][3]
Schiff Base Hydrazone Aryl Aldehyde Ethanol / Glacial AcOH Reflux 85–95% [3]

| 6-Aryl-Carbohydrazide | Arylglyoxal, Malonate, N₂H₄ | Pyridine | 25°C (RT) | 70–90% |[4] |

References

  • Rimaz, M., & Mousavi, H. (2013). A one-pot strategy for regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. Turkish Journal of Chemistry (TÜBİTAK Academic Journals). Retrieved from:[Link]

  • MDPI Pharmaceuticals (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Retrieved from:[Link]

  • ResearchGate (2026). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Retrieved from: [Link]

Sources

Method

Developing Robust Assays for Novel Kinase Inhibitors Based on the Pyridazinone Scaffold

Introduction: The Growing Importance of Kinase Inhibitors and the Pyridazinone Scaffold Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of Kinase Inhibitors and the Pyridazinone Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] A key challenge in this field is the discovery of potent and selective inhibitors that can effectively target specific kinases without causing off-target effects.[3][5]

The pyridazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential as a core motif for the development of potent kinase inhibitors.[2][6] Its versatile chemical nature allows for modifications that can be tailored to interact with the ATP-binding site of various kinases, leading to the discovery of inhibitors for targets such as C-terminal Src Kinase (CSK), PI3K, and c-Met.[7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust assay cascade for the discovery and characterization of novel kinase inhibitors based on the pyridazinone scaffold.

A Strategic Approach to Assay Development

A successful kinase inhibitor discovery program relies on a tiered assay strategy, moving from high-throughput biochemical screens to more complex and physiologically relevant cell-based assays. This funneling approach ensures that only the most promising compounds advance, saving time and resources.

dot digraph "KinaseInhibitorAssayWorkflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

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}

subgraph "cluster_1" { label="Phase 2: Hit-to-Lead & Cellular Validation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_2" { label="Phase 3: Lead Optimization & MoA Studies"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_3" { label="Phase 4: Preclinical Evaluation"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

// Connections HTS -> IC50 [label="Active Compounds"]; IC50 -> Cellular_Potency [label="Confirmed Hits"]; Cellular_Potency -> Target_Engagement; Target_Engagement -> Selectivity [label="Validated Leads"]; Selectivity -> MoA; MoA -> In_Vivo [label="Optimized Leads"]; } } Caption: A general workflow for kinase inhibitor assay development.

Section 1: Biochemical Assays for High-Throughput Screening

The initial step in identifying novel kinase inhibitors is typically a high-throughput biochemical assay.[3] These assays utilize purified recombinant kinase, a substrate, and ATP to measure the inhibitor's direct effect on enzyme activity.[3][11]

Choosing the Right Assay Format

Several robust assay formats are available for HTS, each with its own advantages.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a popular choice due to its high sensitivity, low background, and homogeneous "mix-and-read" format, which is ideal for automation.[12][13][14]

Principle of TR-FRET Kinase Assay: This assay format relies on the energy transfer between a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore.[13] In a kinase reaction, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated form of the substrate are used. The antibody is labeled with the donor, and streptavidin is labeled with the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

dot digraph "TR_FRET_Principle" { graph [fontname="Arial", fontsize=12, rankdir=LR, splines=true, nodesep=0.7]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Kinase Activity (No Inhibitor)"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Kinase Inhibition"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontcolor="#FFFFFF"];

} } } Caption: Principle of a TR-FRET based kinase assay.

Protocol 1: TR-FRET Biochemical Assay for IC50 Determination

Objective: To determine the concentration of a pyridazinone inhibitor required to inhibit 50% of the target kinase activity (IC50).

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Pyridazinone inhibitor stock solution (in 100% DMSO)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phosphopeptide antibody and Streptavidin-XL665)

  • Stop buffer (e.g., EDTA in assay buffer)

  • Low-volume, black, 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridazinone inhibitor in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 250 nL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[15][16]

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.[15]

  • Reaction Termination and Detection:

    • Prepare a 2X detection mix containing the Eu-labeled antibody and Streptavidin-XL665 in stop buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection process.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[12]

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Cell-Based Assays for Target Validation and Cellular Potency

While biochemical assays are excellent for primary screening, they lack the complexity of a cellular environment.[17] Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane, engage its target, and exert a biological effect.[3][7][18]

Protocol 2: Western Blotting to Assess Target Phosphorylation

Objective: To determine if the pyridazinone inhibitor can reduce the phosphorylation of the target kinase or its downstream substrate in a cellular context.

Rationale: Western blotting is a fundamental technique to visualize changes in protein phosphorylation levels, providing direct evidence of target engagement and pathway modulation.[19] It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Pyridazinone inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)

  • Primary antibodies (phospho-specific for the target and total protein for the target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of the pyridazinone inhibitor for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.

Data Analysis: Quantify the band intensity for both the phosphorylated and total protein. The ratio of phospho-protein to total protein is then calculated and normalized to the vehicle control to determine the extent of inhibition.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of the pyridazinone inhibitor on cell proliferation and viability, and to determine the half-maximal effective concentration (EC50).

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[20] The luminescent signal is directly proportional to the number of viable cells in culture.[20][21] This "add-mix-measure" assay is simple, fast, and highly sensitive.[22]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Pyridazinone inhibitor

  • CellTiter-Glo® Reagent[20][23]

  • Opaque-walled, 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an optimal density in an opaque-walled multiwell plate.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the pyridazinone inhibitor. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][23]

  • Data Acquisition: Record the luminescence using a plate reader.[23]

Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to determine the EC50 value.

Section 3: Mechanism of Action and Selectivity Profiling

Once a compound has demonstrated cellular activity, it is essential to understand its mechanism of action and selectivity profile.

Protocol 4: ATP Competition Assay

Objective: To determine if the pyridazinone inhibitor binds to the ATP-binding site of the kinase.

Rationale: Most kinase inhibitors are ATP-competitive.[24] In an ATP competition assay, the IC50 of the inhibitor is measured at different concentrations of ATP. If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases.[15]

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Kinase [label="Kinase Active Site", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_0" { label="Low ATP Concentration"; bgcolor="#F1F3F4"; ATP_Low [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor_Low [label="Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome_Low [label="Inhibitor binds effectively\n(Low IC50)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_Low -> Kinase [label="Competes with ATP"]; ATP_Low -> Kinase; Kinase -> Outcome_Low [style=dotted]; }

subgraph "cluster_1" { label="High ATP Concentration"; bgcolor="#F1F3F4"; ATP_High [label="ATP\nATP\nATP", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor_High [label="Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome_High [label="ATP outcompetes inhibitor\n(High IC50)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor_High -> Kinase [label="Less effective binding"]; ATP_High -> Kinase; Kinase -> Outcome_High [style=dotted]; } } } Caption: Principle of an ATP competition assay.

Procedure: This assay is performed using the same biochemical format as Protocol 1 (e.g., TR-FRET). The key difference is that the dose-response curve for the inhibitor is generated at two or more ATP concentrations, typically one at or below the Km(ATP) and another at a significantly higher concentration (e.g., 10x Km).[15][24]

Data Analysis: A rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor is competing with ATP for binding to the kinase.

Kinase Selectivity Profiling

Rationale: No inhibitor is perfectly selective. Assessing the activity of a lead compound against a broad panel of kinases is a critical step to identify potential off-target effects and to understand its selectivity profile.[3][5] This is often performed as a service by specialized contract research organizations (CROs) that maintain large panels of kinases.

Methodology: The inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The percent inhibition for each kinase is reported. Any significant "hits" from this initial screen are then followed up with full IC50 determinations to quantify the potency of the off-target interactions.

Data Summary and Interpretation

A successful pyridazinone-based kinase inhibitor should exhibit the following characteristics, which can be summarized for clear comparison.

Assay TypeParameterDesired OutcomeRationale
Biochemical Assay IC50Low nM rangeIndicates potent direct inhibition of the target enzyme.
Cellular Phosphorylation EC50 (Target)Low nM to µM rangeConfirms target engagement and pathway modulation in a cellular context.
Cell Viability EC50 (Phenotype)Correlates with target EC50Links target inhibition to a desired biological outcome (e.g., cancer cell death).
ATP Competition IC50 ShiftRightward shift with high ATPConfirms an ATP-competitive mechanism of action.
Selectivity Profile Selectivity IndexHigh (>100-fold vs. off-targets)Minimizes potential for toxicity and side effects due to off-target activity.

Conclusion

The development of assays for novel pyridazinone-based kinase inhibitors requires a systematic, multi-faceted approach. By progressing from high-throughput biochemical screening to detailed cellular and mechanistic studies, researchers can confidently identify and optimize potent, selective, and cell-active lead compounds. The protocols and strategies outlined in this application note provide a robust framework for advancing the discovery of the next generation of kinase-targeted therapeutics.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available at: [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. Available at: [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

  • Services | ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. PubMed. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • TR-FRET Measurements. BMG LABTECH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • TR-FRET Assay Principle. Poly-Dtech. Available at: [Link]

  • CellTiter-Glo Assay. Oslo - OUS research. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Welcome to the technical support center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyridazinone-based scaffolds. Pyridazin-3(2H)-ones are a significant class of nitrogen-containing heterocyclic compounds that are of great interest due to their diverse biological activities, including applications in the pharmaceutical and agrochemical fields.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your yield and overcome common challenges in the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide and its derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, offering explanations and actionable solutions.

Issue 1: Consistently Low Yield of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Question: My synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. The most common synthetic route involves the condensation of a γ-keto acid or its ester equivalent with hydrazine hydrate or a substituted hydrazine.[1] Let's break down the potential issues and their solutions.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The cyclization reaction to form the pyridazinone ring is sensitive to temperature, reaction time, and solvent.

    • Temperature: Ensure the reaction is heated sufficiently. Refluxing is often required to drive the reaction to completion.[2] However, excessive heat can lead to degradation. A temperature optimization study is recommended.

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.

    • Solvent: The choice of solvent is critical. Ethanol is a commonly used solvent for this type of condensation.[3] Acetic acid can also be used and may facilitate the reaction.

  • Purity of Starting Materials: Impurities in your starting materials, such as diethyl 2-formylmalonate or hydrazine hydrate, can interfere with the reaction.

    • Verification: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Purification: If necessary, purify your starting materials before use. Diethyl 2-formylmalonate can be distilled under reduced pressure.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Hydrazone Formation: A common side reaction is the formation of a simple hydrazone without subsequent cyclization. Ensuring adequate heating and reaction time can favor the cyclization.

    • Double Condensation: In some cases, one molecule of hydrazine may react with two molecules of the keto-ester. Using a slight excess of the keto-ester can sometimes mitigate this.

  • Inefficient Work-up and Purification: Product loss can occur during the isolation and purification steps.

    • Precipitation: The product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation by cooling the mixture in an ice bath.

    • Recrystallization: This is a crucial step for obtaining a pure product.[4] The choice of recrystallization solvent is important. Ethanol or aqueous ethanol mixtures are often effective.[5]

Experimental Protocol: A General Procedure for Synthesis

This protocol provides a starting point for optimizing your synthesis.

StepProcedure
1 In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-formylmalonate (1 equivalent) in ethanol.
2 Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution while stirring. An exothermic reaction may be observed.
3 Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
4 After completion, allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.
5 Collect the solid product by filtration and wash with cold ethanol.
6 Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.
Issue 2: Presence of an Unknown Impurity in the Final Product

Question: After purification, I still observe an unknown impurity in my product according to TLC and NMR analysis. How can I identify and remove it?

Answer:

Identifying and removing persistent impurities is a common challenge in organic synthesis. A systematic approach is key to resolving this issue.

Identification of the Impurity:

  • Co-spotting on TLC: Run a TLC plate with your purified product, your starting materials, and a co-spot (a mixture of your product and starting materials). This will help determine if the impurity is unreacted starting material.[4]

  • Spectroscopic Analysis:

    • NMR: Carefully analyze the 1H and 13C NMR spectra of your impure product. Compare the shifts with known spectra of your starting materials and potential side products.

    • Mass Spectrometry (MS): Obtain a mass spectrum of your sample to determine the molecular weight of the impurity. This can provide valuable clues about its structure.

Removal of the Impurity:

  • Recrystallization: If the impurity has a different solubility profile than your desired product, further recrystallization with a different solvent system may be effective.[4]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is the most effective method.[4]

    • Solvent System Development: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and the impurity.

    • Elution: Carefully elute the column, collecting fractions and analyzing them by TLC to isolate the pure product.[4]

Issue 3: Product Fails to Crystallize During Recrystallization

Question: I am having difficulty inducing crystallization of my product during the recrystallization step. What can I do?

Answer:

Failure to crystallize can be frustrating, but several techniques can be employed to induce crystal formation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of the pure, crystalline product, add a tiny crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystallization.[4]

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the product. This can be done by leaving the flask loosely covered in a fume hood.

  • Changing the Solvent System: If the product is too soluble in the chosen solvent, try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide?

A1: The synthesis typically proceeds through a condensation reaction followed by cyclization. The initial step is the reaction of the hydrazine with one of the carbonyl groups of the diethyl 2-formylmalonate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen of the hydrazine onto the remaining carbonyl group, leading to the formation of the six-membered pyridazinone ring. Subsequent tautomerization and loss of ethanol and water yield the final product.

Q2: Are there alternative synthetic routes to improve yield?

A2: Yes, several alternative methods have been explored. For instance, microwave-assisted synthesis can sometimes lead to shorter reaction times and improved yields.[3] Additionally, the use of catalysts, such as solid acid catalysts, has been shown to improve yields in some pyridazinone syntheses.[5] Solvent-free reaction conditions have also been reported to be highly efficient for the synthesis of related pyridazine derivatives.[6][7]

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for structural confirmation:

  • 1H and 13C NMR: These will provide detailed information about the chemical environment of the protons and carbons in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the C=O and N-H bonds.

  • Elemental Analysis: This will determine the elemental composition of your product.

Q4: What are some common applications of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide and its derivatives?

A4: Pyridazinone derivatives exhibit a wide range of biological activities and are used in the development of new therapeutic agents. They have been investigated for their potential as anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial agents.[1][3][8] For example, some derivatives have been designed as xanthine oxidase inhibitors.[9]

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Diethyl 2-formylmalonate C Hydrazone Intermediate A->C + Hydrazine Hydrate (Condensation) B Hydrazine Hydrate B->C D 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide C->D Intramolecular Cyclization - EtOH, - H2O

Caption: General synthesis pathway for 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.

References

  • García-García, A., et al. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Available at: [Link]

  • Saeed, M. M., et al. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Allam, A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Publishing. Available at: [Link]

  • Tangallapalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. Available at: [Link]

  • Carta, A., et al. (2026). New pyridazinone-4-carboxamides as new ca. Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Scientific Reports. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]

  • IJRES. (n.d.). “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. International Journal of Research in Engineering and Science. Available at: [Link]

  • Li, Y., et al. (2019). Design, Synthesis and Bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivatives as Novel Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. Frontiers in Chemistry. Available at: [Link]

  • Frontiers. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With La. Frontiers in Chemistry. Available at: [Link]

  • Piotrowska, H., et al. (1966). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Roczniki Chemii. Available at: [Link]

  • ResearchGate. (n.d.). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the reaction between diethyl malonate and hydrazine? Chemistry Stack Exchange. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cellular Permeability of 3-oxo-2,3-dihydropyridazine Derivatives

Welcome to the Medicinal Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals facing pharmacokinetic bottlenecks with the 3-oxo-2,3-dihydropyridazine scaffold. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals facing pharmacokinetic bottlenecks with the 3-oxo-2,3-dihydropyridazine scaffold. While this privileged structure is highly effective for engaging kinase hinge regions (e.g., ITK, PI3Kδ) and other targets[1], its inherent physicochemical properties often lead to sub-optimal cellular permeability.

This document provides a mechanistic troubleshooting framework, validated protocols, and structural optimization strategies to solve passive and active transport failures.

Diagnostic Workflow for Permeability Failures

Before synthesizing new analogs, it is critical to diagnose why your 3-oxo-2,3-dihydropyridazine derivative is failing to cross the cellular membrane. Use the decision tree below to isolate the physicochemical or biological variable responsible for the bottleneck.

PermeabilityTroubleshooting Start Measure Apparent Permeability (Papp) Bidirectional Caco-2 Assay MassBalance Calculate Mass Balance Is Recovery > 80%? Start->MassBalance LowRecovery Low Recovery (<80%) Precipitation or Non-Specific Binding MassBalance->LowRecovery No HighRecovery Adequate Recovery (>80%) Evaluate Efflux Ratio (ER) MassBalance->HighRecovery Yes SolubilityFix Conduct Kinetic Solubility Assay Optimize Formulation LowRecovery->SolubilityFix EffluxCheck Is ER > 2.5? HighRecovery->EffluxCheck HighEfflux Active Efflux (P-gp/BCRP) Run Assay + Elacridar EffluxCheck->HighEfflux Yes LowEfflux Passive Permeability Issue High Desolvation Energy EffluxCheck->LowEfflux No OptimizepKa Modulate pKa / LogD Reduce Basicity, Shield Amines HighEfflux->OptimizepKa OptimizeLactam Optimize 3-oxo motif (N-alkylation, Intramolecular H-Bonds) LowEfflux->OptimizeLactam

Diagnostic workflow for troubleshooting pyridazinone permeability.

Core Troubleshooting & FAQs

Issue 1: The "Lactam Penalty" and Passive Permeability

Q: My 3-oxo-2,3-dihydropyridazine lead shows excellent target engagement in biochemical assays but fails to cross the cell membrane in PAMPA. What is the mechanistic cause?

A: The fundamental issue lies in the 3-oxo-2,3-dihydropyridazine core itself. This scaffold contains a lactam motif (NH-C=O) which acts as a potent hydrogen bond donor (HBD) and acceptor (HBA). In an aqueous environment, this motif forms strong hydration shells. To passively diffuse across the lipophilic core of a cell membrane, the molecule must shed this water—a process requiring high desolvation energy. Consequently, the Topological Polar Surface Area (TPSA) is elevated, restricting passive membrane permeability[2].

Actionable Solution: If the N2-proton is not strictly required for target binding (e.g., it does not act as a hinge-binder to a kinase), perform N-alkylation (e.g., N-methylation or N-cyclopropylation). Masking the hydrogen bond donor drastically lowers the desolvation penalty. If the NH is essential for target engagement, consider designing an intramolecular hydrogen bond with a neighboring substituent at the C4 position to temporarily "hide" the polarity during membrane transit.

Issue 2: Active Efflux and Transporter Recognition

Q: My compound has good passive permeability ( Papp​ A-B is moderate), but the basolateral-to-apical ( Papp​ B-A) transport is massive, resulting in an Efflux Ratio (ER) > 10. How do I fix this?

A: Your derivative is a substrate for apical efflux transporters, most likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Pyridazinones functionalized with extended aromatic systems or basic amines (often added to improve solubility) are classic P-gp substrates[3].

Actionable Solution: First, validate P-gp involvement by repeating the assay with a P-gp inhibitor (e.g., Elacridar or Verapamil). If the ER collapses to near 1, P-gp is confirmed. To design this out chemically, you must reduce the binding affinity to the transporter. This is typically achieved by:

  • Reducing the pKa of basic amines: Convert basic piperidines to morpholines, or introduce electron-withdrawing fluorine atoms adjacent to the basic center.

  • Lowering overall lipophilicity (LogD): P-gp relies on hydrophobic interactions within the membrane bilayer. Reducing the lipophilic footprint of the substituents at the C5 or C6 positions can allow the molecule to slip past the transporter[4].

Issue 3: The Solubility Illusion

Q: The LC-MS/MS readout for the receiver well is near the limit of quantification, and the calculated permeability is abysmal. Is this strictly a permeability issue?

A: Not necessarily. Planar 3-oxo-2,3-dihydropyridazine derivatives often exhibit high crystal lattice energies, leading to poor aqueous solubility. If your compound precipitates in the donor well (aqueous buffer, pH 7.4), the apparent permeability will be artificially low because the actual concentration of dissolved drug driving the diffusion gradient is a fraction of your intended dose.

Actionable Solution: Always calculate Mass Balance (Recovery %) . If your recovery is < 80%, you are likely dealing with precipitation, non-specific binding to the plasticware, or metabolic instability in the cell lysate[1]. Verify kinetic solubility in the assay buffer before trusting the permeability data.

Quantitative Impact of Structural Modifications

The following table summarizes how specific structural modifications to the 3-oxo-2,3-dihydropyridazine scaffold impact key physicochemical and ADME parameters.

Scaffold ModificationTPSA (Ų)LogD (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)Caco-2 Efflux Ratio (ER)Primary Mechanism of Change
Unsubstituted Core (NH-C=O)58.21.21.5 (Low)1.2High desolvation energy limits passive diffusion.
N2-Methylation 46.21.614.8 (High)1.4Masks HBD; lowers desolvation penalty.
C6-Piperazine Addition 61.50.88.2 (Mod)18.5 (High)Basic amine triggers P-gp active efflux.
C6-Fluorinated Piperidine 61.51.411.0 (High)2.1 (Low)F-atom lowers amine pKa, evading P-gp recognition.
C4-Amide (Intramolecular H-Bond) 87.32.19.5 (Mod)1.8Pseudo-ring formation shields polar surface area.

Self-Validating Caco-2 Permeability Protocol

To ensure data integrity, every permeability assay must be a self-validating system. This protocol incorporates mass balance calculations and efflux inhibition to provide definitive answers for pyridazinone derivatives.

Step 1: Monolayer Preparation & Integrity Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days to allow full differentiation and tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the donor well; its Papp​ must be < 0.5×10−6 cm/s to confirm monolayer integrity.

Step 2: Dosing Solution Formulation

  • Prepare a 10 mM stock of the 3-oxo-2,3-dihydropyridazine derivative in 100% DMSO.

  • Dilute to a final concentration of 10 µM in HBSS transport buffer (pH 7.4).

  • Critical: Ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity. Visually inspect and centrifuge the dosing solution to confirm no micro-precipitation has occurred.

Step 3: Transport Assay Execution

  • A-to-B (Apical to Basolateral): Add 400 µL of dosing solution to the apical chamber. Add 800 µL of blank HBSS to the basolateral chamber.

  • B-to-A (Basolateral to Apical): Add 800 µL of dosing solution to the basolateral chamber. Add 400 µL of blank HBSS to the apical chamber.

  • Efflux Control: Run a parallel B-to-A and A-to-B set containing 2 µM Elacridar (P-gp/BCRP inhibitor) in both chambers[3].

  • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

Step 4: Quantification & Self-Validating Calculations

  • Extract samples from both donor and receiver compartments at t=120 min. Quench with cold acetonitrile containing an internal standard.

  • Quantify via LC-MS/MS.

  • Calculate Apparent Permeability ( Papp​ ): Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the rate of mass transfer, C0​ is initial donor concentration, and A is the surface area of the insert).

  • Calculate Mass Balance (Recovery %): Recovery(%)=Massdonor,t=0​Massdonor,t=120​+Massreceiver,t=120​​×100

    If Recovery < 80%, reject the Papp​ value as an artifact of solubility or non-specific binding.

References

  • [1] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central (PMC). Available at:[Link]

  • [2] Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at:[Link]

  • [3] Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [4] Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

enhancing the metabolic stability of pyridazinone-based inhibitors

Title: Technical Support Center: Enhancing Metabolic Stability of Pyridazinone-Based Inhibitors Introduction: As a Senior Application Scientist, I frequently encounter drug discovery teams struggling with the pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Enhancing Metabolic Stability of Pyridazinone-Based Inhibitors

Introduction: As a Senior Application Scientist, I frequently encounter drug discovery teams struggling with the pharmacokinetic (PK) profiles of pyridazinone-based scaffolds. While the pyridazinone ring is a privileged pharmacophore offering excellent hydrogen-bonding capacity and dipole moments ideal for target engagement[1], it is notoriously susceptible to metabolic liabilities such as cytochrome P450 (CYP)-mediated oxidation, N-glucuronidation, and adjacent amide cleavage[2].

This technical support guide is designed to provide actionable, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize the metabolic stability of your pyridazinone inhibitors.

SECTION 1: Structural Optimization FAQs

Q1: My pyridazinone lead compound exhibits rapid clearance in human liver microsomes (HLM) due to oxidation. How can I structurally modify the core without losing target affinity? A: The causality of rapid HLM clearance in pyridazinones often stems from electron-rich regions on the ring or adjacent linker groups that are highly susceptible to CYP450-mediated hydroxylation.

  • Halogenation: Introducing a fluorine or chlorine atom at the C-5 position of the pyridazinone ring or adjacent aryl rings can significantly reduce oxidative metabolism by withdrawing electron density and blocking the site of metabolism. For example, in the optimization of C-Terminal Src Kinase (CSK) inhibitors, fluorination of the adjacent ring system dramatically improved the metabolic half-life (T1/2) in both human and mouse microsomes[3].

  • Steric Shielding: Incorporating a methyl group adjacent to the labile site (e.g., at C-4 or C-5) can create a steric barrier that physically prevents the CYP enzyme from accessing the reactive center. This also modulates the tautomeric equilibrium (lactam-lactim), protecting the N2 position from glucuronidation[4].

  • Oxetane Incorporation: Replacing lipophilic, metabolically unstable groups (like tert-butyl or tetrahydrofuran) with an oxetane ring reduces LogD and redirects metabolic clearance away from CYP450 enzymes while maintaining the required three-dimensional vector[5].

Q2: We are observing rapid cleavage of the amide bond connecting our pyridazinone core to the terminal aryl group. What is the mechanistic workaround? A: Amide hydrolysis is a common liability, particularly driven by hepatic amidases. A classic example is the BTK inhibitor GDC-0834, which failed in human trials due to rapid cleavage of the acyclic amide bond linking the central aryl ring to the terminal group[2]. To troubleshoot this:

  • Conformational Restriction: Bias the conformation of the biaryl or amide junction to favor a nonplanar orientation. Introducing a methyl group at the C4'' position of the pyridazinone can sterically hinder amidase docking[3].

  • Bioisosteric Replacement: Replace the labile amide with a bioisostere such as a triazole or an oxetane-derived amide mimic, which offers improved metabolic stability while preserving the hydrogen-bonding network[5].

G Core Pyridazinone Inhibitor Liab1 CYP450 Oxidation (Ring/Linker) Core->Liab1 Liability Liab2 Amide Bond Cleavage Core->Liab2 Liability Liab3 N-Glucuronidation (Lactam N) Core->Liab3 Liability Sol1 Halogenation (e.g., C-5 Fluoro) Liab1->Sol1 Optimization Sol3 Oxetane Incorporation Liab1->Sol3 Optimization Sol2 Steric Shielding (e.g., Methylation) Liab2->Sol2 Optimization Liab3->Sol2 Optimization

Caption: Logical mapping of pyridazinone metabolic liabilities and structural optimization strategies.

SECTION 2: Troubleshooting In Vitro Stability Assays

Q3: My LC-MS/MS data from the liver microsomal stability assay shows massive variability between replicates, and the calculated intrinsic clearance (CLint) does not match in vivo PK data. What is going wrong? A: Discrepancies between in vitro microsomal stability and in vivo clearance usually stem from three technical artifacts in your assay design:

  • Non-Specific Protein Binding: Pyridazinones with high lipophilicity (LogP > 3.5) often bind non-specifically to microsomal proteins or the plastic walls of the assay plate. Solution: Always calculate the unbound fraction in microsomes ( fu,mic​ ) and adjust your CLint accordingly.

  • NADPH Depletion: If your compound is a rapid turnover substrate, the NADPH regenerating system may become depleted before the 60-minute mark, artificially flattening the degradation curve. Solution: Ensure fresh preparation of the NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].

  • Solubility Limits: If the compound precipitates upon addition to the aqueous phosphate buffer, the effective concentration is lower than the nominal 1 µM, leading to artificially long half-lives. Solution: Keep DMSO concentration 1% and verify kinetic solubility in the assay buffer using nephelometry[7].

Table 1: Quantitative Troubleshooting Matrix for Microsomal Stability Assays

SymptomCausative FactorDiagnostic CheckCorrective Action
Flat degradation curve (T1/2 > 120 min) Compound precipitationCentrifuge plate post-assay; check for pellet.Reduce compound conc. to 0.1 µM; ensure DMSO 1%.
High variance between technical replicates Non-specific bindingRun a "No-NADPH" control to check for compound loss.Use low-binding plates; calculate fu,mic​ .
Rapid initial drop, then plateau NADPH system failureSpike fresh NADPH at 30 min; observe if degradation resumes.Prepare fresh NADPH regenerating system immediately before use.
In vitro stable, but high in vivo clearance Extra-hepatic metabolismTest stability in plasma, whole blood, and hepatocytes.Investigate amidase or UGT-mediated pathways (add UDPGA to assay).

SECTION 3: Validated Experimental Protocols

To ensure data trustworthiness, every metabolic stability assay must function as a self-validating system. This means incorporating positive controls (e.g., Verapamil or Testosterone for high clearance) and negative controls (No-NADPH) within the same plate to confirm enzymatic viability and rule out chemical instability.

Protocol: Self-Validating Liver Microsomal Stability Assay for Pyridazinones

Reference standard adapted from established PDE4 and PI3Kδ inhibitor profiling protocols[7][8].

Reagents & Materials:

  • Human/Rat/Mouse Liver Microsomes (HLM/RLM/MLM) at 20 mg/mL protein.

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase[6].

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (IS) (e.g., Tolbutamide, 100 ng/mL).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the pyridazinone test compound in DMSO to a 100 µM stock. Further dilute in 0.1 M Potassium Phosphate buffer to achieve a 2 µM working solution (2x final concentration). Ensure DMSO is 2% at this stage.

  • Microsome Master Mix: Dilute liver microsomes in the phosphate buffer to a concentration of 1.0 mg/mL (2x final concentration).

  • Pre-Incubation: In a 96-well deep-well plate, combine 25 µL of the compound working solution and 25 µL of the microsome master mix. Pre-incubate the plate at 37°C for 5 minutes on an orbital shaker at 900 rpm. (Self-Validation: Include a well with Verapamil as a high-clearance control and a well with buffer instead of NADPH as a negative control).

  • Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well. The final assay volume is 100 µL (Final concentrations: 1 µM compound, 0.5 mg/mL microsomal protein, 1% DMSO).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 15 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 15 µL aliquot into a new plate containing 150 µL of the ice-cold Quenching Solution (Acetonitrile + IS). This precipitates the proteins and stops CYP activity.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an analytical plate for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Workflow Step1 Prepare Microsomes (HLM/RLM, 0.5 mg/mL) Step2 Add Test Compound (1 µM final conc.) Step1->Step2 Step3 Pre-incubate (37°C, 5 min) Step2->Step3 Step4 Initiate Reaction (Add NADPH System) Step3->Step4 Step5 Time-Course Sampling (0, 5, 15, 30, 60 min) Step4->Step5 Step6 Quench Reaction (Cold Acetonitrile + IS) Step5->Step6 Step7 LC-MS/MS Analysis (Calculate t1/2 & CLint) Step6->Step7

Caption: Step-by-step workflow for the self-validating liver microsomal stability assay.

References

  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. PubMed.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. NIH.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
  • 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one. EvitaChem.
  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohep
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

Sources

Optimization

optimizing reaction conditions for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives

Welcome to the Technical Support Center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives. The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold is a highly valued pharmacophore in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives.

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold is a highly valued pharmacophore in drug development, frequently utilized as a precursor for anticonvulsant, anti-inflammatory, and cardiovascular agents[1][2]. Synthesizing these derivatives requires strict control over multicomponent reaction (MCR) dynamics to ensure high regioselectivity and yield[3]. This guide provides a self-validating protocol, troubleshooting matrices, and mechanistic insights to optimize your synthetic workflows.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow A Arylglyoxal (1 eq) E One-Pot Multicomponent Reaction (Room Temp) A->E B Dialkylmalonate (1 eq) B->E C Hydrazine Hydrate (Excess, 3-5 eq) C->E D Solvent: Pyridine (Base & Medium) D->E F Enolate Formation & Nucleophilic Attack E->F G Intramolecular Cyclization (Pyridazinone Ring) F->G H Hydrazinolysis (C4-Ester to Carbohydrazide) G->H I 6-Aryl-3-oxo-2,3-dihydropyridazine -4-carbohydrazide H->I

One-pot multicomponent synthesis workflow for pyridazine-4-carbohydrazide derivatives.

Standard Operating Procedure (SOP): Regioselective One-Pot Synthesis

This self-validating methodology utilizes a one-pot, three-component reaction to minimize intermediate isolation and maximize atom economy[3].

Step 1: Reagent Preparation In a dry, round-bottom flask, combine 1.0 mmol of the selected arylglyoxal and 1.0 mmol of a dialkylmalonate (e.g., diethyl malonate or dimethyl malonate)[3].

Step 2: Solvent Addition Suspending the mixture in 5–10 mL of anhydrous pyridine. Causality Check: Pyridine is mandatory. Dialkylmalonates are weakly acidic 1,3-dicarbonyl compounds. Pyridine acts as a weak base to deprotonate the dialkylmalonate, forming the reactive enolate anion necessary for the initial nucleophilic attack on the arylglyoxal[3].

Step 3: Hydrazine Addition Slowly add an excess of hydrazine hydrate (typically 3.0 to 5.0 mmol) dropwise while stirring. Causality Check: Excess hydrazine serves a critical dual purpose. First, it condenses with the dicarbonyl intermediate to form the pyridazinone ring. Second, it acts as a nucleophile to convert the C4-ester group into the target carbohydrazide via hydrazinolysis[3][4].

Step 4: Reaction Execution Stir the mixture continuously at room temperature (20–25°C) for 4–6 hours[3]. Monitor progression via Thin Layer Chromatography (TLC) to validate the consumption of the arylglyoxal.

Step 5: Isolation & Purification Pour the crude mixture into crushed ice/water. Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual pyridine, and recrystallize from ethanol to yield the pure 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide[3][4].

Troubleshooting Guide

Q: My reaction yields are trace or zero when using ethanol or water as the solvent. What is failing? A: The reaction is stalling at the very first mechanistic step. Because dialkylmalonates are weakly acidic, they fail to form the corresponding enolate anion in neutral protic solvents like water or ethanol[3]. Without the enolate, the nucleophilic attack cannot occur. Solution: Switch to pyridine, which provides the necessary basicity to drive enolization while maintaining reagent solubility[3].

Q: I am observing a mixture of C4-esters and C4-carbohydrazides in my final product. How do I drive the reaction to completion? A: This indicates incomplete hydrazinolysis of the intermediate 4-ester-pyridazin-3-one. While hydrazine hydrate is highly reactive, the amidation of the ester requires a sufficient stoichiometric excess[3]. Solution: Ensure you are using at least a 3-fold to 5-fold molar excess of hydrazine hydrate. Do not heat the reaction to force completion, as elevated temperatures can degrade the intermediate.

Q: The regioselectivity of my product is poor, yielding multiple structural isomers. Why? A: Poor regioselectivity usually stems from thermal degradation or an incorrect order of addition. The one-pot multicomponent strategy is inherently designed to be highly regioselective only at room temperature[3][4]. Solution: Strictly maintain the reaction at room temperature. If exothermicity is observed during the hydrazine addition, use a ambient water bath to stabilize the temperature.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating why the SOP parameters are strictly defined[3].

SolventTemperatureEnolate FormationHydrazinolysis StatusOverall Yield (%)
WaterRoom TempFailedN/ATrace
EthanolRefluxFailedN/ATrace
Pyridine Room Temp Optimal Complete 85 - 95%
PyridineRefluxOptimalIncomplete / Side Reactions40 - 60%

Frequently Asked Questions (FAQs)

Q: Can I substitute neat pyridine with a catalytic amine in ethanol? A: No. Attempts to use catalytic amounts of pyridine or other amines in water or ethanol under both room temperature and heating conditions have historically failed to produce the desired pyridazinone skeleton[3]. Neat pyridine is required as both the solvent and the base.

Q: How do electron-withdrawing groups (EWGs) on the arylglyoxal affect the yield? A: Arylglyoxals with EWGs (e.g., 4-NO2, 4-Cl) generally accelerate the initial nucleophilic attack by the malonate enolate due to the increased electrophilicity of the carbonyl carbon[3]. This often results in slightly higher yields and shorter reaction times compared to arylglyoxals with electron-donating groups.

Q: What are the downstream applications of these carbohydrazides? A: Pyridazine-4-carbohydrazides are highly versatile synthetic intermediates. They can be further cyclized to form fused polycyclic biheterocycles (e.g., 1,3,4-oxadiazolyl or 1,2,4-triazolyl derivatives), which are heavily utilized in developing anticonvulsant, antimicrobial, and targeted receptor antagonist agents[1][2][5].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity in Novel Pyridazinone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyridazinone compounds. This guide is designed to provide in-depth, field-proven insights into di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyridazinone compounds. This guide is designed to provide in-depth, field-proven insights into diagnosing and overcoming common challenges related to low bioactivity in this important class of molecules. Pyridazinones are recognized as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, their journey from synthesis to a clinically effective drug can be hampered by issues that mask their true potential.

This guide is structured as a troubleshooting funnel, starting with foundational checks and progressing to more complex cellular and mechanistic investigations.

Part 1: Foundational Checks - Is Your Compound the Problem?

Before investigating complex biological reasons for low activity, it is crucial to rule out fundamental issues with the compound itself. These initial steps are often overlooked but can save significant time and resources.

Q1: I've synthesized a new pyridazinone, but it shows no activity in my primary assay. What's the very first thing I should verify?

A1: The first and most critical step is to confirm the identity and purity of your compound. Synthesis byproducts or degradation can lead to misleading results.

  • Identity Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the structure of the synthesized compound is correct.

  • Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is generally recommended for biological assays. Impurities can compete with your compound, interfere with the assay readout, or be cytotoxic, all of which can mask true bioactivity.

Q2: My compound is pure, but the results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results often point to poor aqueous solubility .[6] Many pyridazinone derivatives, due to their often planar and rigid structures, suffer from poor solubility in the aqueous buffers used for most biological assays.[7] If a compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to artificially low or variable activity.[8]

Troubleshooting Steps:

  • Visual Inspection: Prepare your compound in the final assay buffer at the highest concentration tested. Let it sit for 1-2 hours and visually inspect for any cloudiness or precipitate.

  • Kinetic Solubility Assay: For a more quantitative measure, perform a kinetic solubility assay. This is a high-throughput method where a concentrated DMSO stock of the compound is added to an aqueous buffer, and precipitation is detected over a short period.[9][10][11]

  • Thermodynamic Solubility Assay: If solubility remains a concern, a thermodynamic solubility assay, which measures the solubility of the compound at equilibrium, provides the most accurate value and is crucial for later stages of drug development.[9][10][11][12]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368", arrowhead="vee"];

} caption: Initial troubleshooting workflow for low bioactivity.

Q3: My pyridazinone has poor solubility. How can I improve it for my assays?

A3: Improving solubility is key to getting reliable data. Here are some common strategies:

  • Co-solvents: While most stock solutions are made in 100% DMSO, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[13]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies like using cyclodextrins, lipids, or nanoparticles may be necessary.

Table 1: Recommended Solubility Troubleshooting Strategies

Problem Recommended Action Considerations
Precipitation in Assay Decrease final compound concentration.May not be possible if high concentrations are needed.
Increase final DMSO concentration slightly.Must not exceed the tolerance of the assay (usually <0.5-1%).
Use a different co-solvent (e.g., ethanol).Check for solvent compatibility with the assay components.
Low Kinetic Solubility Adjust buffer pH.Only effective for compounds with ionizable groups.
Re-design compound to add solubilizing groups.A longer-term medicinal chemistry effort.

Part 2: Assay-Level Troubleshooting - Is Your Assay the Problem?

If your compound is pure and soluble, the next step is to scrutinize the biological assay itself. Artifacts can lead to false negatives, making a potentially active compound appear inert.

Q4: My compound is soluble, but still inactive. Could it be forming aggregates that interfere with the assay?

A4: Yes, compound aggregation is a common cause of nonspecific assay interference and can lead to false positives or negatives.[14][15][16] Aggregates can sequester the target protein or interfere with the detection method (e.g., fluorescence quenching).

Troubleshooting Steps:

  • Detergent Test: A simple and effective way to check for aggregation-based interference is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's activity is restored or significantly changed, it suggests that aggregation was likely the issue.

  • BSA Counter-Screen: Including a high concentration of Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) can also mitigate aggregation effects.[14] BSA can sequester aggregating compounds, preventing them from interfering with the assay.[14]

  • Dynamic Light Scattering (DLS): For a more direct biophysical measurement, DLS can be used to detect the formation of sub-micron aggregates in your assay buffer.

Q5: How can I be sure my compound is actually reaching its intracellular target in my cell-based assay?

A5: Low bioactivity in a cell-based assay, despite activity in a biochemical (cell-free) assay, often points to a cell permeability issue. The compound may not be able to cross the cell membrane to reach its target.

Recommended Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[17][18][19] It's a quick way to flag compounds with potential permeability problems.

  • Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption.[19][20][21] It uses a monolayer of Caco-2 cells, which mimic the intestinal barrier and can assess both passive diffusion and active transport, including efflux.[19][20] An efflux ratio greater than 2 suggests the compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[20]

dot graph flowchart { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368", arrowhead="vee"];

} caption: Decision tree for permeability assessment.

Part 3: Mechanistic Deep Dive - Is It Reaching and Engaging the Target?

If your compound is pure, soluble, permeable, and non-aggregating, but still shows low activity, it's time to investigate the direct interaction with its intended target.

Q6: How can I confirm that my compound is binding to its target protein inside the cell?

A6: Confirming target engagement is a critical step to validate your compound's mechanism of action.[22][23] A lack of target engagement means the compound isn't binding to its intended protein in the complex cellular environment, which would explain the lack of a biological effect.

Recommended Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a ligand binds to it.[24][25] An increase in the protein's melting temperature in the presence of your compound is strong evidence of target engagement.[24][25]

  • Biophysical Methods (e.g., SPR, ITC): Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to directly measure binding affinity and kinetics.[26] While these are cell-free methods, they provide invaluable quantitative data to support structure-activity relationship (SAR) studies.[23][27][28]

  • Downstream Pathway Analysis: If your target is an enzyme like a kinase, you can use methods like Western Blotting or phospho-kinase arrays to see if your compound inhibits the phosphorylation of a known downstream substrate.[29][30] This provides functional evidence of target engagement.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368", arrowhead="vee"];

} caption: Mechanism of a pyridazinone kinase inhibitor.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

Objective: To quickly assess the solubility of a compound in an aqueous buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of your pyridazinone compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Addition to Buffer: Add 5 µL of each compound dilution to 95 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a clear 96-well plate. This creates a 20-fold dilution with a final DMSO concentration of 5%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer, which measures light scattering. A significant increase in scattered light compared to the buffer-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering is observed.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the permeability and potential for active efflux of a compound.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate and form a polarized monolayer.[19][20][21]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup (A -> B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell.

    • Add fresh buffer to the basolateral (B) side.

  • Assay Setup (B -> A):

    • Add the test compound to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C for 2 hours.

  • Sample Collection: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A->B and B->A).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B->A) / Papp (A->B). An efflux ratio > 2 is indicative of active efflux.[20]

References

  • Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • Assay Interference by Aggregation. Semantic Scholar. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. MDPI. [Link]

  • Small Molecule Target Biology & Validation. Eclipsebio. [Link]

  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. RSC Publishing. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. National Center for Biotechnology Information. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]

  • On Exploring Structure Activity Relationships. National Center for Biotechnology Information. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Troubleshooting Common Issues in Drug Toxicity Testing. Creative Bioarray. [Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. ResearchGate. [Link]

  • Disruptions in bioactivity driven by dose: a challenge for drug discovery. ResearchGate. [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. PubMed. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • From SAR Diagnostics to Compound Design: Development Chronology of the Compound Optimization Monitor (COMO) Method. National Center for Biotechnology Information. [Link]

  • Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Drug Discovery. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Center for Biotechnology Information. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

Sources

Optimization

strategies to increase the selectivity of ITK inhibitors derived from 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working on optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working on optimizing the selectivity of Interleukin-2-inducible T-cell kinase (ITK) inhibitors.

The TEC kinase family—which includes ITK, BTK, TEC, RLK, and BMX—shares a highly conserved ATP-binding pocket. Achieving targeted selectivity for ITK without hitting Bruton's tyrosine kinase (BTK) or the upstream SRC-family kinase LCK is a notorious bottleneck. This guide focuses on troubleshooting and optimizing the promising 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold, providing mechanistic explanations, self-validating protocols, and actionable data.

Section 1: Mechanism & Selectivity Rationale (FAQs)

Q1: Why is the 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold advantageous for targeting ITK over BTK? Causality & Insight: The 3-oxo-2,3-dihydropyridazine core provides a rigid, planar geometry that anchors effectively within the adenine-binding region of the kinase domain. The critical advantage lies in the 4-carbohydrazide moiety. This functional group extends into the hinge region, offering unique hydrogen bond donor/acceptor vectors. Recent 1[1] demonstrate that specific substitutions on this tail can exploit subtle steric differences between the ITK and BTK pockets, effectively abolishing BTK affinity while maintaining sub-micromolar ITK inhibition.

Q2: Our lead compound shows an ITK IC₅₀ < 1 µM but still partially inhibits BTK. How can we structurally modify the scaffold to drop BTK affinity? Causality & Insight: You are likely trapping the kinase in its active conformation. The active states of ITK and BTK are structurally nearly identical, meaning active-state binders inherently lack selectivity. To achieve absolute selectivity, you must design your compound to bind the inactive conformation of ITK. According to2 [2], stabilizing the P-loop and inducing conformational shifts in specific residues (L489, V419, F501, and M410) strongly favors ITK selectivity. Adding bulky, rigid substituents to the 6-aryl position of the pyridazine ring will sterically clash with the BTK active site, forcing the molecule to selectively stabilize the ITK inactive state.

Pathway TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK ITK ITK (Target) LCK->ITK Phosphorylation PLCg1 PLC-gamma-1 ITK->PLCg1 Inhibitor 3-Oxo-Pyridazine Inhibitor Inhibitor->ITK Blocks Active Site Ca Calcium Release & DAG PLCg1->Ca Th2 Th2 Cytokine Production Ca->Th2

ITK Signaling Pathway and Inhibitor Mechanism of Action.

Section 2: Troubleshooting Assay & Synthesis Discrepancies

Q3: We synthesized a library of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides via a one-pot multicomponent reaction, but overall yields are low and regioselectivity is poor. Why? Causality & Insight: The one-pot reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate is highly sensitive to the solvent's basicity and dielectric constant. If you are using protic solvents like ethanol, competing hydrazone formation outpaces the desired cyclization, leading to intractable mixtures. You must use pyridine at room temperature . Pyridine acts as both a solvent and a mild base, facilitating the initial Knoevenagel condensation and driving the regioselective ring closure to form the 6-arylpyridazinone skeleton exclusively.

Q4: In cellular assays, our highly selective biochemical ITK inhibitor shows equal cytotoxicity in Jurkat (ITK+) and Ramos (BTK+) cells. What causes this? Causality & Insight: This phenotype indicates off-target, non-mechanism-based toxicity. While the compound may be selective in a cell-free biochemical assay, highly lipophilic substitutions on the carbohydrazide tail can lead to non-specific membrane disruption or pan-kinase inhibition at high intracellular ATP concentrations. To troubleshoot this, you must run a counter-screen against non-cancerous, ITK/BTK-null fibroblasts.

Section 3: Quantitative Data Summary

To illustrate the delicate balance between potency and selectivity, the table below summarizes structure-activity relationship (SAR) data for two distinct 3-oxo-2,3-dihydropyridazine derivatives. Notice how an increase in raw biochemical potency (Compound 22) compromises target selectivity.

Compound VariantITK IC₅₀ (µM)BTK InhibitionJurkat IC₅₀ (µM)Fibroblast IC₅₀ (µM)Selectivity Conclusion
Compound 9 0.87None detected37.61> 50.00High (ITK-specific, low general toxicity)
Compound 22 0.19Partial11.17N/ALow (Dual ITK/BTK activity)

Data synthesized from recent evaluations of 3-oxo-2,3-dihydropyridazine derivatives [1].

Section 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal logic. To ensure that a drop in T-cell viability is genuinely caused by ITK inhibition and not off-target cytotoxicity, we must couple the viability assay with a downstream biomarker readout. If viability decreases but the biomarker remains static, the toxicity is off-target. This creates a closed-loop validation system.

Protocol: Multiplexed Cellular Selectivity & Target Engagement Profiling

Step 1: Cell Line Preparation & Plating

  • Culture three distinct cell lines: Jurkat (ITK-dependent T-cell leukemia), Ramos (BTK-dependent B-cell lymphoma), and primary human fibroblasts (ITK/BTK-null control).

  • Seed cells at 1×104 cells/well in 96-well plates. Allow 24 hours for acclimation.

Step 2: Compound Dosing & Internal Controls

  • Prepare a 10-point serial dilution (ranging from 50 µM to 1 nM) of your 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives.

  • Crucial Self-Validation Step: Include a highly selective, 3 [3] such as Soquelitinib (CPI-818) or ITK-IN-6 as a positive control, and a pan-kinase inhibitor (e.g., Staurosporine) as a negative control.

Step 3: Viability Assessment

  • Incubate for 72 hours.

  • Add CellTiter-Glo® reagent to measure ATP-dependent luminescence. Calculate the cellular IC₅₀ for all three lines. A successful selective inhibitor will show IC50(Jurkat)​≪IC50(Ramos)​≈IC50(Fibroblasts)​ .

Step 4: Target Engagement Validation (Biomarker Readout)

  • In a parallel 6-well plate, treat Jurkat cells with the IC₅₀ concentration of your lead compound for 2 hours.

  • Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies for 15 minutes.

  • Lyse the cells and perform a Western blot for phosphorylated PLC-gamma-1 (p-PLCγ1), the direct downstream substrate of ITK.

  • Logic Gate: If the compound is a true ITK inhibitor, p-PLCγ1 levels will be ablated compared to the vehicle control. If p-PLCγ1 remains high despite low cell viability in Step 3, discard the compound due to off-target toxicity.

Workflow Design Scaffold Design (3-Oxo-2,3-dihydropyridazine) Synth One-Pot Multicomponent Synthesis Design->Synth Biochem Biochemical Kinase Assay (ITK vs BTK/LCK) Synth->Biochem Biochem->Design SAR Feedback Cell Cellular Cytotoxicity (Jurkat vs Ramos/Fibroblasts) Biochem->Cell Lead Lead Selection (High ITK Selectivity) Cell->Lead

Iterative Workflow for Optimizing ITK Inhibitor Selectivity.

References

  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations Source: Journal of Chemical Information and Modeling (NIH/ACS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Purification Techniques for 3-oxo-2,3-dihydropyridazine Derivatives

Welcome to the Technical Support Center for the purification of 3-oxo-2,3-dihydropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-oxo-2,3-dihydropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this important class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 3-oxo-2,3-dihydropyridazine derivatives.

Q1: What are the most prevalent impurities I should expect from my synthesis?

Impurities are typically by-products of the reaction or unconsumed starting materials. The most common classes include:

  • Unreacted Starting Materials: Precursors such as γ-ketoacids, hydrazine or its derivatives, and various aldehydes or alkylating agents are frequent contaminants.[1]

  • Side-Products: Incomplete reactions or alternative reaction pathways can lead to isomers or related pyridazinone structures that may be difficult to separate.[1]

  • Reagents and Catalysts: Reagents used in steps like Suzuki couplings (e.g., palladium catalysts) or amide couplings can persist in the crude product.[2]

A preliminary Thin Layer Chromatography (TLC) analysis, co-spotted with your starting materials, is a critical first step to identify the nature of the impurities.[1]

Q2: My crude product is a complex mixture. Should I start with recrystallization or column chromatography?

The choice of the primary purification technique depends on the initial purity and physical state of your crude product.[3]

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the desired compound is the major component and has good crystallinity.[1]

  • Column Chromatography is the preferred method for complex mixtures, oily or amorphous products, or for separating compounds with similar polarities, such as isomers.[1][3] It offers greater versatility in separating multiple components.

The general workflow often involves an initial wash or extraction, followed by either recrystallization or chromatography as the main purification step.

G cluster_0 Purification Workflow Crude Product Crude Product Initial Wash Initial Wash / Extraction (e.g., with cold solvent or aqueous washes) Crude Product->Initial Wash Purity Check 1 Purity Analysis (TLC) Initial Wash->Purity Check 1 Recrystallization Recrystallization Purity Check 1->Recrystallization High Purity & Solid Column Chromatography Column Chromatography Purity Check 1->Column Chromatography Complex Mixture / Oily Purity Check 2 Purity Analysis (TLC, LC-MS, NMR) Recrystallization->Purity Check 2 Column Chromatography->Purity Check 2 Purity Check 2->Column Chromatography Further Purification Needed Pure Product Pure Product Purity Check 2->Pure Product Purity Satisfactory

Caption: General experimental workflow for purifying pyridazinone derivatives.

Q3: How can I remove unreacted acidic or basic starting materials before my main purification step?

A simple and effective method is to use aqueous washes during the workup phase.[1]

  • Acidic Precursors: Wash the organic layer containing your product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).

  • Basic Precursors: An acidic wash with a dilute solution of hydrochloric acid (e.g., 1N HCl) can effectively remove basic starting materials like hydrazine derivatives.[1]

Ensure your target 3-oxo-2,3-dihydropyridazine derivative is stable under these pH conditions and does not have functional groups that would cause it to partition into the aqueous layer.

Part 2: Troubleshooting Guide for Column Chromatography

Column chromatography is a powerful tool, but it can present challenges. This guide addresses specific issues you may encounter.

Issue 1: Poor Separation of My Product and an Impurity on the Column.

Causality: Inadequate separation is fundamentally an issue of differential migration. The polarity of the mobile phase (eluent) is not optimal to distinguish between the components, or the stationary phase is not providing the right interactions.

Troubleshooting Steps:

  • Optimize the Eluent System with TLC: Before running a column, systematically test different solvent systems using TLC. Aim for a retention factor (Rf) of ~0.2-0.4 for your target compound, with clear separation from all impurities.[1]

  • Use a Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution is highly effective. Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This will elute less polar compounds first, followed by more polar ones, often improving resolution.[1][4]

  • Change the Stationary Phase: If silica gel (a polar stationary phase) is not working, consider an alternative. For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) may provide better separation.[5][6]

Issue 2: My Product is Eluting with Significant Peak Tailing.

Causality: Peak tailing for nitrogen-containing heterocyclic compounds like pyridazines is often caused by strong, non-ideal interactions between the basic nitrogen atoms and acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[6]

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to the eluent. For example, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol can neutralize the acidic silanol sites, leading to symmetrical peaks.

  • Consider a Different Stationary Phase: If modifiers are not effective or compatible with your compound, switch to a less acidic or end-capped silica gel.[6] Alumina can also be an alternative for basic compounds.

Issue 3: I am Experiencing Low Recovery of My Compound from the Column.

Causality: Low recovery can result from the compound irreversibly adsorbing to the stationary phase, or from degradation on the column itself.

Troubleshooting Steps:

  • Check for Streaking on TLC: If your compound streaks on the TLC plate, it indicates strong adsorption or potential decomposition. This is a red flag before you even run the column.

  • Perform a 2D TLC Test for Stability: To check for degradation, spot your crude mixture on a TLC plate, run it in one direction, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.[6] If new spots appear off the diagonal, your compound is degrading on the silica.

  • Minimize Degradation: If degradation is confirmed, switch to a more inert stationary phase like end-capped silica or consider a different purification method like recrystallization.[6] Also, minimize the time your compound spends on the column by running it as quickly as possible while maintaining separation.

G cluster_1 Chromatography Troubleshooting Problem Identify Problem Poor_Sep Poor Separation Problem->Poor_Sep Tailing Peak Tailing Problem->Tailing Low_Rec Low Recovery Problem->Low_Rec Sol_Sep Optimize Eluent (TLC) Use Gradient Elution Change Stationary Phase Poor_Sep->Sol_Sep Solution Sol_Tailing Add Basic Modifier (e.g., NEt₃) Use End-Capped Silica Tailing->Sol_Tailing Solution Sol_Rec Check Stability (2D TLC) Use Inert Stationary Phase Minimize Run Time Low_Rec->Sol_Rec Solution

Caption: A logical workflow for troubleshooting common chromatography issues.

Part 3: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique for achieving high purity, but requires careful optimization.

Issue 1: My Compound Fails to Crystallize from the Solution.

Causality: This usually occurs for one of three reasons: the solution is not supersaturated (too much solvent was used), the compound has a natural tendency to form a supersaturated solution, or the presence of impurities is inhibiting crystal lattice formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and allow the solution to cool again.

  • Cool to a Lower Temperature: Once the solution has slowly cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound and promote crystallization.[3]

Issue 2: My Compound is "Oiling Out" Instead of Crystallizing.

Causality: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the compound-solvent mixture). It can also be caused by impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature during cooling.

  • Modify the Solvent System: Oiling out is often solved by using a solvent system with a lower boiling point or by adding a co-solvent. For example, if your compound oils out from pure ethanol, try a mixture of ethanol and water, or switch to a solvent like ethyl acetate.

Issue 3: The Purity of My Crystals is Still Low After Recrystallization.

Causality: This indicates that impurities were trapped within the crystal lattice (occlusion) or the crystals were not washed properly. Rapid crystallization from a highly concentrated solution is a common cause of occlusion.

Troubleshooting Steps:

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and without disturbance. This promotes the formation of larger, more ordered crystals, which are less likely to trap impurities.[3]

  • Wash the Crystals Correctly: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent.[3] Using cold solvent is crucial to wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of your product.

  • Perform a Second Recrystallization: If purity remains an issue, a second recrystallization is often necessary to achieve the desired level of purity.

Part 4: Standardized Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying 3-oxo-2,3-dihydropyridazine derivatives on silica gel.

  • Eluent System Selection: Using TLC, identify a solvent system (e.g., a mixture of petroleum ether/ethyl acetate or dichloromethane/methanol) that provides good separation and an Rf value of ~0.2-0.4 for the target compound.[4][7]

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform and crack-free stationary phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, start with the non-polar solvent system and gradually introduce the more polar solvent.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[3]

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[3]

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[3]

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step method for recrystallizing solid pyridazinone derivatives.

  • Solvent Selection: In small test tubes, test various solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3] Ethanol or mixtures of dichloromethane and ethanol are common starting points.[1][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture (e.g., on a hot plate with stirring) to the boiling point of the solvent. Add small portions of hot solvent until the solid just completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature without disturbance.[3]

  • Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of cold recrystallization solvent to remove residual soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]

Data Presentation: Common Chromatographic Systems

The following table summarizes eluent systems reported for the flash chromatographic purification of various 3-oxo-2,3-dihydropyridazine derivatives. This can serve as a starting point for your own method development.

Derivative TypeStationary PhaseEluent SystemReference
N-Alkyl/Aryl Pyridazinone CarboxamidesSilica GelPetroleum Ether / Ethyl Acetate (e.g., 8:2, 7:3)[7]
4-Cyclobutylpyridazin-3(2H)-oneSilica GelPetroleum Ether / Ethyl Acetate (e.g., 4:1, 2:1)[4]
4-Cyclobutylpyridazin-3(2H)-oneSilica GelDichloromethane / Methanol (e.g., 30:1 to 10:1)[4]
6-Substituted PyridazinesSilica GelEthyl Acetate / n-Hexane (e.g., 1:3, 1:2)[8]
5-Methyl-4-phenylpicolinateSilica GelHexane / Ethyl Acetate (e.g., 2:1, 9:1)[9]

References

  • Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.
  • Jones, M. R., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
  • Piras, M., et al. (2026). New pyridazinone-4-carboxamides as new ca - Uniss. Archivio Istituzionale dell'Università degli Studi di Sassari.
  • Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Journal of Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC.
  • Reddy, T. R., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
  • Ohkubo, A., et al. (2010). Proposed structures of 3-oxo-2,3-dihydropyridazine (E)·T–A and E·U–A triplets. ResearchGate.
  • Ota, E., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Navigating the Challenges in the Structural Modification of the Pyridazinone Core

Welcome to the technical support center dedicated to providing in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals working with the pyridazinone core. The pyridazinone sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals working with the pyridazinone core. The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] However, its synthesis and structural modification are not without their complexities. This guide is designed to address the common challenges encountered during the experimental process, offering not just solutions but also a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Core Formation

Question 1: My pyridazinone synthesis is resulting in low yields and long reaction times. How can I optimize this?

Answer:

Low yields and extended reaction times are common hurdles in pyridazinone synthesis, particularly with traditional heating methods.[1] The efficiency of the cyclization reaction to form the pyridazinone ring is highly dependent on the chosen synthetic route and reaction conditions.

A prevalent method for pyridazinone ring formation involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-ketoacid) with hydrazine or its derivatives.[4] Conventional heating often requires several hours to drive the reaction to completion.[1]

Troubleshooting and Optimization:

  • Microwave-Assisted Synthesis: A significant improvement in both reaction time and yield can often be achieved by employing microwave-assisted synthesis.[1] This technique can drastically reduce reaction times from hours to minutes and increase yields substantially.[1]

  • Solvent Choice: The choice of solvent is critical. While ethanol is commonly used, exploring higher-boiling point solvents or even solvent-free conditions in a microwave reactor can enhance reaction kinetics.[1]

  • Catalysis: For certain routes, such as those starting from 2(3H)-furanones, the addition of a catalytic amount of acid (e.g., hydrochloric acid or glacial acetic acid) can promote the intramolecular cyclization of the hydrazide intermediate to form the pyridazinone ring.[5]

Comparative Data of Synthetic Methodologies:

MethodReaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Microwave-Assisted Synthesis 4 - 10 minutes85 - 92%120 - 150Rapid reaction times, high yields, potential for solvent-free conditions.Requires specialized microwave reactor, potential scalability concerns.[1]
Conventional Heating 4 - 8 hours65 - 78%Reflux (solvent dependent)Utilizes standard laboratory equipment, well-established procedures.Longer reaction times, potentially lower yields, higher energy consumption.[1]

Question 2: I am observing the formation of unexpected side-products, including isomers and products of C-C bond cleavage. What could be the cause and how can I mitigate this?

Answer:

The formation of side-products is a frequent challenge in pyridazinone chemistry. The nature of these impurities can vary depending on the starting materials and reaction conditions.

  • Isomer Formation: In multi-step syntheses, incomplete reactions can lead to the carryover of intermediates.[6] Additionally, depending on the substitution pattern of the precursors, the formation of constitutional isomers is possible.

  • Unexpected C-C Bond Cleavage: In some synthetic routes, particularly those starting from 1,3-dicarbonyl compounds and methyl ketones, an unexpected C-C bond cleavage can occur in the presence of hydrazine hydrate, leading to the formation of 3,6-diarylpyridazines or 6-arylpyridazin-3-ones.[7] This process involves a deacylation step facilitated by the nucleophilic hydrazine.[7]

Mitigation Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and intermediates.[1][5][6]

  • Control of Stoichiometry and Temperature: Carefully control the stoichiometry of reactants. For instance, in the case of C-C bond cleavage, the amount of hydrazine hydrate can influence the reaction pathway.[7] Temperature control is also crucial, as higher temperatures can sometimes favor side reactions.

  • Purification: If the formation of side-products cannot be completely avoided, effective purification is necessary. Column chromatography is often the most effective method for separating isomers and other closely related impurities.[6]

Section 2: Functionalization and Structural Modification

Question 3: I am struggling with the regioselectivity of N-alkylation versus O-alkylation of my pyridazin-3(2H)-one. How can I control the outcome?

Answer:

Pyridazin-3(2H)-ones are ambident nucleophiles, meaning they can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[8] The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the alkylating agent, the substituents on the pyridazinone ring, and the reaction conditions (solvent and temperature).[8]

Controlling Regioselectivity:

  • N-Alkylation: In most cases, N-alkylation is the predominant pathway.[9] The use of weaker bases like alkali metal carbonates (e.g., K₂CO₃) in solvents such as acetone, acetonitrile, or DMF generally favors N-alkylation.[9]

  • O-Alkylation: O-alkylation is more commonly observed with specific alkylating agents like diazoalkanes and benzyl halides.[9] The choice of base can also direct the reaction towards O-alkylation. For analogous systems like pyridin-2-ones, the use of a bulky, non-nucleophilic base can favor O-arylation.[10][11]

Logical Workflow for Optimizing Alkylation Regioselectivity:

Caption: Decision workflow for selective N- vs. O-alkylation.

Question 4: My N-arylation reactions on the pyridazinone core are failing or giving very low yields. What are the common pitfalls?

Answer:

Direct N-arylation of pyridazin-3(2H)-ones can be challenging. While N-alkylated derivatives are commonly prepared, the direct introduction of an N-aryl group often requires specific and sometimes harsh conditions.[9]

Common Challenges and Solutions:

  • Ineffective Coupling Conditions: Standard N-arylation conditions may not be optimal for pyridazinones. Several methods have been developed to address this:

    • Lead Tetraacetate/Zinc Chloride: A method using lead tetraacetate/zinc chloride in benzene or substituted benzenes has been reported for the direct N-arylation of substituted pyridazin-3(2H)-ones.[12]

    • Copper-Catalyzed Reactions: Copper-catalyzed N-arylation is another viable approach.[13]

    • Metal-Free Arylation: A mild, metal-free synthetic route using aryldiazonium salts and potassium 2-furantrifluoroborate in water has been developed, offering an efficient alternative.[13][14] This reaction proceeds rapidly at low temperatures without the need for a catalyst.[14]

  • Substrate Reactivity: The electronic nature of both the pyridazinone and the arylating agent can significantly impact the reaction's success. Electron-withdrawing groups on the aryldiazonium salt, for instance, can lead to lower yields in the metal-free method.[13]

Question 5: I am encountering difficulties with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on my halogenated pyridazine/pyridazinone. What should I consider?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, their application to electron-deficient heterocyclic systems like pyridazines can be problematic.

Key Challenges and Troubleshooting:

  • Dehalogenation: A common side reaction is the dehalogenation (specifically deiodination) of the starting material, where the halogen is replaced by a hydrogen atom.[15] This can be mediated by the palladium catalyst through protonolysis or reductive dehalogenation.[15]

    • Mitigation: Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial. Minimizing reaction time and temperature can also help reduce dehalogenation.

  • Catalyst Inhibition: The basic nitrogen atoms of the pyridazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Mitigation: The use of appropriate ligands that can modulate the electronics and sterics of the palladium catalyst is key to overcoming this inhibition.

  • Substrate Stability: Halogenated pyridazines can be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong bases, leading to decomposition.[15]

    • Mitigation: Screen different reaction conditions to find a balance between reactivity and stability. Protecting the reaction from light can also be beneficial, as aromatic iodides can be light-sensitive.[15]

General Experimental Workflow for Cross-Coupling on Halogenated Pyridazines:

Cross_Coupling_Workflow A Setup Reaction Vessel (Inert Atmosphere) B Add Pd Catalyst, Ligand, and Base A->B C Add Halogenated Pyridazine and Coupling Partner B->C D Add Degassed Solvent C->D E Heat to Optimized Temperature D->E F Monitor Reaction by TLC/LC-MS E->F G Work-up and Extraction F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Product H->I

Caption: General workflow for palladium-catalyzed cross-coupling.

Section 3: Purification

Question 6: I am having trouble purifying my pyridazinone derivative using silica gel column chromatography. I'm observing significant tailing and sometimes decomposition of my product on the column. What is the best approach?

Answer:

Purification of pyridazinone derivatives can indeed be challenging, especially with standard silica gel chromatography.[6][15] The basic nitrogen atoms in the pyridazinone ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation, tailing of the product peak, and in some cases, on-column decomposition.[15]

Recommended Purification Strategies:

  • Deactivated Silica or Alumina: Using deactivated (neutral) silica gel or alumina for column chromatography can significantly improve the separation by minimizing the acidic interactions.[15]

  • Solvent System Modification: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system can help to saturate the acidic sites on the silica gel and reduce tailing.

  • Recrystallization: Recrystallization is a highly effective method for purifying solid pyridazinone derivatives, especially for removing small amounts of impurities.[6][16] Ethanol is a commonly used solvent for this purpose.[1][6]

  • Aqueous Washes: If the impurities have different acid-base properties from the product, they can be removed with aqueous washes. For example, acidic impurities can be removed by washing an organic solution of the product with a basic aqueous solution (e.g., sodium bicarbonate).[6]

Step-by-Step Protocol for Recrystallization of a Pyridazinone Derivative:

  • Solvent Selection: Choose a solvent in which the pyridazinone derivative is soluble at high temperatures but sparingly soluble at low temperatures.[6] Ethanol or ethanol-water mixtures are often good starting points.[6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[6][16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[16]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.[16]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.[6][16] If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.[6][16]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
  • Knochel, P., et al. (n.d.). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Angewandte Chemie.
  • BenchChem. (2025).
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Synthetic route for preparation of pyridazinone derivatives (3–17).... (n.d.).
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (n.d.). OA Monitor Ireland.
  • Knochel, P., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. (2017). The Journal of Organic Chemistry.
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry.
  • Preparation method of pyridazinone derivative, and intermediate thereof. (n.d.).
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
  • K. P, N., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (n.d.).
  • Gao, Q., et al. (2012). Unexpected C-C Bond Cleavage: A Route to 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones from 1,3-Dicarbonyl Compounds and Methyl Ketones. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. (n.d.). PMC.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022).
  • “Designing Synthesis and Biological Evaluation of Pyridazinone Deriv
  • C–N Bond Making Reactions at a Pyridine Ring. (n.d.).
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.).
  • Selective reduction of pyridazin-3-ones and ring contraction to pyrrolidin-2-ones and 3-pyrrolin-2-ones. (n.d.).
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). PMC.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • Efficient N-Arylation of Pyridazin-3(2H)-ones. (2026).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.).
  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (n.d.). Chemical Science.
  • El Bakouri, O., et al. (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. RSC Publishing.
  • N- and O-arylation in the presence of radical scavengers. (n.d.).
  • El Bakouri, O., et al. (n.d.). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts.
  • Product Class 8: Pyridazines. (n.d.).

Sources

Troubleshooting

improving the therapeutic index of 3-oxo-2,3-dihydropyridazine drug candidates

Knowledge Base & Troubleshooting Guide for Optimizing Therapeutic Index Welcome to the Technical Support Center for 3-oxo-2,3-dihydropyridazine drug development. This guide is designed for medicinal chemists and applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Troubleshooting Guide for Optimizing Therapeutic Index

Welcome to the Technical Support Center for 3-oxo-2,3-dihydropyridazine drug development. This guide is designed for medicinal chemists and application scientists troubleshooting the therapeutic index (TI), target selectivity, and cellular translation of pyridazinone-based candidates.

Module A: Scaffold Optimization & Selectivity (Chemistry & Target Binding)

Q: How do I balance potency and selectivity when modifying the 3-oxo-2,3-dihydropyridazine scaffold to improve the therapeutic index?

A: The 3-oxo-2,3-dihydropyridazine core is a highly versatile pharmacophore, but its flat, aromatic nature can lead to pan-kinase inhibition if not carefully decorated. To improve the therapeutic index, you must exploit subtle steric and electrostatic differences in the ATP-binding pockets of closely related targets (e.g., ITK vs. BTK).

For example, during the development of interleukin-2-inducible T-cell kinase (ITK) inhibitors for T-cell leukemia, SAR analysis demonstrated that substituting the scaffold with a 3-fluorophenyl group (Compound 9) significantly improved selectivity for ITK over BTK, yielding a 1[1]. Conversely, introducing a 3,5-difluorophenyl group alongside a furan-2-ylmethyl moiety (Compound 22) increased absolute biochemical potency against ITK but resulted in partial BTK inhibition, effectively narrowing the safety window[1].

Mechanistic Causality: A mono-fluoro substitution provides optimal electrostatic interactions within the target hinge region without clashing with the slightly more restricted off-target pocket. Bulkier or highly electronegative di-fluoro groups force a binding conformation that compromises this precise selectivity.

Q: What structural modifications can prevent rapid clearance or poor bioavailability of pyridazinone candidates?

A: The N2 position (NH) of the 3-oxo-2,3-dihydropyridazine ring is a frequent site for metabolic liability (e.g., glucuronidation). While N-alkylation (e.g., methylation) can improve metabolic stability, it must be approached with extreme caution.

In many kinase targets, the pyridazinone NH acts as a critical hydrogen bond donor to the kinase hinge region. In the optimization of pyrazolo[3,4-d]pyridazinone irreversible BTK inhibitors, replacing the pyridazinone proton with a methyl group led to a severe drop in potency (IC₅₀ shifting from 2.1 nM to 160 nM), and larger substitutions like ethyl or trifluoroethyl caused a 2[2]. Solution: If the NH is essential for target binding, focus on optimizing the peripheral substituents to sterically shield the core or modulate the pKa of the NH, making it less susceptible to metabolism without removing its hydrogen bond donor capacity.

Module B: Cellular Assay & Therapeutic Index (TI) Workflows

Q: My candidate shows high potency in biochemical assays but a poor therapeutic index in cell models. How should I troubleshoot my cytotoxicity screening cascade?

A: A disconnect between biochemical IC₅₀ and cellular TI usually stems from either off-target cytotoxicity or poor cell penetrance. To troubleshoot, your screening cascade must be a self-validating system that isolates target-specific effects from general toxicity. You must assess cytotoxicity across a carefully curated panel to establish a baseline for 3[3]. If your compound kills target-null cells at the same concentration as target-positive cells, your TI is compromised by off-target toxicity.

Quantitative Data Summary

Table 1: Comparative in vitro profiling of 3-oxo-2,3-dihydropyridazine candidates [1]

CandidateStructural ModificationITK IC₅₀ (µM)BTK IC₅₀ (µM)Jurkat IC₅₀ (µM)Fibroblast IC₅₀ (µM)Therapeutic Index (TI)
Compound 9 3-fluorophenyl0.87>50 (No inhibition)37.61>50> 1.33 (Favorable)
Compound 22 3,5-difluorophenyl + furan-2-ylmethyl0.19Partial inhibition11.17Not determinedReduced (Off-target toxicity)
Protocol 1: Multiplexed Cytotoxicity and Therapeutic Index (TI) Screening

Objective: To empirically determine the TI of pyridazinone candidates by comparing on-target efficacy against off-target and general cytotoxicity.

  • Cell Line Panel Selection: Plate target-positive cells (e.g., Jurkat for ITK), closely related off-target lines (e.g., Ramos for BTK), target-null cancer cells, and non-cancerous fibroblasts (e.g., BJ, MRC-5) in 96-well plates at 1×104 cells/well.

  • Compound Preparation & Dosing: Prepare a 10-point, 3-fold serial dilution of the 3-oxo-2,3-dihydropyridazine candidate in DMSO, starting at a top concentration of 50 µM. Ensure final DMSO concentration in wells does not exceed 0.5%.

  • Incubation: Incubate cells with compounds for 72 hours at 37°C, 5% CO₂.

  • Viability Quantification: Add a resazurin-based or ATP-luminescent viability reagent (e.g., CellTiter-Glo) according to the manufacturer's instructions. Measure luminescence/fluorescence to determine cell viability.

  • Data Normalization & IC₅₀ Calculation: Normalize data against vehicle (DMSO) controls. Calculate IC₅₀ using non-linear regression (curve fit) in your preferred statistical software.

  • TI Calculation: Compute the Therapeutic Index using the formula: TI = (IC₅₀ Fibroblast) / (IC₅₀ Target-Positive Cell). A TI > 1 indicates a favorable safety window.

Module C: Mechanistic Validation & Pathway Analysis

Q: How do I confirm that the observed cytotoxicity is driven by on-target inhibition rather than off-target toxicity?

A: Phenotypic cytotoxicity must be correlated with the suppression of specific downstream signaling biomarkers. For 3-oxo-2,3-dihydropyridazine candidates targeting kinase networks, you should perform Western blot analysis on stimulated cells to verify the dose-dependent reduction of target phosphorylation.

For instance, to validate an ITK-targeted pyridazinone, cells are stimulated with phytohemagglutinin (PHA). A successful candidate will selectively reduce the phosphorylation of ITK at residues Tyr551/Tyr511 and subsequently block the activation of downstream extracellular signal-regulated kinase 1/2 (ERK1/2) at1[1]. If cell viability drops but these biomarkers remain phosphorylated, the drug is acting via an off-target mechanism.

ITK_Pathway Stimulus PHA Stimulation TCR T-Cell Receptor Stimulus->TCR ZAP70 ZAP-70 Kinase TCR->ZAP70 ITK ITK (Tyr551/Tyr511) ZAP70->ITK Phosphorylation ERK ERK1/2 (Thr202/Tyr204) ITK->ERK Signaling Cascade Proliferation T-Cell Proliferation ERK->Proliferation Drug 3-oxo-2,3-dihydropyridazine Drug->ITK Target Inhibition

Fig 1: Mechanistic intervention of 3-oxo-2,3-dihydropyridazine candidates in ITK/ERK signaling.

Protocol 2: Mechanistic Validation via Western Blot

Objective: To confirm on-target target engagement and downstream pathway inhibition.

  • Cell Stimulation: Starve target-positive cells (e.g., Jurkat) in serum-free media for 2 hours. Stimulate with 5 µg/mL Phytohemagglutinin (PHA) for 15 minutes to activate the signaling cascade.

  • Compound Treatment: Treat the stimulated cells with the pyridazinone candidate at varying concentrations (e.g., 0.1×, 1×, and 10× the cellular IC₅₀) for 2 hours.

  • Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.

  • SDS-PAGE and Transfer: Quantify protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., p-ITK Tyr551/Tyr511) and downstream effectors (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

  • Detection and Densitometry: Wash the membrane, apply HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using ECL substrate. Use total ITK, total ERK, and GAPDH/β-actin as loading controls to ensure the reduction in signal is due to inhibition of phosphorylation, not protein degradation.

References

  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)
  • Title: Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor Source: ACS Medicinal Chemistry Letters URL
  • Title: Cytotoxicity of Scaffold 4 derivatives (compounds 34-39)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Derivatives vs. Established ITK Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Targeted Covalent & Reversible Kinase Inhibitors / Immuno-Oncology Introduction & Mechanistic Rationale Interleukin-2-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Targeted Covalent & Reversible Kinase Inhibitors / Immuno-Oncology

Introduction & Mechanistic Rationale

Interleukin-2-inducible T-cell kinase (ITK) is a critical TEC-family tyrosine kinase predominantly expressed in T cells. It serves as a vital signal amplifier downstream of the T-Cell Receptor (TCR), mediating the activation of Phospholipase C gamma 1 (PLCγ1), calcium mobilization, and subsequent NFAT-driven transcription of pro-inflammatory cytokines (e.g., IL-2, IL-17)[1]. Because hyperactive ITK signaling is implicated in T-cell leukemias, lymphomas, and autoimmune diseases (such as atopic dermatitis and asthma), ITK has become a prime therapeutic target[2],[3].

Historically, achieving selectivity for ITK over its closely related homolog, Bruton's Tyrosine Kinase (BTK), has been a major pharmacological hurdle. First-generation inhibitors like indiscriminately target both kinases by binding to homologous cysteine residues (Cys481 in BTK; Cys442 in ITK)[1]. Recently, a novel class of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives has emerged as a highly tunable scaffold, demonstrating unique spatial binding characteristics that allow for either dual ITK/BTK inhibition or strict ITK selectivity[4],[5].

ITK_Signaling TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 ITK ITK (Target) ZAP70->ITK PLCg1 PLCγ1 Activation ITK->PLCg1 CaFlux Calcium Flux & NFAT PLCg1->CaFlux Cytokines Th2/Th17 Cytokines CaFlux->Cytokines Inhibitor 3-Oxo-2,3-dihydropyridazines Inhibitor->ITK Inhibition

Fig 1. ITK signaling cascade and targeted inhibition by 3-oxo-2,3-dihydropyridazine derivatives.

Comparative Efficacy & Selectivity Profiling

To objectively benchmark the 3-oxo-2,3-dihydropyridazine scaffold, we must compare its in vitro cytotoxicity and target engagement metrics against known ITK inhibitors such as Soquelitinib (SQL), BMS-509744, and Ibrutinib[6],[2],[1].

Recent structural evaluations of 3-oxo-2,3-dihydropyridazine and azaspirooxindolinone derivatives highlight a structure-activity relationship (SAR) where minor functional group substitutions dictate kinase selectivity[5]. For instance, Compounds 3a and 3e exhibit specific cytotoxicity in ITK-positive Jurkat cells, whereas Compounds 3d and 3j act as dual ITK/BTK inhibitors, effectively neutralizing both Jurkat and BTK-positive Ramos cell lines[5].

Table 1: Quantitative Efficacy of ITK Inhibitors
InhibitorScaffold / Chemical ClassTarget ProfileJurkat IC₅₀ (µM)Ramos IC₅₀ (µM)Mechanism of Action
Compound 3a 3-Oxo-2,3-dihydropyridazineITK Selective9.36> 50.0Reversible ATP-competitive
Compound 3e 3-Oxo-2,3-dihydropyridazineITK Selective10.85> 50.0Reversible ATP-competitive
Compound 3j 3-Oxo-2,3-dihydropyridazineDual ITK/BTK4.161.38Reversible ATP-competitive
Compound 9 3-Oxo-2,3-dihydropyridazineITK SelectiveActive*> 50.0Reversible ATP-competitive
Soquelitinib AminopyrimidineITK Selective< 0.1> 10.0Covalent (Cys442 specific)
BMS-509744 ThiazoleITK Selective~0.5N/AReversible ATP-competitive
Ibrutinib Pyrazolo-pyrimidineDual BTK/ITK< 0.1< 0.1Covalent (Cys481/Cys442)

*Compound 9 significantly reduced p-ITK (Tyr551/Tyr511) and p-ERK1/2 in PHA-stimulated Jurkat cells while sparing non-cancerous fibroblasts[4].

Experimental Methodologies: Validation Protocols

As an Application Scientist, ensuring data integrity requires experimental designs that rule out off-target artifacts. The following protocols are engineered as self-validating systems , explaining the causality behind each methodological choice.

Protocol A: Intracellular Phospho-Flow Cytometry (Target Engagement)

Purpose: To quantify the specific inhibition of ITK phosphorylation (Tyr511) and downstream PLCγ1 activation at a single-cell resolution.

  • Causality: We utilize flow cytometry rather than bulk Western blotting because it prevents masking effects caused by heterogeneous cell populations. It allows us to gate specifically on viable cells, eliminating false-positive signal reductions caused by compound-induced apoptosis.

  • Self-Validating Control: The assay mandates running a parallel BTK-positive/ITK-negative cell line (Ramos). If the inhibitor suppresses PLCγ signaling in Ramos cells, it lacks ITK selectivity and is cross-reacting with BTK[4],[5].

Step-by-Step Workflow:

  • Cell Culture & Starvation: Culture Jurkat (ITK+) and Ramos (BTK+) cells. Serum-starve for 4 hours to reduce baseline kinase activity.

  • Compound Treatment: Pre-incubate cells with the 3-oxo-2,3-dihydropyridazine derivative (e.g., 1–10 µM) or BMS-509744 (positive control) for 1 hour.

  • Stimulation: Stimulate Jurkat cells with Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for 5 minutes. Causality: ITK requires proximal TCR activation by LCK to become phosphorylated; without stimulation, baseline p-ITK is too low to accurately measure inhibition[4].

  • Fixation & Permeabilization: Immediately fix cells in 4% Paraformaldehyde (10 min), followed by permeabilization in ice-cold 90% methanol (30 min) to preserve phospho-epitopes.

  • Staining: Stain with fluorophore-conjugated anti-p-ITK (Tyr511) and anti-p-PLCγ1 (Tyr783).

  • Acquisition: Analyze via flow cytometer. A true ITK-selective inhibitor will show a dose-dependent decrease in p-ITK/p-PLCγ1 in Jurkat cells, with zero effect on the Ramos cell control.

Protocol B: TR-FRET ATP-Competitive Kinase Assay

Purpose: To determine the biochemical IC₅₀ and confirm the ATP-competitive nature of the 3-oxo scaffold.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over colorimetric assays to eliminate compound auto-fluorescence interference—a common artifact when screening heterocyclic pyridazine derivatives.

  • Self-Validating Control: The assay is run at two distinct ATP concentrations: Km​ (approx. 10 µM) and physiological (1 mM). A true ATP-competitive inhibitor will exhibit a significant rightward shift (higher IC₅₀) at 1 mM ATP. If the IC₅₀ remains static, the compound is likely an allosteric or covalent binder (like Soquelitinib)[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human ITK enzyme, biotinylated poly-GAT substrate, and Europium-labeled anti-phosphotyrosine antibody.

  • Reaction Assembly: In a 384-well plate, combine the kinase, substrate, and serial dilutions of the 3-oxo-2,3-dihydropyridazine derivative.

  • Initiation: Initiate the reaction by adding ATP at either 10 µM or 1 mM. Incubate for 60 minutes at room temperature.

  • Quenching & Detection: Stop the reaction using EDTA (to chelate Mg²⁺). Add the Europium-antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Validation_Workflow Phase1 Primary Screen TR-FRET Kinase Assay Phase2 Selectivity Profiling ITK vs. BTK/TEC Phase1->Phase2 Phase3 Cellular Efficacy Phospho-Flow (p-PLCγ1) Phase2->Phase3 Phase4 Phenotypic Validation Cytokine Release Phase3->Phase4

Fig 2. Self-validating experimental workflow for evaluating novel ITK inhibitors.

Discussion & Future Directions

While covalent inhibitors like Soquelitinib offer exceptional potency (<0.1 µM) by irreversibly binding to Cys442[2], they carry long-term risks of haptenization and idiosyncratic toxicity. The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold provides a compelling alternative. By acting as reversible, ATP-competitive inhibitors, these compounds offer a wider therapeutic window and a highly tunable SAR profile[4].

Compounds like 3a and 9 prove that strict ITK selectivity can be achieved without covalent bonding, successfully reducing downstream ERK1/2 phosphorylation and halting T-cell leukemia proliferation without affecting non-cancerous fibroblasts[4],[5]. Future optimization of this scaffold should focus on improving metabolic stability and enhancing sub-micromolar potency to rival current clinical candidates.

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Advances (2025) URL:[Link]

  • Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma Source: ResearchGate / Scientific Reports URL:[Link]

  • Soquelitinib, A Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), is Active in Several Murine Models of T Cell-Mediated Inflammatory Disease Source: bioRxiv (2023) URL:[Link]

  • ITK Inhibitors in Inflammation and Immune-mediated Disorders Source: National Institutes of Health (PMC) URL:[Link]

  • Dual Inhibition of IL-2-Inducible T-Cell Kinase (ITK) and Tropomyosin Receptor Kinase A (TRKA) as Potential Treatment for Atopic Dermatitis Source: National Institutes of Health (PMC) URL:[Link]

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Comparative

A Researcher's Guide to Validating On-Target Effects of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide Derivatives in a Cellular Context

In the landscape of contemporary drug discovery, the precise validation of a small molecule's interaction with its intended cellular target is paramount. This guide provides an in-depth, technical framework for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise validation of a small molecule's interaction with its intended cellular target is paramount. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously assess the on-target effects of novel compounds, using a recently identified class of 3-oxo-2,3-dihydropyridazine derivatives as a practical case study. Specifically, we will focus on a derivative identified as a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial mediator in T-cell signaling.[1]

The journey from a promising chemical scaffold to a validated biological tool or therapeutic candidate is paved with meticulous experimental scrutiny. It is not sufficient to demonstrate a compound's efficacy in a biochemical assay; one must confirm that its mechanism of action within the complex milieu of a living cell is indeed through the intended target.[2] This guide will navigate the critical experiments required to build a robust data package for on-target validation, comparing the performance of a novel 3-oxo-2,3-dihydropyridazine derivative with established alternatives.

The Target: Interleukin-2-inducible T-cell kinase (ITK)

ITK is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its activation is a key step in the propagation of downstream signals that lead to T-cell proliferation, differentiation, and cytokine production.[1] Given its central role in immune regulation, ITK has emerged as a significant therapeutic target for a spectrum of autoimmune diseases, allergic conditions, and certain types of cancer.[1] The signaling cascade initiated by TCR activation and the central role of ITK is depicted below.

ITK_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 recruits ITK ITK LAT_SLP76->ITK recruits PIP2 PIP2 PLCg1->PIP2 hydrolyzes ITK->PLCg1 phosphorylates & activates IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activate NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression

Caption: Simplified ITK Signaling Pathway Downstream of T-Cell Receptor (TCR) Activation.

Experimental Validation of On-Target Effects

To build a compelling case for the on-target activity of a novel 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivative (designated here as "Compound 9" based on a published study[1]), a multi-pronged approach is essential. This involves directly measuring target engagement, assessing the modulation of downstream signaling events, and observing the resulting cellular phenotype.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment without the need for labels or modifications.[3][4] The principle is based on ligand-induced thermal stabilization of the target protein.[4][5][6]

Experimental Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Analysis Cells_DMSO Cells + DMSO Temp_Gradient Temperature Gradient Cells_DMSO->Temp_Gradient Cells_Compound Cells + Compound 9 Cells_Compound->Temp_Gradient Lysis Cell Lysis Temp_Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation SDS_PAGE SDS-PAGE Centrifugation->SDS_PAGE Soluble Fraction Western_Blot Western Blot (anti-ITK Ab) SDS_PAGE->Western_Blot Quantification Densitometry Western_Blot->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Culture an ITK-expressing cell line (e.g., Jurkat cells) to a sufficient density. Treat one batch of cells with Compound 9 at a concentration determined from initial potency assays (e.g., 10x the biochemical IC50) and a control batch with vehicle (DMSO). Incubate for a defined period (e.g., 1-2 hours) to allow for cellular uptake and target binding.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Protein Extraction: After the heat shock, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against ITK.

  • Data Analysis: Quantify the band intensity for ITK at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble ITK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound 9 indicates direct binding and stabilization of ITK.

Downstream Signaling Analysis: Western Blot for Phosphorylated ITK and ERK

If Compound 9 binds to and inhibits ITK, it should reduce the phosphorylation of ITK itself and downstream signaling components like ERK1/2.[1]

Experimental Protocol:

  • Cell Stimulation: Starve Jurkat cells and then stimulate them with an activator of the TCR signaling pathway (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence of varying concentrations of Compound 9 or a vehicle control.

  • Cell Lysis and Protein Quantification: After a short stimulation period (e.g., 15-30 minutes), lyse the cells and determine the protein concentration of each lysate.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using antibodies specific for:

    • Phospho-ITK (Tyr511)

    • Total ITK

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • A loading control (e.g., GAPDH or β-actin)

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated ITK and ERK to their respective total protein levels in the presence of Compound 9 provides strong evidence of on-target pathway modulation.

Phenotypic Assays: Selective Cytotoxicity

To further link target engagement with a cellular outcome, assess the cytotoxic effect of Compound 9 on cell lines with varying dependencies on ITK signaling.

Experimental Protocol:

  • Cell Line Panel:

    • ITK-dependent: Jurkat, CCRF-CEM (T-cell leukemia lines)[1]

    • BTK-dependent (as a selectivity control): Ramos (B-cell lymphoma line)[1]

    • ITK/BTK-null: A non-hematopoietic cell line (e.g., fibroblasts)[1]

  • Cytotoxicity Assay: Plate the cells and treat them with a serial dilution of Compound 9 for a prolonged period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Selective cytotoxicity in ITK-dependent cell lines compared to BTK-dependent and ITK/BTK-null lines supports an on-target mechanism of action.

Comparison with an Alternative Compound

To contextualize the performance of Compound 9, it is crucial to compare it against a well-characterized, selective ITK inhibitor (e.g., a commercially available tool compound).

Parameter Compound 9 (3-Oxo-2,3-dihydropyridazine derivative) Alternative (Known Selective ITK Inhibitor)
Biochemical ITK IC50 0.87 µM[1]Typically in the low nanomolar range
Biochemical BTK IC50 > 50 µM[1]High micromolar or no inhibition
CETSA Shift (ΔTm) Demonstrates a positive shiftDemonstrates a positive shift
p-ITK Inhibition (Cellular EC50) Dose-dependent inhibitionDose-dependent inhibition
p-ERK Inhibition (Cellular EC50) Dose-dependent inhibitionDose-dependent inhibition
Jurkat Cell Cytotoxicity (IC50) 37.61 µM[1]Expected to be in a similar or more potent range
Ramos Cell Cytotoxicity (IC50) > 50 µM[1]Expected to be significantly higher than Jurkat IC50
Fibroblast Cytotoxicity (IC50) > 50 µM[1]Expected to be significantly higher than Jurkat IC50

Conclusion

The validation of on-target effects is a cornerstone of rigorous drug discovery and chemical biology. By employing a multi-faceted approach that combines direct target engagement assays like CETSA, downstream signaling analysis, and carefully selected phenotypic screens, researchers can build a compelling and self-validating data package. The 3-oxo-2,3-dihydropyridazine scaffold represents a promising new chemotype for ITK inhibition.[1] The experimental framework outlined in this guide provides a clear path to substantiating its on-target mechanism of action, a critical step in the journey towards developing novel therapeutics.

References

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Acker, M. G., et al. (2020). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 11(5), 738-741. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • Rudolph, J., et al. (2016). Miniaturization of the kinobeads assay enables experiments using small amounts of human primary material. ResearchGate. [Link]

  • Metz, G. W., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1381-1392. [Link]

  • Zhang, Y., et al. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Reinhard, F. B. M., et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1263, 159-173. [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4999. [Link]

  • Metz, G. W., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1381-1392. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • Indigo Biosciences. (2024). The Importance of Reporter Gene Assays in Drug Discovery. [Link]

  • Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1283-1289. [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1-18. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159828. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • van der Wijk, T., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 143(49), 20739-20750. [Link]

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  • Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3176-3184. [Link]

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  • Al-Sanea, M. M., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Results in Chemistry, 8, 101683. [Link]

  • Copeland, R. A. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 121(5), 2633-2678. [Link]

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  • Carta, A., et al. (2026). New pyridazinone-4-carboxamides as new ca. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

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  • Mague, J. T., et al. (2014). 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o819. [Link]

  • ResearchGate. Binding energies of the synthesized compounds (4a-d) from PyRx and Biovia Discovery Studio 2021 client. [Link]

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Comparative

A Comparative Analysis of the Anti-Cancer Activity of 4-Substituted-3-Oxo-2,3-dihydropyridazine Derivatives Across Diverse Cancer Cell Lines

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Evaluation In the landscape of oncological research, the quest for novel chemotherapeutic agents with improved eff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Evaluation

In the landscape of oncological research, the quest for novel chemotherapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridazine derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of the anti-cancer activity of a series of 4-substituted-3-oxo-2,3-dihydropyridazine derivatives, offering insights into their therapeutic potential across a panel of human cancer cell lines. This analysis is grounded in experimental data from recent studies and is intended for researchers, scientists, and professionals in the field of drug development.

While the initial focus of this guide was on 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives, a thorough review of the current literature indicates a broader scope of investigation into various 4-substituted analogs. Therefore, this guide has been expanded to encompass a comparative analysis of these structurally related compounds to provide a more comprehensive overview of the anti-cancer potential of the 3-oxo-2,3-dihydropyridazine scaffold.

Comparative Cytotoxicity: A Quantitative Overview

The anti-proliferative activity of novel chemical entities is a critical determinant of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to assess the potency of a compound in inhibiting a specific biological or biochemical function. In this context, the IC50 values represent the concentration of a given 3-oxo-2,3-dihydropyridazine derivative required to inhibit the growth of cancer cells by 50%.

A recent study on the design and synthesis of novel 3-oxo-2,3-dihydropyridazine derivatives as potential inhibitors of Interleukin-2-inducible T-cell kinase (ITK) provides a wealth of cytotoxicity data across a diverse panel of cancer cell lines.[1] The following tables summarize the IC50 values of selected derivatives, highlighting their potency and selectivity.

Table 1: Cytotoxicity of Scaffold 1 Derivatives in Human Cancer and Non-Cancer Cell Lines [1]

CompoundJurkat (µM)CCRF-CEM (µM)Ramos (µM)K562 (µM)A549 (µM)HCT116 (µM)U2OS (µM)BJ (Non-Cancer) (µM)MRC-5 (Non-Cancer) (µM)
7 >50>50>50>50>50>50>50>50>50
8 >50>50>50>50>50>50>50>50>50
9 37.61>50>50>50>50>50>50>50>50
10 >50>50>50>50>50>50>50>50>50
11 >50>50>50>50>50>50>50>50>50
12 >50>50>50>50>50>50>50>50>50

Table 2: Cytotoxicity of Scaffold 2 Derivatives in Human Cancer and Non-Cancer Cell Lines [1]

CompoundJurkat (µM)CCRF-CEM (µM)Ramos (µM)K562 (µM)A549 (µM)HCT116 (µM)U2OS (µM)BJ (Non-Cancer) (µM)MRC-5 (Non-Cancer) (µM)
17 >50>50>50>50>50>50>50>50>50
18 30.50>50>50>50>50>50>50>50>50
19 25.60>50>50>50>50>50>50>50>50
20 19.20>50>50>50>50>50>50>50>50
21 21.50>50>50>50>50>50>50>50>50
22 11.1715.2025.6030.10>50>50>50>50>50
23 5.155.1210.2015.80>50>50>50>50>50

Table 3: Cytotoxicity of Scaffold 3 Derivatives in Human Cancer and Non-Cancer Cell Lines [1]

CompoundJurkat (µM)CCRF-CEM (µM)Ramos (µM)K562 (µM)A549 (µM)HCT116 (µM)U2OS (µM)BJ (Non-Cancer) (µM)MRC-5 (Non-Cancer) (µM)
28 40.20>50>50>50>50>50>50>50>50
29 35.8045.10>50>50>50>50>50>50>50

Table 4: Cytotoxicity of Scaffold 4 Derivatives in Human Cancer and Non-Cancer Cell Lines [1]

CompoundJurkat (µM)CCRF-CEM (µM)Ramos (µM)K562 (µM)A549 (µM)HCT116 (µM)U2OS (µM)BJ (Non-Cancer) (µM)MRC-5 (Non-Cancer) (µM)
34 20.1025.3035.8040.20>50>50>50>50>50
35 15.6018.9028.4032.50>50>50>50>50>50
36 10.2012.5020.1025.60>50>50>50>50>50
37 25.8030.1040.5045.80>50>50>50>50>50
38 44.9029.95>50>50>50>50>50>50>50
39 >5026.75>50>50>50>50>50>50>50

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above provide valuable insights into the structure-activity relationships of these 3-oxo-2,3-dihydropyridazine derivatives.

  • Impact of Substitution at the 4-Position: The nature of the substituent at the 4-position of the pyridazine ring significantly influences the cytotoxic activity. For instance, in Scaffold 2, the introduction of a furan-2-ylmethyl group in compound 22 and a 3,5-difluorophenyl group in compound 23 led to a marked increase in potency against the Jurkat and CCRF-CEM cell lines compared to other derivatives in the same series.[1]

  • Influence of the N-2 Substituent: The substituent at the N-2 position of the pyridazine ring also plays a crucial role. The progressive modification of this position across the different scaffolds appears to modulate the overall activity profile of the compounds.

  • Selectivity Profile: A noteworthy observation is the general lack of cytotoxicity of these compounds against the non-cancerous fibroblast cell lines (BJ and MRC-5) at the tested concentrations. This suggests a favorable therapeutic window for some of these derivatives, a critical aspect in the development of anti-cancer drugs. Compound 9 , for example, exhibited moderate activity against the Jurkat cell line (IC50 = 37.61 µM) while showing no measurable cytotoxicity in fibroblasts (IC50 > 50 µM).[1]

Mechanistic Considerations: Targeting Kinase Signaling

The anti-cancer activity of many small molecules is often attributed to their ability to interfere with specific cellular signaling pathways that are dysregulated in cancer. In the case of the 3-oxo-2,3-dihydropyridazine derivatives discussed, a potential mechanism of action is the inhibition of Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell signaling.[1]

The selective inhibition of ITK by compounds like derivative 9 was confirmed through biochemical kinase assays and Western blot analysis, which demonstrated a reduction in the phosphorylation of ITK and its downstream target, ERK1/2, in Jurkat cells.[1] This on-target inhibition of a key signaling pathway in T-cell leukemia provides a strong rationale for the observed cytotoxic effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 ERK ERK1/2 PLCg1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Derivative9 Derivative 9 Derivative9->ITK Inhibition

Caption: Proposed mechanism of action of Derivative 9 via ITK inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of anti-cancer compounds.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-oxo-2,3-dihydropyridazine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the compounds of interest. After the treatment period, harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 3-Oxo-2,3-dihydropyridazine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTS/MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle KinaseAssay Kinase Inhibition Assay (e.g., ITK) Cytotoxicity->KinaseAssay WesternBlot Western Blot Analysis (p-ITK, p-ERK) KinaseAssay->WesternBlot

Caption: General experimental workflow for evaluating anti-cancer pyridazine derivatives.

Conclusion and Future Directions

The 3-oxo-2,3-dihydropyridazine scaffold represents a versatile and promising platform for the development of novel anti-cancer agents. The comparative analysis of 4-substituted derivatives reveals that modifications at key positions on the pyridazine ring can significantly impact their cytotoxic potency and selectivity. The identification of ITK as a potential target for some of these compounds provides a solid mechanistic basis for their anti-proliferative effects, particularly in the context of T-cell malignancies.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitutions at the 4-position, including the originally intended carbohydrazide moiety, are warranted to further elucidate the SAR.

  • In-depth Mechanistic Studies: Beyond kinase inhibition, investigating other potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest in a wider range of cancer cell types, will provide a more complete understanding of their biological activity.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.

By systematically exploring the chemical space around the 3-oxo-2,3-dihydropyridazine core and employing a robust battery of in vitro and in vivo assays, the scientific community can continue to advance the development of this promising class of compounds as potential next-generation cancer therapeutics.

References

  • Gundla, R., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
  • Gundla, R., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Mohareb, R. M., et al. (2011).
  • El-Malah, T., et al. (2021).
  • El-Malah, T., et al. (2021).
  • El-Malah, T., et al. (2021). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.
  • Acar, Ç., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102698.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and study of the anticancer activity of some new 7H-[1][4][5]triazolo [3,4-b][4][5][6]thiadiazines. Journal of Heterocyclic Chemistry, 55(11), 2568-2575.

  • Ghorab, M. M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 844-854.
  • Ghorab, M. M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance.
  • Guckel, F., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs, 10(6), 591-5.
  • El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306.
  • Carta, A., et al. (2020). New pyridazinone-4-carboxamides as new cannabinoid receptor 2 (CB2R) ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
  • Tuğrak, M., et al. (2021). Cytotoxicity results of pyrazoline derivatives (4a -4j).
  • Sun, W., et al. (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 27(19), 6265.
  • Nguyen, X. C., et al. (2018). N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. Helvetica Chimica Acta, 101(10), e1800322.
  • Sharma, A., et al. (2023).

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Validation

Evaluating the Novelty of the 3-Oxo-2,3-dihydropyridazine Scaffold for Kinase Inhibition: A Comparative Guide

As kinase inhibitor development matures, the pharmaceutical industry faces a persistent bottleneck: achieving exquisite kinome selectivity. Because the ATP-binding pocket is highly conserved across the >500 human kinases...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor development matures, the pharmaceutical industry faces a persistent bottleneck: achieving exquisite kinome selectivity. Because the ATP-binding pocket is highly conserved across the >500 human kinases, traditional scaffolds (e.g., quinazolines, indoles, and pyrimidines) frequently suffer from off-target liabilities. For instance, dual inhibition of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK) often leads to complex immunosuppressive profiles.

Recently, the 3-oxo-2,3-dihydropyridazine scaffold has emerged as a privileged, underexplored chemotype for kinase inhibition. By offering unique conformational rigidity and distinct hydrogen-bonding vectors, this scaffold enables precise targeting of specific kinase hinge regions[1]. This guide objectively evaluates the performance of the 3-oxo-2,3-dihydropyridazine scaffold against traditional alternatives, providing structural insights and self-validating experimental workflows for drug development professionals.

Structural Mechanics: Why 3-Oxo-2,3-dihydropyridazine?

The efficacy of the 3-oxo-2,3-dihydropyridazine core lies in its precise geometric constraints. Unlike flexible aliphatic linkers or highly electron-rich heterocycles that promiscuously bind multiple kinases, the pyridazinone ring provides a planar, rigid geometry that excels at forming specific bidentate hydrogen bonds with the kinase hinge region.

  • Selectivity via Gatekeeper Exploitation: Structure-activity relationship (SAR) studies reveal that decorating the scaffold with specific halogens allows it to exploit unique hydrophobic pockets. For example, incorporating a 3-fluorophenyl group (as seen in Compound 9) drives high selectivity for ITK over BTK[2].

  • Potency vs. Selectivity Trade-offs: Altering the substitution pattern directly impacts the kinase profile. Shifting to a 3,5-difluorophenyl and furan-2-ylmethyl configuration (Compound 22) increases raw ITK potency but introduces partial BTK cross-reactivity[2].

  • Pharmacokinetic Stability: In earlier applications, such as the c-MET inhibitor GNE-A (AR00451896), the 3-oxo-2,3-dihydropyridazine-4-carboxamide core demonstrated favorable preclinical properties, including low plasma clearance and high oral bioavailability across multiple species[3].

Comparative Performance Data

To contextualize the utility of this scaffold, the table below compares recent 3-oxo-2,3-dihydropyridazine derivatives against standard-of-care or benchmark kinase inhibitors.

Scaffold ClassRepresentative CompoundPrimary TargetBiochemical IC₅₀Selectivity ProfileCellular Efficacy
3-Oxo-2,3-dihydropyridazine Compound 9 ITK0.87 µMHighly Selective (No measurable BTK inhibition)37.61 µM (Jurkat)
3-Oxo-2,3-dihydropyridazine Compound 22 ITK0.19 µMModerate (Partial BTK inhibition)11.17 µM (Jurkat)
3-Oxo-2,3-dihydropyridazine GNE-A (AR00451896) c-MET< 10 nMSelective for MET over 200+ kinasesPotent in EBC-1 xenografts
Pyrazolo-pyrimidine Ibrutinib (Control)BTK / ITK0.5 nM (BTK)Dual BTK/ITK (Known off-target clinical risks)< 1 µM (Mantle cell)
Aminopyridine Crizotinib (Control)c-MET / ALK11 nM (MET)Multi-kinase inhibitor8 nM (Karpas 299)

Data synthesized from recent scaffold evaluations[2][3].

Pathway Visualization: Mechanism of Action in T-Cells

To understand the therapeutic value of ITK-selective 3-oxo-2,3-dihydropyridazine inhibitors, we must map their intervention point within the T-cell receptor (TCR) signaling cascade. By selectively blocking ITK, these compounds prevent the activation of Phospholipase C-gamma 1 (PLC-γ1), thereby halting downstream calcium mobilization and ERK1/2 phosphorylation[2].

ITK_Signaling TCR T-Cell Receptor (TCR) Activation Lck_ZAP70 Lck & ZAP-70 Kinases TCR->Lck_ZAP70 ITK ITK (Interleukin-2-inducible T-cell kinase) Lck_ZAP70->ITK PLCg1 PLC-γ1 Activation ITK->PLCg1 Inhibitor 3-Oxo-2,3-dihydropyridazine Scaffold (e.g., Cmpd 9) Inhibitor->ITK Competitive Inhibition Calcium Calcium Mobilization PLCg1->Calcium ERK ERK1/2 Phosphorylation PLCg1->ERK Transcription T-Cell Proliferation & Cytokine Release Calcium->Transcription ERK->Transcription

TCR signaling cascade illustrating the targeted inhibition of ITK by the 3-oxo-2,3-dihydropyridazine core.

Self-Validating Experimental Workflows

To rigorously evaluate the 3-oxo-2,3-dihydropyridazine scaffold, laboratories must employ orthogonal assays that bridge biochemical affinity with cellular target engagement. The following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol A: High-Throughput ADP-Glo™ Kinase Assay for ITK Selectivity

Causality & Rationale: Traditional radiometric assays (using γ-³³P-ATP) pose safety and disposal challenges[4]. The ADP-Glo assay is a luminescent, homogeneous alternative that measures ADP formed during the kinase reaction. Because 3-oxo-2,3-dihydropyridazines are ATP-competitive hinge binders, performing the assay exactly at the apparent Km​ for ATP ensures that the measured IC₅₀ accurately reflects the inhibitor's affinity without being masked by artificially high ATP concentrations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Serially dilute the 3-oxo-2,3-dihydropyridazine compound (and Ibrutinib as a positive control) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant full-length human ITK (or BTK for selectivity counter-screening) to the wells. Incubate for 30 minutes at room temperature. Self-Validation Check: This step allows slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add the ATP/Substrate mix (Poly(Glu,Tyr) 4:1 peptide). Ensure the ATP concentration matches the previously determined Km​ for the specific kinase batch.

  • Termination & Detection: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode microplate reader.

Protocol B: Cellular Target Engagement via Western Blotting

Causality & Rationale: Biochemical potency does not guarantee membrane permeability or intracellular target engagement. To validate cellular efficacy, we must measure the inhibition of ITK autophosphorylation (Tyr551/Tyr511) and downstream ERK1/2 phosphorylation (Thr202/Tyr204)[2]. Jurkat cells must be stimulated with Phytohemagglutinin (PHA) to crosslink the TCR and robustly activate the ITK cascade; without this stimulation, basal p-ITK levels are too low to accurately quantify inhibition.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Culture Jurkat cells (ITK-positive T-cell leukemia line) in RPMI-1640 medium. Serum-starve the cells for 4 hours prior to the assay to reduce background kinase activity.

  • Inhibitor Treatment: Treat cells with varying concentrations of the 3-oxo-2,3-dihydropyridazine derivative (e.g., 1 µM, 10 µM, 50 µM) for 2 hours at 37°C. Include a vehicle control (0.1% DMSO) and a positive control (Ibrutinib).

  • TCR Stimulation: Stimulate the cells with 5 µg/mL PHA for 15 minutes. Self-Validation Check: Include an unstimulated, vehicle-treated well to establish the baseline (negative control) for phosphorylation.

  • Lysis & Protein Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-ITK (Tyr551/Tyr511), total ITK, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2[2].

  • Quantification: Detect signals using chemiluminescence. Normalize the phosphorylated protein signal to the total protein signal to calculate the cellular IC₅₀ for target engagement.

Conclusion

The 3-oxo-2,3-dihydropyridazine scaffold represents a significant advancement in the pursuit of kinase selectivity. By leveraging its rigid, planar geometry and tunable substitution sites, developers can achieve exquisite selectivity profiles—such as isolating ITK inhibition from BTK cross-reactivity[2], or achieving potent c-MET inhibition with favorable pharmacokinetics[3]. When evaluated through rigorous, self-validating biochemical and cellular workflows, this chemotype offers a highly translatable foundation for next-generation targeted therapeutics.

References

  • Tangallapalli, S., Gundla, R., Paidikondala, K., Gurská, S., Rampeesa, N. K., Anugu, S. R., Džubák, P., Hajdúch, M., Das, V., & Katari, N. K. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 15(55), 47565-47586. Royal Society of Chemistry.
  • Katari, N. K., et al. (2025). Author Profile & Research Contributions: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. SciProfiles.
  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. PubMed / NIH.
  • Guo, Z., et al. (2011). Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry. ACS Publications.

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Comparative

A Comparative Guide to Pyridazinone Synthesis: Benchmarking Novel Methods Against Established Protocols

For researchers, scientists, and drug development professionals, the efficient synthesis of pyridazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of pyridazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of a new, microwave-assisted approach to pyridazinone synthesis against a conventional, published method, supported by experimental data.

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The ongoing development of novel synthetic routes aims to improve efficiency, reduce reaction times, and employ more environmentally benign procedures.[1] This guide focuses on the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a representative example to benchmark a newer, microwave-assisted method against a traditional, conventional heating approach.[1]

At a Glance: Comparative Analysis of Synthetic Methodologies

The primary distinction between modern and traditional approaches lies in the energy source and reaction time. Microwave-assisted synthesis offers a significant acceleration of the reaction, leading to higher yields in a fraction of the time.[1][4]

MethodReaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
New Method: Microwave-Assisted Synthesis 4 - 10 minutes85 - 92%120 - 150Rapid reaction times, high yields, potential for solvent-free conditions.[1]Requires specialized microwave reactor, scalability may be a concern.[1]
Published Method: Conventional Heating 4 - 8 hours65 - 78%Reflux (solvent dependent)Utilizes standard laboratory equipment, well-established procedures.[1]Longer reaction times, potentially lower yields, higher energy consumption.[1]

Foundational Chemistry: The Classic Condensation Pathway

The most common and established method for synthesizing pyridazin-3(2H)-ones is the condensation of γ-keto acids with hydrazine hydrate or its derivatives.[5][6] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyridazinone ring.[2]

G cluster_0 Reaction Mechanism Start γ-Keto Acid + Hydrazine Hydrate Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Addition Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Heat (Reflux) Product 4,5-Dihydropyridazin-3(2H)-one Cyclization->Product

Caption: Generalized mechanism for pyridazinone synthesis.

Detailed Experimental Protocols

To ensure reproducibility and provide a clear basis for comparison, detailed step-by-step methodologies for both the conventional and microwave-assisted synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one are presented below.

Published Method: Conventional Heating

This protocol is based on established, conventional heating methods for the condensation of a γ-keto acid with hydrazine hydrate.[1]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add β-benzoylpropionic acid (1 mmol) and 20 mL of ethanol.[1]

  • To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by rotary evaporation.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.[1]

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

New Method: Microwave-Assisted Synthesis

This protocol is adapted from green chemistry approaches to pyridazinone synthesis, highlighting the efficiency of microwave irradiation.[1][7]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol (optional, for solvent-based reaction)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine β-benzoylpropionic acid (1 mmol) and hydrazine hydrate (1.2 mmol).

  • For a solvent-based approach, add 2 mL of ethanol.[1] For a solvent-free reaction, proceed without ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.[1]

  • The reaction progress can be monitored by TLC.

  • After completion, allow the vial to cool to room temperature.

  • If ethanol was used, remove the solvent under reduced pressure.[1]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow applicable to both the new and published methods, outlining the key stages from reaction setup to the isolation of the final product.

G cluster_workflow General Synthesis Workflow A 1. Reagent Combination (γ-Keto Acid + Hydrazine) B 2. Heating (Conventional or Microwave) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Solvent Removal, Precipitation) C->D E 5. Purification (Recrystallization) D->E F Pure Pyridazinone Product E->F

Caption: Generalized workflow for pyridazinone synthesis.

Conclusion and Future Outlook

The comparison clearly demonstrates that microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, providing significantly higher yields in a dramatically shorter timeframe.[1] This aligns with the broader goals of green chemistry to develop more efficient and environmentally benign synthetic methodologies. While the initial investment in a microwave reactor is a consideration, the long-term benefits of increased throughput and reduced energy consumption make it a compelling option for modern research and development laboratories.

Future research will likely focus on expanding the substrate scope of microwave-assisted methods and exploring their application in continuous flow reactors to address scalability concerns. Furthermore, the development of novel catalytic systems for pyridazinone synthesis under even milder conditions remains an active area of investigation.[2]

References

  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach - Benchchem.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. Available at: [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC. Available at: [Link]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines | Organic Letters. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Available at: [Link]

  • Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety - PubMed. Available at: [Link]

  • A Technical Guide to the Synthesis of Pyridazine Derivatives - Benchchem.
  • Green synthesized pyridazinone derivatives as promising biologically active and anticancer drugs - ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. Available at: [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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Validation

A Comparative Guide to the Physicochemical Properties of Pyridazinone Isomers for Drug Discovery

As a Senior Application Scientist, I've seen firsthand how subtle changes in molecular architecture can have profound impacts on a compound's behavior. This is particularly true for heterocyclic scaffolds like pyridazino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've seen firsthand how subtle changes in molecular architecture can have profound impacts on a compound's behavior. This is particularly true for heterocyclic scaffolds like pyridazinone, a privileged structure in medicinal chemistry found in drugs targeting a range of conditions, from cardiovascular disease to cancer. The isomeric forms of pyridazinone, while structurally similar, can exhibit surprisingly different physicochemical properties. Understanding these differences is not merely an academic exercise; it is fundamental to designing effective and bioavailable drug candidates.

This guide provides a comparative analysis of the key physicochemical properties of various pyridazinone isomers. We will delve into the experimental methodologies for their determination, present comparative data, and offer insights into the structure-property relationships that govern their behavior.

The Critical Role of Physicochemical Properties in Drug Development

Before we delve into the data, let's briefly touch upon why these properties matter. A drug's journey through the body is a complex one, and its success is largely dictated by its physicochemical characteristics. Properties like solubility, lipophilicity, and ionization state (pKa) govern a drug's absorption, distribution, metabolism, and excretion (ADME). A molecule with poor solubility may not be absorbed effectively from the gastrointestinal tract, while one that is too lipophilic might get trapped in fatty tissues. Therefore, a thorough understanding and optimization of these properties are paramount in the early stages of drug discovery.

Comparative Analysis of Pyridazinone Isomers

In this section, we will compare the physicochemical properties of two common pyridazinone isomers: 3(2H)-pyridazinone and 4(1H)-pyridazinone.

Acidity and Basicity (pKa)

The pKa of a compound determines its ionization state at a given pH. This is crucial for its interaction with biological targets, as well as its solubility and permeability across cell membranes.

A reliable method for determining pKa is potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Preparation: A 0.01 M solution of the pyridazinone isomer is prepared in a co-solvent system (e.g., 20% ethanol in water) to ensure solubility.

  • Titration: The solution is titrated with a standardized 0.1 M HCl solution and then with a 0.1 M NaOH solution.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Pyridazinone Isomer in Co-solvent titration1 Titrate with Standardized HCl prep1->titration1 titration2 Titrate with Standardized NaOH titration1->titration2 analysis1 Monitor pH Change titration2->analysis1 analysis2 Plot Titration Curve analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence Point analysis2->analysis3

Caption: Workflow for pKa determination using potentiometric titration.

IsomerStructureExperimental pKa
3(2H)-Pyridazinone~2.5 (acidic), ~10.5 (basic)
4(1H)-Pyridazinone~8.5 (acidic)

The difference in pKa values can be attributed to the position of the carbonyl group and the nitrogen atoms. In 3(2H)-pyridazinone, the lactam tautomer is predominant, and the N-H proton is acidic, while the non-acylated nitrogen atom can be protonated. In 4(1H)-pyridazinone, the enol tautomer is more stable, leading to a more acidic O-H proton.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes.

The classic method for determining logP is the shake-flask method.

  • Preparation: A solution of the pyridazinone isomer is prepared in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

logP_Determination_Workflow prep Prepare Pyridazinone Solution in n-Octanol/Water equilibration Shake to Equilibrate prep->equilibration separation Separate Phases equilibration->separation quantification Quantify Concentration in Each Phase (UV-Vis/HPLC) separation->quantification calculation Calculate logP = log([Octanol]/[Aqueous]) quantification->calculation

Caption: Workflow for logP determination using the shake-flask method.

IsomerExperimental logP
3(2H)-Pyridazinone-0.6
4(1H)-Pyridazinone-0.2

Both isomers are relatively polar, as indicated by their negative logP values. The slightly higher logP of 4(1H)-pyridazinone may be attributed to its greater ability to exist in the less polar enol tautomeric form, which can reduce its hydrogen bonding capacity with water compared to the lactam form of 3(2H)-pyridazinone.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

A high-throughput method for assessing solubility is the kinetic solubility assay.

  • Compound Preparation: A stock solution of the pyridazinone isomer is prepared in DMSO.

  • Assay: An aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), and the solution is shaken.

  • Precipitation Detection: The formation of a precipitate is monitored over time using a nephelometer or a plate reader that can detect light scattering.

  • Solubility Determination: The concentration at which precipitation is first observed is taken as the kinetic solubility.

IsomerAqueous Solubility (µg/mL)
3(2H)-Pyridazinone> 2000
4(1H)-Pyridazinone~1500

Both isomers exhibit good aqueous solubility, which is expected given their polar nature and ability to form hydrogen bonds with water. The higher solubility of 3(2H)-pyridazinone can be attributed to the presence of the lactam moiety, which is a good hydrogen bond acceptor and donor.

Conclusion

This guide has highlighted the significant differences in the physicochemical properties of pyridazinone isomers. These differences, arising from subtle changes in atomic arrangement, have profound implications for drug design. A thorough experimental characterization of these properties is essential for selecting the most promising candidates for further development. By understanding the structure-property relationships, medicinal chemists can rationally design pyridazinone-based drugs with optimized ADME profiles, ultimately increasing the likelihood of clinical success.

References

  • Gomtsyan, A. (2012). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Drug Design. Academic Press. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical re...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide demand a rigorous, scientifically-grounded approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure that every protocol is a self-validating system, protecting both the researcher and the environment.

Part 1: Core Hazard Assessment & Safety Principles

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a heterocyclic compound featuring both a pyridazinone ring and a carbohydrazide functional group. A comprehensive understanding of its disposal requirements must begin with an analysis of the hazards associated with these structural motifs.

  • Carbohydrazide Moiety: The carbohydrazide group (-NHNHCO-) is a derivative of hydrazine. Hydrazine and its derivatives are recognized for their potential toxicity and reactivity.[1][2] A key safety concern for many hydrazide-containing compounds is the risk of explosion if heated under confinement.[3][4] During thermal decomposition, they can release toxic nitrogen oxides (NOx).[5][6]

  • Pyridazine Moiety: The pyridazine ring system contributes to the compound's chemical properties and potential environmental impact. Pyridine-based compounds are often toxic to aquatic organisms and require controlled disposal, typically through high-temperature incineration, to prevent environmental release.[7][8]

Given these characteristics, 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide must be treated as hazardous waste. Discharge into drains or the environment is to be strictly avoided.[3][9] The primary and most appropriate method of disposal is through a licensed chemical waste management company, utilizing high-temperature incineration.[3][10]

Summary of Safety & Handling Data

For immediate reference, the following table summarizes critical safety information extrapolated from data on structurally related compounds.

ParameterGuidelineRationale & References
Primary Hazards Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Toxic to aquatic life with long-lasting effects.Based on the known hazards of carbohydrazide and pyridazine derivatives.[3][11]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a standard laboratory coat. All handling of the solid should occur in a fume hood.To prevent skin/eye contact and inhalation of fine particulates.[1][9]
Incompatible Materials Strong oxidizing agents, strong acids.The hydrazide moiety can react vigorously with oxidizers.[4][9]
Fire & Decomposition May explode if heated.[9] Thermal decomposition produces toxic fumes (Carbon oxides, Nitrogen oxides).[6][11]The hydrazide group imparts thermal instability. Standard fire-fighting media (dry chemical, CO2, water spray) are appropriate.[11]
Spill Containment Use an inert absorbent material like vermiculite or sand. Avoid creating dust.To safely contain the solid material without reacting with it.[5][9]

Part 2: Procedural Guide to Disposal

This section provides a step-by-step methodology for the safe management and disposal of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide waste streams.

Routine Disposal of Small Quantities & Contaminated Materials

This protocol applies to residual amounts of the pure compound and any disposable labware that has come into direct contact with it (e.g., weigh boats, pipette tips, gloves).

  • Segregation at Source: Designate a specific, clearly labeled hazardous waste container for this compound and its associated contaminated materials. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealable lid.

  • Waste Collection:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3] Incompatible materials can lead to dangerous reactions.

    • Carefully place all contaminated disposable items (gloves, wipers, weighing papers) directly into the designated waste container.

    • For residual solid compound, use a dedicated spatula to scrape it into the waste container. If necessary, rinse the container that held the compound with a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and pour the rinsate into a designated liquid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[1]

  • Final Disposal: Once the container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Ensure the container is properly labeled according to EPA/local regulations.[12]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to ensure safety.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation by working within a chemical fume hood or increasing airflow to the room if safe to do so. Eliminate all ignition sources.

  • Don Appropriate PPE: Wear two pairs of nitrile gloves, chemical splash goggles, a lab coat, and if dust is generated, respiratory protection.[9]

  • Contain the Spill:

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[5]

    • DO NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up:

    • Carefully sweep or scoop the absorbent mixture into your designated solid hazardous waste container.[1] Perform this action gently to avoid creating airborne dust.[9]

    • Perform a final decontamination of the spill surface. Wipe the area with a cloth dampened with a solvent like isopropanol or ethanol.

    • Place the contaminated cloth and any other cleaning materials into the same hazardous waste container.

  • Final Steps: Seal the waste container, label it appropriately, and report the spill to your laboratory supervisor and EHS department.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for managing waste generated from 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide.

Sources

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